IL-17-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H25F6N5O3S |
|---|---|
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
(E)-3-cyclopropyl-N-[(1S)-1-(4,4-difluorocyclohexyl)-2-oxo-2-[[5-[[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]methyl]-1,3-thiazol-2-yl]amino]ethyl]-2-fluoroprop-2-enamide |
InChI |
InChI=1S/C22H25F6N5O3S/c23-14(7-11-1-2-11)17(34)31-16(12-3-5-21(24,25)6-4-12)18(35)32-19-29-8-13(37-19)9-33-10-15(22(26,27)28)30-20(33)36/h7-8,11-12,15-16H,1-6,9-10H2,(H,30,36)(H,31,34)(H,29,32,35)/b14-7+/t15-,16-/m0/s1 |
Clé InChI |
RAUBJNYJWUUXAZ-JEYQBLLFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Interleukin-17 (IL-17) Pathway Inhibitors
Preface: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated as "IL-17-IN-3." This suggests that the compound may be proprietary, in early-stage development, or referenced by a different identifier. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for inhibitors of the IL-17 pathway, which would be relevant to understanding a novel inhibitor like this compound. The information presented is synthesized from current research on well-characterized IL-17 pathway modulators.
Introduction to the IL-17 Signaling Axis
Interleukin-17 (IL-17) is a family of pro-inflammatory cytokines that play a critical role in host defense against extracellular pathogens and in the pathophysiology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most extensively studied. These cytokines are predominantly produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells.[1][3] The differentiation of Th17 cells and the subsequent production of IL-17 are governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1][4][5]
The biological effects of IL-17 are mediated through its interaction with a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which are ubiquitously expressed on various cell types, including epithelial cells, endothelial cells, and fibroblasts.[2][6][7] Ligand binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and MAPKs.[3][7][8] This culminates in the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which drive tissue inflammation and damage.[2][8]
Given the central role of the RORγt/Th17/IL-17 axis in inflammation, it has become a prime target for therapeutic intervention. The primary mechanisms of action for inhibiting this pathway involve either the direct neutralization of IL-17 cytokines or their receptors, or the suppression of IL-17 production by targeting the master transcription factor RORγt.
Potential Mechanisms of Action for an IL-17 Pathway Inhibitor
An inhibitor of the IL-17 pathway, such as the hypothetically designated this compound, would likely operate through one of two primary mechanisms:
Inhibition of RORγt Transcriptional Activity
RORγt is essential for the differentiation of Th17 cells and the transcriptional activation of the IL17A and IL17F genes.[1][4] Small molecule inhibitors that target RORγt represent a promising therapeutic strategy. These inhibitors typically function as inverse agonists, binding to the ligand-binding domain (LBD) of RORγt.[9] This binding event can:
-
Prevent the recruitment of co-activators: RORγt requires the recruitment of co-activator proteins to initiate transcription. Inhibitor binding can induce a conformational change in the LBD that sterically hinders the binding of these co-activators.
-
Promote the recruitment of co-repressors: Some inverse agonists can actively recruit co-repressor complexes to the RORγt-bound promoter regions of target genes, leading to the suppression of gene expression.
The net effect of RORγt inhibition is a significant reduction in the production of IL-17A, IL-17F, and other Th17-associated cytokines like IL-22.[9]
Blockade of the IL-17/IL-17R Interaction
This mechanism involves the use of biologic agents, such as monoclonal antibodies, that directly target either the IL-17A cytokine or its receptor, IL-17RA.
-
Anti-IL-17A Antibodies: These antibodies bind with high affinity and specificity to circulating IL-17A, preventing it from binding to the IL-17RA/RC receptor complex. This neutralization effectively blocks the initiation of the downstream inflammatory signaling cascade.
-
Anti-IL-17RA Antibodies: These antibodies target the IL-17RA subunit of the receptor complex. By binding to IL-17RA, they prevent the binding of IL-17A and IL-17F, thereby inhibiting signaling. Since IL-17RA is a shared receptor for several IL-17 family members, targeting it can have broader effects.[10]
Quantitative Data for IL-17 Pathway Inhibitors
The following tables summarize representative quantitative data for well-characterized inhibitors of the IL-17 pathway. This data provides a benchmark for the potency and binding characteristics that would be expected for a novel inhibitor.
Table 1: In Vitro Potency of a Representative RORγt Inhibitor (Cpd A) [9]
| Assay | Endpoint | IC50 (nM) |
| RORγt-LBD GAL4 Transactivation Assay | Inhibition of RORγt activity | 27 |
| IL-17A Secretion from Human Th17 cells | Inhibition of IL-17A production | 27 |
| IL-2 Secretion from Jurkat T-cells | Non-specific T-cell signaling inhibition | >10,000 |
Table 2: Binding Affinities of IL-17A and IL-17F to their Receptors [11]
| Ligand | Receptor | Binding Affinity (KD) |
| IL-17A | IL-17RA | 2.8 ± 0.9 nM |
| IL-17A | IL-17RC | 1.2 ± 0.1 nM |
| IL-17F | IL-17RA | ~100-fold lower than IL-17A |
| IL-17F | IL-17RC | High Affinity |
Visualizing the Mechanism of Action
IL-17 Signaling Pathway and Points of Inhibition
Caption: IL-17 signaling pathway with potential points of inhibition for a hypothetical this compound.
Experimental Workflow for Characterizing an IL-17 Inhibitor
Caption: A generalized experimental workflow for the characterization of an IL-17 pathway inhibitor.
Detailed Experimental Protocols
Human Th17 Cell Polarization and IL-17A Measurement
Objective: To assess the ability of a test compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.
Methodology:
-
Isolation of Naive CD4+ T Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Naive CD4+ T cells (CD4+CD45RA+CCR7+) are then purified from the PBMCs using negative selection magnetic beads.
-
-
Th17 Polarization:
-
Isolated naive CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Cells are plated on tissue culture plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Soluble anti-CD28 antibody (e.g., 1 µg/mL) is added to the culture medium.
-
A Th17-skewing cytokine cocktail is added, typically consisting of:
-
IL-6 (e.g., 20 ng/mL)
-
TGF-β (e.g., 5 ng/mL)
-
IL-1β (e.g., 10 ng/mL)
-
IL-23 (e.g., 20 ng/mL)
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies to block Th1 and Th2 differentiation.
-
-
The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
Cells are cultured for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of IL-17A:
-
After incubation, the cell culture supernatants are collected.
-
The concentration of IL-17A in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
The IC50 value for the test compound is calculated by plotting the percentage of inhibition of IL-17A production against the log of the compound concentration.
-
RORγt Ligand Binding Domain (LBD) Reporter Gene Assay
Objective: To determine if a test compound can inhibit the transcriptional activity of the RORγt LBD in a cellular context.
Methodology:
-
Cell Line and Plasmids:
-
A suitable mammalian cell line (e.g., HEK293T) is used.
-
Cells are transiently co-transfected with two plasmids:
-
An expression vector encoding a fusion protein of the RORγt LBD and the GAL4 DNA-binding domain (GAL4-DBD).
-
A reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
-
Transfection and Compound Treatment:
-
Cells are seeded in 96-well plates and transfected using a suitable transfection reagent (e.g., Lipofectamine).
-
After 24 hours, the medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control is included.
-
-
Incubation:
-
Cells are incubated with the compound for an additional 18-24 hours.
-
-
Reporter Gene Measurement:
-
The cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate.
-
The IC50 value is determined by calculating the concentration of the compound that causes a 50% reduction in reporter gene activity.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of a biologic inhibitor (e.g., an anti-IL-17A antibody) to its target.
Methodology:
-
Immobilization of Ligand:
-
The extracellular domain of the target protein (e.g., recombinant human IL-17RA) is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell is prepared in parallel (e.g., by blocking the surface) to subtract non-specific binding.
-
-
Analyte Injection:
-
The analyte (e.g., recombinant human IL-17A) is injected at various concentrations over the sensor chip surface in a running buffer (e.g., HBS-EP+).
-
-
Data Acquisition:
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
The association phase is monitored during the injection of the analyte.
-
The dissociation phase is monitored as the analyte dissociates from the ligand when the injection is switched back to the running buffer.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis yields the kinetic parameters ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
While specific data for "this compound" is not available in the public domain, the established mechanisms of inhibiting the IL-17 pathway provide a robust framework for understanding its potential mode of action. A novel inhibitor would likely function either by suppressing the production of IL-17 through the inhibition of the master transcription factor RORγt or by blocking the interaction of IL-17 cytokines with their receptors. The experimental protocols detailed in this guide represent the standard methodologies used to characterize such inhibitors, from initial potency and selectivity screening to detailed mechanistic and binding kinetic studies. The quantitative data and visualizations provided serve as a reference for the expected performance and mechanism of a clinically relevant IL-17 pathway inhibitor.
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. rupress.org [rupress.org]
- 5. The changes of expressive levels of IL-17A, STAT3, and RORγt in different invasive pulmonary aspergillosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organizing structural principles of the IL-17 ligand–receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IL-17-IN-3: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor IL-17-IN-3, also identified as compound 11. It is a potent inhibitor of Interleukin-17A (IL-17A) with an IC50 value of 35 nM. This document details its chemical structure, synthesis pathway, and relevant pharmacological data, serving as a crucial resource for professionals engaged in inflammation and autoimmune disease research.
Core Compound Data
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its pharmacological profile.
| Parameter | Value |
| Compound Name | This compound (compound 11) |
| Target | Interleukin-17A (IL-17A) |
| IC50 | 35 nM[1] |
Chemical Structure
The definitive chemical structure of this compound (compound 11) is detailed in the patent document WO2021239745A1. The structure reveals a complex heterocyclic scaffold, a common feature in modern small molecule drug design aimed at disrupting protein-protein interactions.
(S)-N-(1-(3-((6-carbamoyl-5-methoxy-3,4-dihydronaphthalen-1-yl)oxy)phenyl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Synthesis Pathway
The synthesis of this compound (compound 11) is described as "Example 11" within the patent document WO2021239745A1. The multi-step synthesis involves the coupling of key intermediates to construct the final molecule. A generalized workflow for the synthesis is provided below. For precise, step-by-step experimental protocols, including reagent quantities, reaction conditions, and purification methods, direct consultation of the aforementioned patent is highly recommended.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocols
The experimental protocol for the synthesis of this compound (compound 11) is detailed in patent WO2021239745A1. The procedure involves the reaction of Intermediate 3.70 with 2-methylpyrazole-3-carboxylic acid in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine)[2]. The crude product is then purified by flash column chromatography to yield the final compound[2].
The biological activity of this compound was assessed through an assay measuring the inhibition of IL-17A induced secretion of IL-8, as described in the same patent document[2].
Signaling Pathway Context
IL-17A is a key pro-inflammatory cytokine primarily produced by Th17 cells. It signals through a receptor complex composed of IL-17RA and IL-17RC, activating downstream pathways that lead to the production of various inflammatory mediators, including cytokines, chemokines, and antimicrobial peptides. The dysregulation of the IL-17 pathway is implicated in a range of autoimmune and inflammatory diseases. Small molecule inhibitors like this compound that disrupt the IL-17A signaling cascade represent a promising therapeutic strategy.
Caption: Simplified IL-17A signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent small molecule inhibitor of IL-17A with a well-defined chemical structure and a documented synthesis pathway. Its pharmacological profile makes it a valuable tool for researchers investigating the role of the IL-17 signaling axis in various disease models. This guide provides the foundational technical information required for its synthesis and application in a research setting. For detailed experimental procedures and further context, consulting the primary patent literature is essential.
References
The Pursuit of Oral Therapies: A Technical Guide to the Discovery and Development of Small Molecule IL-17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pro-inflammatory cytokine Interleukin-17 (IL-17) has emerged as a pivotal target in the treatment of a spectrum of autoimmune and inflammatory diseases. While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical success, the development of orally bioavailable small molecule inhibitors represents a key frontier in offering patients more convenient and accessible treatment options. This technical guide provides an in-depth overview of the discovery and development of IL-17 small molecule inhibitors, focusing on the core scientific data, experimental methodologies, and the strategic workflows that underpin these efforts.
The IL-17 Signaling Pathway: A Prime Target for Intervention
Interleukin-17A (IL-17A), a homodimeric cytokine, is a central player in inflammatory responses.[1][2][3] It is predominantly produced by T helper 17 (Th17) cells and signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][2][3] This binding event initiates a downstream signaling cascade, recruiting the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathways.[4] This cascade culminates in the production of various pro-inflammatory cytokines and chemokines, including IL-6, IL-8, and CXCL1, which drive the inflammatory processes characteristic of diseases like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][5] Small molecule inhibitors aim to disrupt this pathway, most commonly by preventing the protein-protein interaction (PPI) between IL-17A and its receptor IL-17RA.[1]
The Landscape of Small Molecule IL-17 Inhibitors
The pursuit of small molecule inhibitors of the IL-17/IL-17RA interaction has led to the discovery of several distinct chemical series. These compounds have been identified through various screening approaches, including DNA-encoded library screening and fragment-based methods, followed by extensive medicinal chemistry optimization.[2][6][7][8] Below is a summary of key quantitative data for representative small molecule IL-17 inhibitors from different research programs.
| Compound Series/Name | Discovery Method | Target | Binding Assay (IC50/Kd) | Functional Assay (IC50) | Pharmacokinetic Profile (Species) | Reference |
| Pfizer Macrocycles | Peptide-based design | IL-17A | Kd < 200 nM (SPR); IC50 < 35 nM (FRET) | IL-8 release (keratinocytes): IC50 < 540 nM | Not publicly disclosed | [1][9] |
| AbbVie C-terminal Binders | NMR-based fragment screen | IL-17A | Kd < 50 nM (SPR) | IL-17A signaling: IC50 ~ 1 µM | Not publicly disclosed | [2][8] |
| Dice Alpha, Inc. (e.g., DC-806) | Proprietary platform | IL-17A/IL-17RA PPI | Not publicly disclosed | IL-17A/A or IL-17A/F HEK-blue cell assay: IC50 < 0.3 µM for best examples | Not publicly disclosed | [1] |
| Anew Therapeutics (AN-1605) | AI-driven virtual screen | IL-17A | Not publicly disclosed | IL-17A-induced CXCL1 (Hs27 cells): IC50 = 0.47 nM | Mouse: T1/2 = 3.48h, F = 69%; Rat: T1/2 = 1.87h, F = 45%; Dog: T1/2 = 9.2h, F = 101% | [10] |
| Eli Lilly (LY3509754) | Not disclosed | IL-17A | Not publicly disclosed | Strong target engagement in humans | Human: Tmax = 1.5-3.5h, T1/2 = 11.4-19.1h | [11][12] |
Key Experimental Protocols in IL-17 Inhibitor Discovery
A robust and multifaceted assay cascade is essential for the identification and characterization of potent and selective small molecule IL-17 inhibitors. This typically involves a primary high-throughput screen to identify binders, followed by secondary functional assays to confirm mechanism of action, and finally, cell-based assays to assess activity in a more physiologically relevant context.
Primary Binding Assay: AlphaLISA for IL-17A/IL-17RA Interaction
This assay is a high-throughput, homogeneous (no-wash) method to screen for compounds that disrupt the binding of IL-17A to its receptor, IL-17RA.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated IL-17A binds to streptavidin-coated donor beads and an anti-IL-17RA antibody conjugated to acceptor beads binds to IL-17RA. When the IL-17A/IL-17RA complex forms, excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors of this interaction will reduce the signal.[13][14]
-
Materials:
-
Recombinant human IL-17A (biotinylated)
-
Recombinant human IL-17RA
-
Streptavidin-coated AlphaLISA donor beads
-
Anti-IL-17RA antibody-conjugated AlphaLISA acceptor beads
-
Assay buffer (e.g., 1X AlphaLISA Immunoassay Buffer)
-
384-well white microplates (e.g., Optiplate-384)
-
Test compounds
-
-
Protocol:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add a small volume (e.g., 5 µL) of diluted test compounds or vehicle control to the wells of the microplate.
-
Add a mixture of biotinylated IL-17A and IL-17RA to the wells.
-
Add a mixture of streptavidin-coated donor beads and anti-IL-17RA acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Secondary Functional Assay: HTRF IL-17A/IL-17RA Binding Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is another robust technology for studying protein-protein interactions in a high-throughput format.
-
Principle: This assay measures the interaction between IL-17A and IL-17RA using two antibodies labeled with a FRET donor (e.g., Europium cryptate) and a FRET acceptor (e.g., XL665). When the IL-17A/IL-17RA complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction disrupt this proximity and reduce the FRET signal.
-
Materials:
-
Recombinant human IL-17A
-
Recombinant human IL-17RA
-
Anti-IL-17A antibody labeled with Europium cryptate
-
Anti-IL-17RA antibody labeled with XL665
-
Assay buffer
-
384-well low volume white plates
-
Test compounds
-
-
Protocol:
-
Dispense test compounds or standards into the assay plate.
-
Add the tagged IL-17A and IL-17RA proteins.
-
Add the HTRF detection reagents (anti-tag antibodies labeled with Europium cryptate and XL665). The reagents can be pre-mixed.
-
Incubate the plate at room temperature for a specified duration.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
-
Cell-Based Functional Assay: IL-17A-Induced CXCL1/IL-8 Release in Human Dermal Fibroblasts
This assay assesses the ability of a compound to inhibit the downstream signaling of IL-17A in a cellular context, providing a more physiologically relevant measure of potency.
-
Principle: Human dermal fibroblasts are stimulated with IL-17A, which induces the production and secretion of the chemokine CXCL1 (or IL-8). The amount of CXCL1/IL-8 released into the cell culture supernatant is quantified, typically by ELISA or HTRF. An effective inhibitor will reduce the amount of chemokine produced.[5][10]
-
Materials:
-
Protocol:
-
Seed human dermal fibroblasts in 96-well plates and culture until they reach confluence.
-
Pre-treat the cells with serial dilutions of test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pre-determined concentration of IL-17A (and TNF-α, if used) for a set period (e.g., 24-48 hours).[5]
-
Collect the cell culture supernatants.
-
Quantify the concentration of CXCL1 or IL-8 in the supernatants using a commercial ELISA or HTRF kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of chemokine release for each compound concentration and determine the IC50 value.
-
A Typical Drug Discovery Workflow for IL-17 Small Molecule Inhibitors
The discovery of a clinical candidate is a multi-step process that begins with the identification of initial "hits" and progresses through rigorous optimization to yield a compound with the desired potency, selectivity, and drug-like properties.
Logical Progression of a Drug Discovery Campaign
The advancement of a compound through the discovery pipeline is guided by a set of stringent criteria that assess its potential as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 17 treatment prolongs CXCL1 mRNA half-life via TRAF5 and the splicing regulatory factor SF2/ASF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Th17 cells favor inflammatory responses while inhibiting type I collagen deposition by dermal fibroblasts: differential effects in healthy and systemic sclerosis fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 8. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. pufei.com [pufei.com]
- 15. CXCL12+ dermal fibroblasts promote neutrophil recruitment and host defense by recognition of IL-17 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Binding Site of IL-17-IN-3 on IL-17A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor IL-17-IN-3 and its target, the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document details the specific binding site, presents quantitative binding data, outlines the experimental protocols used for these determinations, and visualizes the relevant biological pathways and experimental workflows.
Introduction to IL-17A and this compound
Interleukin-17A is a key cytokine involved in host defense against certain pathogens and the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. It functions as a homodimer to engage its receptor complex, IL-17RA/IL-17RC, initiating a signaling cascade that leads to the production of pro-inflammatory mediators.
This compound, also identified in the scientific literature as "compound 1," is a small molecule antagonist of IL-17A. It represents a class of non-biological inhibitors designed to disrupt the IL-17A signaling pathway, offering a potential alternative to monoclonal antibody therapies.
The this compound (compound 1) Target Binding Site on IL-17A
Structural studies, primarily X-ray crystallography, have revealed that this compound binds to a central, hydrophobic pocket located at the dimer interface of the IL-17A homodimer. This binding is allosteric, meaning it does not directly compete with the receptor binding site but instead induces a conformational change in the IL-17A dimer. This change reconfigures the N-terminal region of the cytokine, ultimately preventing its interaction with the IL-17RA receptor.
The binding of this compound widens the central cavity of the IL-17A dimer. The inhibitor forms specific interactions with residues from both monomers of the IL-17A protein.
Key Interacting Residues:
The binding pocket for this compound is formed by a collection of hydrophobic and polar amino acid residues from both chains of the IL-17A dimer. While a precise list of all interacting residues requires detailed analysis of the crystal structure, the primary publication highlights the importance of the central pocket at the dimer interface. The cyclopentyl group of this compound, in particular, sterically hinders the binding of the IL-17RA receptor.
Quantitative Binding and Functional Data
The binding affinity and functional inhibition of this compound and its more potent macrocyclic derivatives, compound 2 and compound 3, have been characterized using various biochemical and cellular assays.
| Compound | Assay Type | Target | Parameter | Value | Notes |
| This compound (compound 1) | Surface Plasmon Resonance (SPR) | IL-17A | K_D_ | 0.66 µM | Direct binding measurement. |
| IL-17F | Binding | No measurable binding | Shows specificity for IL-17A over the closely related IL-17F. | ||
| Compound 2 (macrocycle) | Surface Plasmon Resonance (SPR) | IL-17A | K_D_ | < 200 nM | Improved affinity compared to the linear parent compound. |
| IL-17F | Binding | No measurable binding | Maintained specificity. | ||
| IL-17RA | Binding | No measurable binding | Does not bind to the receptor directly. | ||
| Keratinocyte IL-8 Production | IL-17A | IC_50_ | < 540 nM | Functional inhibition in a psoriasis-relevant cellular assay. | |
| Compound 3 (macrocycle) | Surface Plasmon Resonance (SPR) | IL-17A | K_D_ | < 200 nM | Similar improved affinity to compound 2. |
| IL-17F | Binding | No measurable binding | Maintained specificity. | ||
| IL-17RA | Binding | No measurable binding | Does not bind to the receptor directly. | ||
| Keratinocyte IL-8 Production | IL-17A | IC_50_ | < 540 nM | Functional inhibition in a psoriasis-relevant cellular assay. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
X-ray Crystallography for Structure Determination
Objective: To determine the three-dimensional structure of the IL-17A/IL-17-IN-3 complex.
-
Protein Expression and Purification: Human IL-17A is expressed in a suitable system (e.g., E. coli or mammalian cells) and purified to high homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified IL-17A protein is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites. In some cases, a stabilizing agent, such as a Fab fragment of an antibody, may be used to facilitate crystallization.
-
Crystallization: The protein-ligand complex is subjected to extensive crystallization screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives at a controlled temperature.
-
Data Collection: Crystals of sufficient size and quality are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known structure of IL-17A as a search model. The electron density map is then used to build and refine the model of the complex, including the precise placement and conformation of the bound this compound molecule.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity (K_D_) and kinetics (k_on_, k_off_) of this compound to IL-17A.
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated.
-
Ligand Immobilization: Recombinant human IL-17A is immobilized onto the sensor chip surface to a target density. A reference flow cell is prepared similarly but without the immobilized protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of this compound (analyte) in a suitable running buffer are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The association of the analyte to the immobilized ligand is monitored in real-time as a change in resonance units (RU). This is followed by a dissociation phase where running buffer without the analyte is flowed over the chip.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association and dissociation curves are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_ = k_off_ / k_on_).
Keratinocyte IL-8 Production Assay (Cellular Functional Assay)
Objective: To assess the functional inhibitory activity of this compound on IL-17A-induced cellular signaling.
-
Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media until they reach a suitable confluency.
-
Cell Seeding: The keratinocytes are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are pre-incubated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a defined period.
-
Stimulation: The cells are then stimulated with a pro-inflammatory cocktail containing recombinant human IL-17A and TNF-α to induce the production of IL-8. A control group is stimulated with TNF-α alone to assess specificity.
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for cytokine production.
-
Supernatant Collection and Analysis: The cell culture supernatants are collected, and the concentration of IL-8 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IL-8 concentrations are plotted against the inhibitor concentrations, and the half-maximal inhibitory concentration (IC_50_) is calculated using a non-linear regression analysis.
Visualizations
IL-17A Signaling Pathway
Experimental Workflow for Inhibitor Characterization
Understanding the IL-17 signaling pathway in T cells
An In-depth Technical Guide to the IL-17 Signaling Pathway in T Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-17 (IL-17), the signature cytokine of the T helper 17 (Th17) cell lineage, is a potent orchestrator of inflammation and immunity. While crucial for host defense against extracellular pathogens, its dysregulation is a key driver in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The IL-17 signaling pathway, therefore, represents a major area of interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core IL-17 signaling cascade, its intricate regulatory mechanisms, and its specific functions within T lymphocytes. It details the key molecular players from receptor engagement to downstream gene activation, presents quantitative data on pathway components, and offers detailed protocols for essential experimental investigation.
The Core IL-17 Signaling Cascade
The canonical IL-17 signaling pathway is initiated when IL-17 family cytokines, primarily the IL-17A homodimer, IL-17F homodimer, or the IL-17A/F heterodimer, bind to a heteromeric receptor complex on the surface of a target cell.[1][2] While Th17 cells are the primary producers of IL-17, the responding cells are typically non-hematopoietic, such as epithelial and mesenchymal cells, which express the receptor complex.[3]
The receptor for IL-17A and IL-17F is composed of two subunits: the ubiquitously expressed IL-17RA and the more tissue-restricted IL-17RC.[3][4] Upon ligand binding, a conformational change in the receptor's intracellular domains facilitates the recruitment of the key adaptor protein, NF-κB activator 1 (Act1), also known as TRAF3IP2.[5][6]
Act1 recruitment is a critical juncture, initiating two major downstream branches:
-
Transcriptional Activation (via TRAF6): Act1 possesses E3 ubiquitin ligase activity and, through its TRAF-binding domains, recruits TNF receptor-associated factor 6 (TRAF6).[7][8] Act1 then mediates the K63-linked polyubiquitination of TRAF6.[2][7] This modification serves as a scaffold to activate downstream kinase cascades, including the MAPKs (p38, ERK, JNK) and the IκB kinase (IKK) complex.[1][9] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, allowing the canonical NF-κB p50/p65 heterodimer to translocate to the nucleus.[10][11] Concurrently, MAPK pathways activate other transcription factors like AP-1. Together, these transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[12][13][14]
-
mRNA Stabilization (TRAF6-Independent): IL-17 signaling also potently enhances the stability of otherwise short-lived inflammatory mRNAs. This pathway is dependent on Act1 but not TRAF6.[5] Upon IL-17 stimulation, Act1 is phosphorylated by kinases such as IKKi, creating a docking site for a complex including TRAF2 and TRAF5.[2][15] This complex is thought to sequester mRNA-destabilizing factors, thereby prolonging the half-life of target transcripts like CXCL1 and amplifying the inflammatory output.[15][16]
IL-17 Signaling in T Cells: Autocrine and Paracrine Regulation
While the primary targets of IL-17 are non-immune cells, T cells themselves express IL-17 receptors and are subject to IL-17-mediated regulation, creating complex feedback loops.
2.1 Autocrine Negative Feedback in Th17 Cells Th17 cells express the IL-17RA/RC receptor complex.[17][18] IL-17A, secreted by Th17 cells, can act in an autocrine fashion to initiate a negative feedback loop.[17] This signaling cascade induces the expression of IL-24 within the Th17 cell. IL-24 then acts to repress the broader Th17 cytokine program, including the production of IL-17F and GM-CSF, thereby limiting the overall pathogenicity of the Th17 cell.[17][18] This self-regulatory mechanism may explain why therapeutic blockade of IL-17A alone can sometimes have limited efficacy in certain autoimmune conditions.[17]
2.2 Paracrine Signaling via IL-17C Th17 cells also express the IL-17RE receptor subunit, which pairs with IL-17RA to form the receptor for IL-17C.[10][19] IL-17C is not typically produced by T cells but rather by epithelial cells in response to stress or infection.[19] This creates a paracrine signaling axis where epithelial-derived IL-17C can act directly on Th17 cells to promote and amplify their inflammatory responses, further driving tissue inflammation.[10]
Quantitative Analysis of IL-17 Signaling
Understanding the quantitative aspects of molecular interactions is critical for drug development and kinetic modeling of the pathway.
Table 1: Binding Affinities of Key IL-17 Pathway Components
| Interacting Molecules | Dissociation Constant (Kd) | Method | Notes |
|---|---|---|---|
| IL-17A to IL-17RA | ~2.8 nM | Surface Plasmon Resonance (SPR) | High-affinity interaction crucial for initiating the signal.[20] |
| IL-17A to IL-17RC | ~1.2 nM | Surface Plasmon Resonance (SPR) | Even higher affinity than for IL-17RA, highlighting its importance in the complex.[20] |
| TRAF6 MATH domain to PxExx motif | ~24-238 µM | Bio-layer Interferometry (BLI) | Relatively low affinity, typical for adaptor protein interactions.[21] |
| Secukinumab (anti-IL-17A mAb) to IL-17A | ~60 - 370 pM | SPR | Therapeutic antibody with very high affinity for the ligand.[12] |
| Brodalumab (anti-IL-17RA mAb) to IL-17RA | ~0.24 nM | SPR | Therapeutic antibody that blocks the receptor with high affinity.[12] |
Table 2: Representative Concentrations in Biological Systems
| Analyte | Concentration Range | Context | Notes |
|---|---|---|---|
| IL-17A | 10 - 100 ng/mL | In vitro cell stimulation | Common concentration range used in experiments to elicit a robust cellular response.[1] |
| IL-17A | 8 - 75 pg/mL | Synovial fluid (Rheumatoid Arthritis) | Pathological concentration found at the site of inflammation. Levels are significantly higher than in serum or in osteoarthritis patients.[17] |
| IL-17A | ~0.3 - 39 pg/mL | Serum (Rheumatoid Arthritis) | Systemic levels are lower than at the site of inflammation but still elevated compared to healthy controls. |
Role in Disease and Drug Development
The central role of IL-17 in driving inflammation has made its pathway a prime target for therapeutic intervention in autoimmune diseases.[3][15] Overproduction of IL-17 by Th17 cells in tissues like the skin, joints, and central nervous system leads to the recruitment of neutrophils and the production of inflammatory mediators that cause tissue damage.[3]
Therapeutic strategies primarily focus on monoclonal antibodies that either neutralize the IL-17A ligand (e.g., Secukinumab, Ixekizumab) or block the IL-17RA receptor subunit (e.g., Brodalumab).[12] These drugs have shown remarkable clinical efficacy, particularly in psoriasis.[12] Understanding the detailed molecular interactions, downstream signaling events, and regulatory feedback loops described herein is essential for developing next-generation therapeutics with improved efficacy and for identifying novel targets within the pathway.
Appendix: Key Experimental Protocols
A.1 Protocol: Co-Immunoprecipitation (Co-IP) for IL-17R-Act1-TRAF6 Complex
This protocol is designed to demonstrate the physical interaction between components of the IL-17 receptor complex following ligand stimulation.
-
Cell Stimulation: Culture target cells (e.g., HeLa) to 80-90% confluency. Stimulate with 50 ng/mL recombinant IL-17A for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Pre-clearing: Centrifuge lysate to pellet debris. Incubate the supernatant with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove beads and add a primary antibody targeting one component of the expected complex (e.g., anti-Act1) to the lysate. Incubate overnight at 4°C with gentle rotation. Use an isotype control IgG as a negative control.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold Co-IP lysis buffer to remove unbound proteins.
-
Elution and Analysis: Resuspend the beads in SDS-PAGE loading buffer, boil to elute proteins, and analyze the eluate by Western blotting using antibodies against the suspected interacting partners (e.g., IL-17RA, TRAF6).
A.2 Protocol: Chromatin Immunoprecipitation (ChIP-seq) for NF-κB Binding
This protocol identifies the genomic binding sites of NF-κB (p65) following IL-17 stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining [bio-protocol.org]
- 10. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Human IL-17/IL-17A Luciferase - (LUCPorter™) Stable Reporter Cell Line (NBP2-26283): Novus Biologicals [novusbio.com]
- 12. Examining NF-κB genomic interactions by ChIP-seq and CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-17 integrates multiple self-reinforcing, feed-forward mechanisms through the RNA-binding protein Arid5a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining [en.bio-protocol.org]
- 15. antbioinc.com [antbioinc.com]
- 16. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. promega.com [promega.com]
An In-depth Technical Guide on the Core Role of IL-17A in Chronic Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the multifaceted role of Interleukin-17A (IL-17A) in the pathogenesis of chronic inflammatory diseases. It delves into the molecular mechanisms, cellular players, and clinical implications of IL-17A signaling, with a focus on rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further research and therapeutic development in this field.
Introduction to IL-17A
Interleukin-17A (IL-17A) is the hallmark cytokine of the T helper 17 (Th17) cell lineage and a potent mediator of inflammation.[1][2] It is a disulfide-linked homodimeric glycoprotein (B1211001) that plays a crucial role in host defense against extracellular bacteria and fungi.[3][4][5] However, dysregulated IL-17A production is a key driver of pathology in a multitude of autoimmune and chronic inflammatory disorders.[1][3][6] IL-17A is produced by various immune cells, including Th17 cells, cytotoxic T lymphocytes (CD8+ T cells), gamma delta (γδ) T cells, and innate lymphoid cells (ILCs).[7][8] Its primary targets are non-hematopoietic cells such as epithelial cells, endothelial cells, and fibroblasts, inducing the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to tissue inflammation and damage.[9][10]
The IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3][11] This binding event initiates a downstream signaling cascade that is distinct from other cytokine signaling pathways. The key adapter protein, Act1, is recruited to the receptor complex, leading to the activation of downstream transcription factors, including nuclear factor-κB (NF-κB), CCAAT/enhancer-binding protein (C/EBP), and the mitogen-activated protein kinase (MAPK) pathway.[1][6] This signaling cascade culminates in the expression of a wide range of inflammatory genes.
References
- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17A Assay | Quanterix [quanterix.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond [frontiersin.org]
- 10. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Solubility of IL-17-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
IL-17-IN-3 is a small molecule inhibitor of Interleukin-17 (IL-17), a key pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases. Understanding the physicochemical properties and solubility of this compound is critical for its preclinical and clinical development, influencing formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, its solubility in common laboratory solvents, and detailed experimental protocols for determining these properties. Furthermore, it elucidates the IL-17 signaling pathway, the therapeutic target of this inhibitor.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a drug candidate is paramount for its successful development. These properties dictate its behavior in various biological and chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₅N₇O₄ | [1][2] |
| Molecular Weight | 579.73 g/mol | [1][2] |
| CAS Number | 2467731-88-8 | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| pKa | Data not publicly available | |
| logP | Data not publicly available |
Solubility of this compound
Solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro screening of small molecules.
Table 2: Solubility of this compound
| Solvent | Solubility | Molarity (approx.) | Method | Source |
| DMSO | 100 mg/mL | 172.49 mM | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can impact solubility. | [1] |
| DMSO | 90 mg/mL | 155.24 mM | At 25°C | [2] |
| Water | Data not publicly available | |||
| Ethanol | Data not publicly available |
It is important to note that the use of freshly opened, anhydrous DMSO is recommended for achieving maximum solubility.[1]
IL-17 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IL-17 signaling pathway. This pathway plays a crucial role in mediating inflammatory responses. Upon binding of IL-17A to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, a downstream signaling cascade is initiated. This cascade involves the recruitment of the adaptor protein Act1, which in turn recruits and activates TRAF6. The activation of TRAF6 leads to the activation of the NF-κB and MAPK pathways, culminating in the transcription of pro-inflammatory genes.
Caption: The canonical IL-17A signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline general methodologies for determining the key physicochemical properties discussed in this guide.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. The capillary method is a widely used and straightforward technique.
Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[4]
-
Capillary tubes (sealed at one end)[4]
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[3]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. The sample height should be approximately 2-3 mm.[5]
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times.[6]
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[4]
-
If the approximate melting point is known, rapidly heat the block to about 20°C below the expected melting point.[5]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[4][5]
-
-
Reporting: The melting point is reported as a range of these two temperatures.[4]
Determination of pKa (Spectrophotometric Method)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with a chromophore, UV-Vis spectrophotometry is a common method for pKa determination.
Principle: The absorbance of a compound at a specific wavelength changes as its ionization state changes with pH. By measuring the absorbance of the compound in a series of buffers with different pH values, a titration curve can be generated, and the pKa can be determined from the inflection point of this curve.[7]
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffers covering a wide pH range (e.g., pH 1 to 13)[8]
-
Quartz cuvettes or a 96-well UV-transparent microplate[8]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffers with accurately known pH values spanning the expected pKa of the compound.
-
Measurement:
-
Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis.
-
Measure the full UV-Vis spectrum of the compound in each buffer to identify the wavelength(s) with the largest absorbance change upon ionization.
-
Measure the absorbance of each solution at the selected analytical wavelength(s).
-
-
Data Analysis:
-
Plot the absorbance versus pH. The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of the curve. This can be determined by fitting the data to the appropriate Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the acidic and basic plateaus.[9]
-
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.[10]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.[10]
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional, to aid phase separation)
-
Analytical instrument for concentration determination (e.g., HPLC-UV, LC-MS)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer, typically PBS at pH 7.4 for logD determination) for a sufficient time (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.[11]
-
Partitioning:
-
Prepare a stock solution of the compound in one of the pre-saturated phases.
-
Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a separatory funnel or vial. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC.[8]
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in water].
-
Calculate logP as the base-10 logarithm of P.[10]
-
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties and solubility of the IL-17 inhibitor, this compound. While some key experimental data for this specific molecule are not publicly available, the provided information on its molecular characteristics and solubility in DMSO serves as a crucial starting point for further research and development. The outlined experimental protocols offer standardized methodologies for the in-house determination of these essential parameters. A clear understanding of both the compound's properties and its target pathway is fundamental for advancing this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. westlab.com [westlab.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thinksrs.com [thinksrs.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
Unveiling the Potential of IL-17 Inhibition: A Technical Guide to In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Interleukin-17 (IL-17) inhibitors. While specific data for a compound designated "IL-17-IN-3" is not publicly available, this document outlines the core methodologies and signaling pathways crucial for the preclinical assessment of any novel IL-17-targeting therapeutic. The information presented here is intended to serve as a foundational resource for researchers engaged in the discovery and development of drugs modulating the IL-17 pathway, a key player in various autoimmune and inflammatory diseases.
The IL-17 Signaling Pathway: A Central Mediator of Inflammation
Interleukin-17 is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a subset of T cells.[1][2] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A being the most extensively studied.[2][3] These cytokines play a critical role in host defense against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4]
The binding of IL-17A (a homodimer) or the IL-17A/F heterodimer to its receptor complex, composed of IL-17RA and IL-17RC subunits, initiates a downstream signaling cascade.[1][2][5][6] This activation leads to the recruitment of the adaptor protein Act1 (NF-κB activator 1).[1][5][6] Act1, in turn, recruits and activates TRAF6 (TNF receptor-associated factor 6), which triggers the activation of key inflammatory signaling pathways, including NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways (ERK, JNK, and p38).[5][7][8] The culmination of this signaling is the production of various pro-inflammatory molecules such as cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which drive inflammation and tissue damage.[7][9]
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Biology of Interleukin-17 and Its Pathophysiological Significance in Sepsis [frontiersin.org]
- 4. ajmc.com [ajmc.com]
- 5. cusabio.com [cusabio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interleukin 17 - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Preclinical Safety and Tolerability Profile of IL-17-IN-3 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical safety and tolerability of IL-17-IN-3, a potent small molecule inhibitor of Interleukin-17A (IL-17A). This compound, also identified in scientific literature as "compound 11," has been the subject of early-stage preclinical evaluation to determine its safety profile in rodent models. This document summarizes the available quantitative data from these studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to inform researchers and drug development professionals on the initial safety assessment of this compound.
Introduction to this compound and its Mechanism of Action
Interleukin-17A is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting the IL-17A signaling pathway is an area of intense research. This compound is a thiazole-based inhibitor of IL-17A with a reported IC50 value of 35 nM. Its mechanism of action involves disrupting the interaction between IL-17A and its receptor, thereby attenuating downstream inflammatory signaling. The crystal structure of IL-17A in complex with this compound (compound 11) has been determined, providing insight into its binding mode.[1]
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the production of various pro-inflammatory mediators. A simplified representation of this pathway is provided below.
Preclinical Safety and Tolerability in Rats
A key study in the preclinical assessment of this compound was a four-day tolerability study in rats. The findings from this study are pivotal in understanding the initial safety profile of the compound.
Quantitative Data Summary
The available data from the rat tolerability study for this compound (compound 11) is summarized in the table below.
| Parameter | Details |
| Compound | This compound (compound 11) |
| Species | Rat |
| Study Duration | 4 days |
| Route of Administration | Oral |
| Dosage | Up to 300 mg/kg/day |
| Key Finding | No adverse effects observed |
| Source: Velcicky, J., et al. ChemMedChem, 2025.[2][3] |
It is important to note that while the study concluded a lack of adverse effects at the tested dosage, a comprehensive safety profile would necessitate longer-term toxicology studies, including detailed histopathology and clinical chemistry analysis.
Experimental Protocol: 4-Day Rat Tolerability Study
The following protocol outlines the methodology for the tolerability study of this compound (compound 11) in rats, as inferred from the available scientific literature.
Methodology Details:
-
Animal Model: The specific strain of rat used in the study is not detailed in the currently available abstracts. Standard laboratory strains such as Sprague-Dawley or Wistar are typically used for such studies.
-
Acclimatization: Animals are typically acclimatized to the laboratory environment for a period of at least one week prior to the commencement of the study to minimize stress-related physiological changes.
-
Housing and Diet: Rats are generally housed in controlled conditions with a standard light-dark cycle and ad libitum access to standard rodent chow and water.
-
Dosing: The compound was administered orally. The formulation and vehicle used for administration are not specified in the available information.
-
Clinical Observations: Daily observations would include, but are not limited to, monitoring for changes in behavior, posture, gait, and the presence of any signs of illness such as piloerection, lethargy, or changes in respiration.
-
Measurements: Body weight and food and water consumption are standard parameters measured daily in tolerability studies to assess the general health and well-being of the animals.
-
Endpoint: The primary endpoint of this short-term study was the observation of any overt signs of toxicity or adverse effects.
Discussion and Future Directions
The initial 4-day tolerability study of this compound in rats suggests a favorable acute safety profile, with no adverse effects observed at a dose of up to 300 mg/kg/day.[2][3] This is a promising early result for a novel small molecule inhibitor.
However, it is crucial to contextualize these findings within the broader landscape of IL-17 inhibitor development. Early rat and dog toxicity studies of other IL-17 inhibitors have revealed adverse findings that prevented their further development. This underscores the importance of comprehensive and long-term toxicology evaluations.
Future preclinical safety studies for this compound should include:
-
Dose-range finding studies: To identify the maximum tolerated dose (MTD).
-
Repeated-dose toxicity studies: Of longer duration (e.g., 28 or 90 days) to assess for potential cumulative toxicity.
-
Safety pharmacology studies: To evaluate the effects of the compound on major organ systems (cardiovascular, respiratory, and central nervous system).
-
Genotoxicity and carcinogenicity studies: To assess the mutagenic and carcinogenic potential of the compound.
-
Pharmacokinetic and toxicokinetic analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and their relationship to any observed toxicity.
Conclusion
The available preclinical data on this compound (compound 11) from a 4-day rat tolerability study indicates a good acute safety profile with no observed adverse effects at the tested dose. This initial finding supports the continued investigation of this compound as a potential therapeutic agent for IL-17A-mediated diseases. However, a comprehensive battery of non-clinical safety studies is required to fully characterize its toxicological profile and to support any potential progression into clinical development. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on this and similar small molecule inhibitors.
References
A Comprehensive Review of Non-Antibody Interleukin-17 Inhibitors
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-17 (IL-17) is a pivotal pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical success, their limitations—such as parenteral administration, high cost, poor tissue penetration, and potential for immunogenicity—have spurred intensive research into non-antibody-based inhibitors.[1][2][4][5] This technical guide provides a detailed review of the burgeoning field of non-antibody IL-17 inhibitors, focusing on small molecules, macrocycles, and peptide-based therapeutics. We consolidate quantitative data, outline key experimental methodologies, and visualize core concepts to offer a comprehensive resource for professionals in drug development.
The IL-17 Signaling Pathway: A Prime Therapeutic Target
The IL-17 family consists of six structurally related cytokines (IL-17A through IL-17F).[3][6] IL-17A, the most-studied member, is primarily produced by T helper 17 (Th17) cells and acts as a critical link between the innate and adaptive immune systems.[6][7] IL-17A and IL-17F can form homodimers (IL-17A/A, IL-17F/F) or a heterodimer (IL-17A/F), which signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[3][6][8]
Binding of the IL-17 ligand to its receptor initiates a downstream signaling cascade. This involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6, leading to the activation of key transcription factors like NF-κB and C/EBPβ, as well as the MAPK pathway.[8][9][10] The culmination of this signaling is the robust transcription and expression of pro-inflammatory mediators, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and antimicrobial peptides, which drive neutrophil recruitment and tissue inflammation.[7][10][11] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases.[6][12]
Classes of Non-Antibody IL-17 Inhibitors
The development of non-antibody inhibitors is focused on creating orally bioavailable drugs with improved tissue penetration and more flexible pharmacokinetics compared to injectable biologics.[1][2][6] These emerging therapeutics can be categorized into three main classes: small molecules, macrocyclic compounds, and peptide-based inhibitors.
Small Molecule Inhibitors
Small molecules represent a major focus of development, aiming to disrupt the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1][2][6]
-
Mechanism of Action: These compounds function in one of two primary ways:
-
Binding to IL-17RA: Some molecules, like CBG040591 and CBG060392, bind directly to the extracellular domain of the IL-17RA receptor, preventing the cytokine from docking.[6]
-
Binding to IL-17A: A more recent and novel approach involves small molecules that bind symmetrically to the central cavity of the IL-17A homodimer.[13] This allosterically blocks the interaction with the receptor. Compounds like AN-1315 and AN-1605 utilize this mechanism.[14]
-
-
Key Compounds & Quantitative Data: Several small molecules are advancing through the development pipeline.
| Compound | Developer | Target | Potency (IC50) | Key Pharmacokinetics (Oral) | Status/Source |
| AN-1605 | Anew Therapeutics | IL-17A Dimer | 0.47 nM (CXCL1 inhibition) | Mouse: 69% F, 3.48h t½Rat: 45% F, 1.87h t½Dog: 101% F, 9.2h t½ | Preclinical[14] |
| AN-1315 | Anew Therapeutics | IL-17A Dimer | 0.31 nM (CXCL1 inhibition) | N/A | Preclinical[14] |
| ASC50 | Ascletis Pharma | IL-17 Pathway | N/A | Outperformed comparator in NHP studies (extended t½, ↑ exposure) | Phase I trial initiated[15] |
| CBG040591 | N/A | IL-17RA | Micromolar Affinity | N/A | Preclinical[6] |
| CBG060392 | N/A | IL-17RA | Micromolar Affinity | N/A | Preclinical[6] |
| Unnamed | Lilly, Leo Pharma | IL-17A/IL-17RA | N/A | N/A | Early Clinical Trials[1][2][4] |
F: Bioavailability, t½: Half-life, NHP: Non-human primate
Macrocyclic Inhibitors
Macrocycles, which include macrocyclic peptides, bridge the gap between small molecules and larger biologics. They offer the potential for high affinity and specificity combined with oral bioavailability.
-
Mechanism of Action: Structure-based design and screening efforts have led to macrocyclic compounds that bind to novel pockets on the IL-17A dimer, distinct from the primary receptor binding site.[6] This binding interferes with the conformational dynamics required for effective receptor engagement.
-
Key Compounds & Quantitative Data: The oral macrocyclic peptide PN-881 from Protagonist Therapeutics is a leading example.
| Compound | Developer | Target | Potency (IC50) | Key Properties | Status/Source |
| PN-881 | Protagonist Thx. | IL-17AA, AF, FF | vs. IL-17AA: 0.13 nMvs. IL-17AF: 27 nMvs. IL-17FF: 14 nM | Stable in gastric/intestinal fluids; resistant to proteolysis. Efficacy in rodent models. | Development Candidate[16][17] |
| Bimekizumab * | UCB | IL-17AA, AF, FF | vs. IL-17AA: 0.17 nMvs. IL-17AF: 19 nMvs. IL-17FF: 13 nM | Monoclonal antibody (for comparison) | Approved Biologic[16] |
*Bimekizumab is a monoclonal antibody shown here for potency comparison as cited in the source.
Peptide-Based Inhibitors
Linear peptides and other peptide-based constructs like nanobodies offer another avenue for non-antibody inhibition.
-
Key Compounds & Quantitative Data:
| Compound Class | Example | Mechanism | Key Properties | Status/Source |
| Linear Peptide | HAP (High Affinity Peptide) | Binds IL-17A, blocking IL-17RA interaction | 15-residue peptide; blocks inflammatory cytokine production in primary human cells. | Research Stage[3] |
| Nanobody (VHH) | SCN-1 | IL-17A/F neutralization | Designed for intradermal delivery to minimize systemic exposure. | Approaching Phase 1/2a[19] |
Experimental Protocols & Methodologies
The discovery and characterization of non-antibody IL-17 inhibitors rely on a tiered workflow of biochemical, cell-based, and in vivo assays.
Key In Vitro Assays
-
Screening and Binding Assays:
-
Cell-Based Functional Assays:
-
Objective: To determine if binding translates into functional inhibition of IL-17 signaling.
-
Protocol Example (CXCL1 Inhibition):
-
Cell Culture: Human dermal fibroblasts (e.g., Hs27) or fibrosarcoma cells (e.g., HT-1080) are cultured in appropriate media.[14][16]
-
Stimulation: Cells are pre-incubated with varying concentrations of the test inhibitor for a set period (e.g., 1 hour).
-
Challenge: Recombinant human IL-17A is added to the culture to stimulate the pro-inflammatory pathway.
-
Endpoint Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of a downstream chemokine, such as CXCL1 or IL-8, is measured using a specific ELISA kit.
-
Analysis: Data are plotted to determine the half-maximal inhibitory concentration (IC50) of the compound.[14]
-
-
Key In Vivo Models
-
Pharmacokinetic (PK) Studies:
-
Methodology: Lead candidates are administered to multiple animal species (e.g., mouse, rat, dog) via the intended clinical route (e.g., oral gavage). Blood samples are collected at various time points, and plasma concentrations of the drug are measured to determine key parameters like half-life, clearance, and oral bioavailability.[14]
-
-
Animal Models of Inflammation:
-
Objective: To assess the therapeutic efficacy of the inhibitor in a disease-relevant context.
-
Protocol Example (IL-23-Induced Skin Inflammation): This model is commonly used to mimic psoriatic dermatitis.
-
Induction: Mice or rats receive intradermal injections of recombinant IL-23 into the ear for several consecutive days to induce skin inflammation, characterized by erythema, scaling, and ear thickening.
-
Treatment: During the induction phase, animals are treated with the test inhibitor (e.g., daily oral dosing) or a vehicle control.
-
Efficacy Readouts:
-
Analysis: The ability of the compound to dose-dependently reduce ear thickening and normalize inflammatory biomarkers is evaluated.[14][16]
-
-
Challenges and Future Directions
The development of non-antibody IL-17 inhibitors is a promising frontier, but it is not without challenges.
-
Host Defense: A primary challenge is balancing potent anti-inflammatory effects with the essential role of IL-17 in host defense, particularly against fungal (e.g., Candida) and certain bacterial infections.[6][7][11] The safety profiles of these new agents will require careful monitoring for increased infection risk.
-
PPI Disruption: The IL-17A/IL-17RA interaction involves a large, relatively flat surface, which has traditionally been a difficult type of target for small molecules. The discovery of allosteric binding pockets on the IL-17A dimer represents a significant breakthrough in overcoming this hurdle.[6][13]
-
Future Outlook: The pipeline for oral IL-17 inhibitors is robust, with several candidates now in or entering early-phase clinical trials.[1][2][15] Success in these trials could herald a new era of convenient, oral therapies for IL-17-mediated diseases, potentially complementing or serving as an alternative to the established biologic agents. These next-generation therapies offer the promise of biologics-like efficacy in a pill, which would significantly improve treatment flexibility and patient adherence.[13][20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 7. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 8. ABD-Derived Protein Blockers of Human IL-17 Receptor A as Non-IgG Alternatives for Modulation of IL-17-Dependent Pro-Inflammatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.nature.com [media.nature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis | BioWorld [bioworld.com]
- 15. pharmexec.com [pharmexec.com]
- 16. First-in-class oral peptide for IL-17 pathway inhibition unveiled | BioWorld [bioworld.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 19. Scinai Reports Nine-Month 2025 Results as CDMO Growth Continues and NanoAbs Pipeline Advances [prnewswire.com]
- 20. Small molecule interleukin (IL) 17A/A antagonists and antibodies blocking both IL17A/A and IL17A/F demonstrate equivalent degrees of efficacy in preclinical models of skin and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Function of the IL-17/IL-17R Axis
Abstract
The Interleukin-17 (IL-17) family of cytokines and their corresponding receptors (IL-17R) form a critical signaling axis that bridges the innate and adaptive immune systems. As a potent pro-inflammatory cytokine, IL-17 is indispensable for host defense against a variety of pathogens, particularly extracellular bacteria and fungi.[1][2][3][4] However, dysregulation of the IL-17/IL-17R axis is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases.[2][3][[“]][6] This technical guide provides a comprehensive overview of the IL-17/IL-17R axis, detailing its molecular signaling pathways, core biological functions in health and disease, relevant experimental methodologies, and the therapeutic landscape of pathway inhibitors.
The IL-17 Cytokine and Receptor Families
The IL-17 family consists of six structurally related cytokines: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[7][8][9] These cytokines are secreted as disulfide-linked dimers, with IL-17A and IL-17F capable of forming both homodimers and a biologically active IL-17A/F heterodimer.[8][10] While various immune cells can produce IL-17, the primary sources are specialized T helper 17 (Th17) cells, γδ T cells, and innate lymphoid cells.[2][11][12]
The IL-17 receptor family is composed of five single-pass transmembrane proteins (IL-17RA to IL-17RE).[8][13] These receptors form heterodimeric complexes to bind their respective ligands.[14][15] The most well-characterized complex is the IL-17RA/IL-17RC heterodimer, which serves as the primary receptor for IL-17A, IL-17F, and the IL-17A/F heterodimer.[9][11][16] IL-17RA is a ubiquitously expressed subunit that partners with other IL-17R members to confer ligand specificity.[14][15]
The IL-17/IL-17R Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC complex initiates a downstream signaling cascade. A key feature of the intracellular domains of these receptors is the SEFIR (SEF/IL-17R) domain, which is crucial for signal transduction.[14][17][18][19]
Canonical Signaling: Act1-TRAF6 Axis
Upon ligand binding, a conformational change in the receptor complex facilitates the recruitment of the essential adaptor protein, Act1 (also known as CIKS or TRAF3IP2), via homotypic SEFIR-SEFIR domain interactions.[11][16][17][18] Act1 is a U-box E3 ubiquitin ligase and is considered the master mediator of IL-17 signaling.[8][18][20]
Act1 then recruits and interacts with TNF receptor-associated factor 6 (TRAF6).[18][21][22] Act1 mediates the K63-linked polyubiquitination of TRAF6, a critical step for downstream signal propagation.[14][20][22] This activation of TRAF6 leads to the engagement of the TAK1 kinase complex, which subsequently activates two major pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκB proteins. This allows the transcription factor NF-κB to translocate to the nucleus.[14][21][23]
-
MAPK Pathways: Activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK.[8][9][14][21]
These pathways culminate in the activation of transcription factors such as NF-κB, AP-1, and CCAAT/enhancer-binding proteins (C/EBPs), which drive the expression of a wide array of target genes.[14][24][25] These genes include pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL2, CXCL8), and antimicrobial peptides (e.g., defensins).[2][[“]][14]
References
- 1. Interleukin-17 in host defence against bacterial, mycobacterial and fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17 signaling in host defense and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Th17 cells and Mucosal Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. tandfonline.com [tandfonline.com]
- 7. Act 1 adaptor protein - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. abeomics.com [abeomics.com]
- 10. researchgate.net [researchgate.net]
- 11. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 14. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. IL-17 receptor-associated adaptor Act1 directly stabilizes mRNAs to mediate IL-17 inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Function of Act1 in IL-17 family signaling and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Function of Act1 in IL-17 Family Signaling and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Act1, a U-box E3 ubiquitin ligase for IL-17 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Requirement of tumor necrosis factor receptor-associated factor (TRAF)6 in interleukin 17 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. TRAF Regulation of IL-17 Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role and functional mechanisms of IL‑17/IL‑17R signaling in pancreatic cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]
IL-17A structure and receptor interaction
An In-depth Technical Guide on the Structure of Interleukin-17A and its Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-17A (IL-17A) is a cornerstone pro-inflammatory cytokine, pivotal in host defense against certain pathogens and a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases. As a member of the six-protein IL-17 family, IL-17A exerts its biological functions by engaging a specific cell surface receptor complex. Understanding the intricate structural details of IL-17A and the precise mechanics of its interaction with its receptor is paramount for the rational design of targeted therapeutics. This technical guide provides a comprehensive overview of the molecular architecture of the IL-17A ligand, its cognate receptor subunits IL-17RA and IL-17RC, the dynamics of their complex assembly, and the subsequent intracellular signaling cascades. Detailed experimental protocols used to elucidate these interactions are provided, alongside quantitative binding data and structural information to serve as a critical resource for researchers in immunology and drug development.
The IL-17A Cytokine Structure
Human IL-17A is a secreted homodimeric glycoprotein (B1211001) with a total molecular weight of approximately 32 kDa.[1] Each monomer consists of about 155 amino acids.[1] Structurally, IL-17A is distinguished from other cytokine families. Its three-dimensional structure reveals a "cysteine knot" fold, a feature it shares with neurotrophins like Nerve Growth Factor (NGF), but which is unique among cytokines.[2][3][4] This motif is characterized by a specific pattern of disulfide bonds that create a highly stable and rigid core structure. The IL-17A homodimer presents two symmetrical binding sites for its receptor.
The IL-17 Receptor Complex: IL-17RA and IL-17RC
IL-17A signals through a receptor complex composed of two distinct single-pass transmembrane proteins: Interleukin-17 Receptor A (IL-17RA) and Interleukin-17 Receptor C (IL-17RC).[5][6][7][8]
-
IL-17RA: This is the primary binding and signaling subunit, which is shared by several other IL-17 family members.[9][10] It is widely expressed on a variety of cell types.[2][6]
-
IL-17RC: This subunit serves as a co-receptor, and its more restricted expression pattern helps to confer cell-type specificity to IL-17A signaling.[8]
Both receptor subunits possess two extracellular fibronectin III-like domains, which are crucial for ligand binding, and a conserved intracellular SEFIR (SEF/IL-17R) domain.[1][2][11] The SEFIR domain shares homology with the Toll-Interleukin-1 Receptor (TIR) domain found in innate immune receptors and is essential for downstream signal transduction.[2] Uniquely, the IL-17RA subunit also contains an intracellular Toll/IL-1 R-like loop (TILL) and a C/EBP beta activation domain (CBAD).[12][13]
Ligand-Receptor Interaction and Complex Assembly
The formation of a functional signaling complex is a stepwise process initiated by the binding of the dimeric IL-17A to its receptors. While initially conceptualized as a simple heterodimer of IL-17RA and IL-17RC, recent structural studies, including cryo-electron microscopy (cryo-EM), have revealed a more complex stoichiometry. The current understanding points towards a 2:2:2 hexameric signaling assembly, comprising two IL-17A homodimers, two IL-17RA subunits, and two IL-17RC subunits.[14]
The interaction begins with IL-17A binding to IL-17RA.[15] This initial binding event induces a conformational change in the IL-17A homodimer, which in turn facilitates the recruitment of the IL-17RC co-receptor to form the stable ternary signaling complex.[9][10] This sequential binding mechanism, with its divergent affinities at each step, ensures the preferential formation of the hetero-receptor complex over homo-receptor complexes.[15]
Quantitative Binding and Structural Data
The affinities of IL-17A for its individual receptor components and the assembled complexes have been quantified using techniques such as Surface Plasmon Resonance (SPR). This data is critical for understanding the hierarchy and stability of the interaction.
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| IL-17A to IL-17RA | 2.8 ± 0.9 nM | SPR |
| IL-17A to IL-17RC | 1.2 ± 0.1 nM | SPR |
| IL-17RC to pre-formed IL-17A-IL-17RA complex | 174 ± 3 nM | SPR |
| IL-17RA to pre-formed IL-17A-IL-17RC complex | 162 ± 29 nM | SPR |
| Engineered IL-17RA Variant 385 to IL-17A | 0.06 nM | SPR |
Table 1: Summary of quantitative binding data for the IL-17A receptor interaction. Data sourced from multiple studies.[15][16]
High-resolution structural data from X-ray crystallography and cryo-EM have provided atomic-level insights into the IL-17A/receptor interface.
| Complex | PDB/EMDB ID | Resolution | Method |
| Human IL-17A Homodimer | 4HR9 | 2.48 Å | X-ray Diffraction |
| Human IL-17A in complex with IL-17RA | 4HSA | 3.20 Å | X-ray Diffraction |
| IL-17A-IL-17RA Binary Complex | EMDB-26836 | 3.60 Å | Cryo-EM |
| IL-17A-IL-17RA-IL-17RC Ternary Complex | 7UWN | 3.40 Å | Cryo-EM |
| IL-17A-IL-17RA-IL-17RC Ternary Complex | EMDB-26837 | 3.40 Å | Cryo-EM |
Table 2: Summary of publicly available structural data for IL-17A and its receptor complexes.[1][9][10][17][18][19]
Downstream Signaling Pathways
Upon formation of the stable IL-17A-IL-17RA/RC complex, intracellular signaling is initiated, leading to the expression of target genes. The pathway is distinct from many other cytokine signaling cascades.
Canonical NF-κB and MAPK Activation
The primary signaling cascade involves the recruitment of the adaptor protein Act1 (also known as TRAF3IP2) to the SEFIR domains of the receptor tails.[2][20][21] Act1 functions as a U-box E3 ubiquitin ligase.[20][22] It recruits and mediates the K63-linked polyubiquitination of TRAF6 (TNF receptor-associated factor 6).[22][23] This non-degradative ubiquitination serves as a scaffold to activate downstream kinase cascades, ultimately leading to the activation of key transcription factors:
Activation of these transcription factors drives the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[2]
Non-Canonical mRNA Stabilization Pathway
In addition to transcriptional activation, IL-17A signaling also promotes the stability of target gene mRNAs, a crucial mechanism for amplifying the inflammatory response.[21] This non-canonical pathway is also dependent on Act1 but can be independent of TRAF6.[23][25] It involves the phosphorylation of Act1, leading to the recruitment of TRAF2 and TRAF5.[2][25] This complex can then associate with and regulate RNA-binding proteins, preventing the degradation of otherwise short-lived mRNAs of inflammatory mediators.[21][25]
Key Experimental Protocols
The structural and functional understanding of the IL-17A system has been built upon several key biophysical and structural biology techniques.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics and affinity (Kd) between macromolecules.
Methodology:
-
Chip Preparation: One of the binding partners (e.g., the extracellular domain of IL-17RA or IL-17RC) is covalently immobilized onto the surface of a sensor chip.
-
Analyte Injection: The other binding partner (the analyte, e.g., IL-17A) is flowed across the chip surface at various concentrations.
-
Signal Detection: Binding is detected as a change in the refractive index at the surface, measured in Resonance Units (RU).
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data (RU vs. time) to kinetic models. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Stepwise Analysis: To measure the assembly of the ternary complex, the experiment can be performed sequentially. For example, IL-17RA is immobilized, IL-17A is injected to form a binary complex, and then IL-17RC is flowed over this pre-formed complex to measure the second binding event.[15]
X-ray Crystallography for High-Resolution Structures
This technique provides atomic-level three-dimensional structures of proteins and their complexes.
Methodology:
-
Protein Production: Recombinant IL-17A and the extracellular domains of its receptors are expressed (e.g., in E. coli or mammalian cells) and purified to high homogeneity.[26][27]
-
Complex Formation: The purified components are mixed in appropriate stoichiometric ratios to form the desired complex.
-
Crystallization: The protein or complex is subjected to a wide range of conditions (precipitants, pH, temperature) to find conditions that promote the formation of well-ordered, single crystals.
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.
-
Data Processing & Structure Solution: The diffraction pattern is processed to determine the electron density map of the molecule. A 3D atomic model is then built into this map and refined to yield the final structure.
Cryo-Electron Microscopy (Cryo-EM) for Large Complexes
Cryo-EM is particularly powerful for determining the structure of large, multi-component complexes that may be difficult to crystallize.
Methodology:
-
Sample Preparation: A purified sample of the complex (e.g., the IL-17A-IL-17RA-IL-17RC ternary complex) is applied to an EM grid.[18][19]
-
Vitrification: The grid is rapidly plunge-frozen in a cryogen (e.g., liquid ethane), trapping the complexes in a thin layer of non-crystalline (vitreous) ice.[18] This preserves their native conformation.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images, each containing many individual "particles" (views of the complex in different orientations).
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the complex. An atomic model is then built into the 3D map and refined.
Conclusion and Future Directions
The detailed structural and mechanistic understanding of the IL-17A-receptor interaction provides a solid foundation for therapeutic intervention. The deep groove at the IL-17A dimer interface, which is critical for receptor binding, represents a prime target for small molecule inhibitors, while the extracellular domains of the ligand and receptors remain the targets for monoclonal antibody therapies.[3][28] Future research will likely focus on the structural basis of signaling by other IL-17 family members that utilize the IL-17RA subunit, the dynamics of receptor clustering on the cell surface, and the precise mechanisms of non-canonical mRNA stabilization. This continued exploration will undoubtedly unveil new opportunities for modulating this critical inflammatory axis for the treatment of human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of interleukin-17 family cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Interleukin-17A and Interleukin-17 Receptor A Stru...: Ingenta Connect [ingentaconnect.com]
- 6. An Overview of Interleukin-17A and Interleukin-17 Receptor A Structure, Interaction and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Interleukin-17 receptor - Wikipedia [en.wikipedia.org]
- 12. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering a variant of IL-17RA with high binding affinity to IL-17A for optimized immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EMDB-26836: Structure of the IL-17A-IL-17RA binary complex - Yorodumi [pdbj.org]
- 18. EMDB-26837: Structure of the IL-17A-IL-17RA-IL-17RC ternary complex - Yorodumi [pdbj.org]
- 19. rcsb.org [rcsb.org]
- 20. Function of Act1 in IL-17 Family Signaling and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL-17 receptor-associated adaptor Act1 directly stabilizes mRNAs to mediate IL-17 inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Act1, a U-box E3 ubiquitin ligase for IL-17 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TRAF Regulation of IL-17 Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 25. abeomics.com [abeomics.com]
- 26. rcsb.org [rcsb.org]
- 27. The human IL-17A/F heterodimer: a two-faced cytokine with unique receptor recognition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IL-17-IN-X: An Investigational Inhibitor of the IL-17 Signaling Pathway for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in host defense against extracellular pathogens and is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] The IL-17 family consists of six members (IL-17A to IL-17F) that signal through a heterodimeric receptor complex, primarily composed of IL-17RA and IL-17RC subunits.[1][2] Ligand binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathway.[3][4] This signaling cascade results in the production of various pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8, CXCL1), and matrix metalloproteinases, which contribute to tissue inflammation and damage.[4][5][6]
IL-17-IN-X is a novel, potent, and selective small molecule inhibitor designed to target the IL-17 signaling pathway. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and mechanism of action of IL-17-IN-X.
IL-17 Signaling Pathway
The diagram below illustrates the canonical IL-17 signaling pathway, which is the target of IL-17-IN-X. Upon binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex, the adaptor protein Act1 is recruited. This leads to the K63-linked ubiquitination of TRAF6, which in turn activates downstream pathways including NF-κB, MAPKs (p38, JNK, ERK), and C/EBPβ.[1][3] These transcription factors then drive the expression of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Caption: IL-17 Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of an IL-17 inhibitor.
IL-17A Induced IL-6 Production in Fibroblasts (e.g., NIH-3T3)
This assay assesses the ability of IL-17-IN-X to inhibit IL-17A-induced production of the pro-inflammatory cytokine IL-6 in a murine embryonic fibroblast cell line.
Materials:
-
NIH-3T3 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse IL-17A
-
IL-17-IN-X
-
DMSO (vehicle control)
-
IL-6 ELISA kit
Protocol:
-
Seed NIH-3T3 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of IL-17-IN-X in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of IL-17-IN-X or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant mouse IL-17A at a final concentration of 50 ng/mL.[7]
-
Include unstimulated and vehicle-treated/stimulated controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.[7][8]
Inhibition of IL-17-Mediated Cytokine Release in Human Primary Cells
This protocol evaluates the effect of IL-17-IN-X on pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) or other primary cells like fibroblast-like synoviocytes (FLS).
Materials:
-
Human PBMCs or FLS
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IL-17A
-
Lipopolysaccharide (LPS) (for co-stimulation if needed)
-
IL-17-IN-X
-
DMSO (vehicle control)
-
ELISA kits for human IL-6, IL-8, and TNF-α
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well.
-
Pre-treat the cells with serial dilutions of IL-17-IN-X or vehicle for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (e.g., 100 ng/mL). Co-stimulation with a low dose of LPS (e.g., 10 ng/mL) can enhance the response for certain cytokines.[9]
-
Incubate for 24 hours.
-
Collect supernatants and measure the levels of IL-6, IL-8, and TNF-α using specific ELISA kits.[8][9]
Western Blot Analysis of Downstream Signaling
This assay determines the effect of IL-17-IN-X on the activation of key downstream signaling molecules like NF-κB (p65) and p38 MAPK.
Materials:
-
HeLa cells or other IL-17 responsive cell line
-
Recombinant human IL-17A
-
IL-17-IN-X
-
Cell lysis buffer
-
Primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with IL-17-IN-X or vehicle for 1 hour.
-
Stimulate with IL-17A (e.g., 50-100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing an IL-17 inhibitor.
Caption: General Experimental Workflow.
Data Presentation
The following tables summarize expected quantitative data from the described assays.
Table 1: Effect of IL-17-IN-X on IL-17A-Induced IL-6 Production in NIH-3T3 Cells
| Treatment Group | IL-17-IN-X (µM) | IL-17A (50 ng/mL) | IL-6 Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | - | Baseline | N/A |
| Vehicle Control | 0 | + | High | 0% |
| IL-17-IN-X | 0.01 | + | Reduced | TBD |
| IL-17-IN-X | 0.1 | + | Reduced | TBD |
| IL-17-IN-X | 1 | + | Reduced | TBD |
| IL-17-IN-X | 10 | + | Near Baseline | TBD |
Table 2: IC50 Values of IL-17-IN-X in Various Cell-Based Assays
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) |
| IL-6 Production | NIH-3T3 | IL-17A | IL-6 | TBD |
| IL-8 Production | Human FLS | IL-17A | IL-8 | TBD |
| TNF-α Production | Human PBMCs | IL-17A | TNF-α | TBD |
| p-p65 Inhibition | HeLa | IL-17A | p-p65 levels | TBD |
Conclusion
The protocols and workflows described in these application notes provide a comprehensive framework for the in vitro characterization of IL-17 pathway inhibitors such as IL-17-IN-X. These assays are essential for determining the potency, selectivity, and mechanism of action of novel therapeutic candidates targeting the IL-17 signaling axis. The data generated will be crucial for advancing promising compounds into further preclinical and clinical development for the treatment of IL-17-mediated inflammatory diseases.
References
- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 6. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. biogot.com [biogot.com]
- 9. Effect of interleukin-17 on in vitro cytokine production in healthy controls and patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IL-17-IN-3 in a Th17 Differentiation Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2][3] These cells play a critical role in host defense against extracellular bacteria and fungi at mucosal surfaces.[1][4] However, dysregulated Th17 responses are implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][5] The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) in combination with Interleukin-6 (IL-6).[4][5] The master transcriptional regulator for Th17 differentiation is the orphan nuclear receptor RORγt.[1][2][4] Given the central role of IL-17 in inflammation, modulating its activity is a key therapeutic strategy. IL-17-IN-3 (also referred to as IL-17 modulator 3) is a small molecule modulator of IL-17, which can be utilized in in vitro Th17 differentiation cultures to study the effects of IL-17 inhibition on Th17 cell development and function.[6][7][8][9]
These application notes provide a detailed protocol for the in vitro differentiation of human Th17 cells from naive CD4+ T cells and the subsequent use of this compound to modulate their function.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Recommended Concentration/Supplier |
| RosetteSep™ Human CD4+ T Cell Enrichment Cocktail | STEMCELL Technologies |
| Ficoll-Paque™ PLUS | GE Healthcare |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco |
| Penicillin-Streptomycin | Gibco |
| L-Glutamine | Gibco |
| 2-Mercaptoethanol | Sigma-Aldrich |
| Anti-Human CD3 Antibody (plate bound) | BioLegend (Clone: OKT3) |
| Anti-Human CD28 Antibody (soluble) | BioLegend (Clone: CD28.2) |
| Recombinant Human IL-6 | R&D Systems |
| Recombinant Human TGF-β1 | R&D Systems |
| Recombinant Human IL-1β | R&D Systems |
| Recombinant Human IL-23 | R&D Systems |
| Anti-Human IFN-γ Antibody | BioLegend (Clone: B27) |
| Anti-Human IL-4 Antibody | BioLegend (Clone: MP4-25D2) |
| This compound | Various Suppliers (CAS: 2467731-88-8) |
| DMSO | Sigma-Aldrich |
| Cell Stimulation Cocktail (plus protein transport inhibitors) | eBioscience |
| Intracellular Staining Buffers | BioLegend |
| FITC anti-human IL-17A Antibody | BioLegend (Clone: BL168) |
| PE anti-human RORγt Antibody | eBioscience (Clone: AFKJS-9) |
| Human IL-17A ELISA Kit | R&D Systems |
Protocol for In Vitro Human Th17 Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.
Day 0: Isolation of Naive CD4+ T Cells and Culture Initiation
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a negative selection kit (e.g., EasySep™ Human Naive CD4+ T Cell Isolation Kit).
-
Coat a 24-well tissue culture plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Prepare the Th17 differentiation medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 55 µM 2-mercaptoethanol.
-
Add the following Th17 polarizing cytokines and antibodies to the differentiation medium:
-
Seed the purified naive CD4+ T cells at a density of 1-2 x 10^6 cells/mL in the prepared culture plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
Application of this compound
Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.[6] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][9]
Determining the Optimal Concentration (Dose-Response Experiment)
-
On Day 1 of the Th17 differentiation culture, add this compound to the cells at a range of final concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) must be included.
-
Culture the cells for an additional 4-6 days.
-
Analyze the culture supernatants for IL-17A production by ELISA and the cells for intracellular IL-17A and RORγt expression by flow cytometry.
-
The optimal concentration for subsequent experiments will be the one that effectively inhibits IL-17 production without causing significant cytotoxicity.
Protocol for Inhibition Assay
-
Set up the Th17 differentiation culture as described above.
-
On Day 1, add the pre-determined optimal concentration of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Continue to culture the cells for an additional 4-6 days.
Day 5-7: Analysis of Th17 Differentiation and Function
Intracellular Cytokine Staining and Flow Cytometry
-
Four to six hours prior to analysis, restimulate the cells with a cell stimulation cocktail containing PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1]
-
Harvest the cells and stain for surface markers if desired (e.g., CD4).
-
Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Stain for intracellular IL-17A and the transcription factor RORγt using fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of IL-17+ and RORγt+ cells within the CD4+ T cell population.
Cytokine Quantification by ELISA or Cytometric Bead Array (CBA)
-
Harvest the cell culture supernatants by centrifugation.
-
Quantify the concentration of IL-17A and other relevant cytokines (e.g., IL-17F, IL-22) in the supernatants using a commercial ELISA kit or a CBA kit according to the manufacturer's protocols.
Gene Expression Analysis by qRT-PCR
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes such as IL17A, IL17F, Rorc (encoding RORγt), and IL23R. Use appropriate housekeeping genes for normalization.
Data Presentation
The following table can be used to summarize the quantitative data obtained from experiments using this compound.
| Treatment Group | This compound Conc. (µM) | % IL-17A+ Cells (Flow Cytometry) | IL-17A Conc. (pg/mL) (ELISA) | Rorc mRNA Fold Change (qRT-PCR) | Cell Viability (%) |
| Unstimulated Control | 0 | ||||
| Th17 Polarized (Vehicle) | 0 (DMSO) | ||||
| Th17 + this compound | 0.01 | ||||
| Th17 + this compound | 0.1 | ||||
| Th17 + this compound | 1 | ||||
| Th17 + this compound | 10 |
Disclaimer: All products are for research use only and not for use in diagnostic or therapeutic procedures. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 2. Differentiation and function of pro-inflammatory Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Th17 cytokines in mucosal immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ヘルパーT17細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. abmole.com [abmole.com]
- 7. cenmed.com [cenmed.com]
- 8. IL-17 modulator 3 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytokines that Modulate the Differentiation of Th17 Cells in Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 12. antbioinc.com [antbioinc.com]
Application Note: IL-17-IN-3 Dose-Response Curve Generation in Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for generating a dose-response curve for an Interleukin-17 (IL-17) inhibitor, exemplified by IL-17-IN-3, using a fibroblast-based in vitro assay. The protocol measures the ability of the inhibitor to block IL-17A-induced production of the pro-inflammatory cytokine IL-6.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine produced primarily by Th17 cells.[1] It plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases by acting on non-immune cells like fibroblasts.[1][2] Upon binding to its heterodimeric receptor complex (IL-17RA/IL-17RC) on the fibroblast surface, IL-17A triggers intracellular signaling cascades, predominantly through the NF-κB and MAPK pathways.[3][4] This signaling leads to the production and secretion of other inflammatory mediators, including IL-6, IL-8, and various chemokines, which amplify the inflammatory response and contribute to tissue remodeling.[4][5]
Given its central role in inflammation, the IL-17 signaling pathway is a prime target for therapeutic intervention.[6] Small molecule inhibitors and monoclonal antibodies targeting IL-17A or its receptor have been developed to treat conditions like psoriasis and psoriatic arthritis.[6] this compound represents a class of inhibitors designed to block this pathway.
Generating a dose-response curve is a fundamental step in characterizing the potency of such an inhibitor. This is typically achieved by measuring the concentration of the inhibitor required to reduce the biological response to IL-17A stimulation by 50% (IC50). This application note details a robust and reproducible method for determining the IC50 of an IL-17 inhibitor in a physiologically relevant cell-based assay using human fibroblasts.
Principle of the Assay
This assay quantifies the inhibitory activity of this compound on IL-17A-stimulated fibroblasts. Fibroblasts are first pre-treated with serial dilutions of the inhibitor. Subsequently, the cells are stimulated with a fixed, sub-maximal concentration of recombinant human IL-17A. IL-17A stimulation induces the production and secretion of IL-6 into the cell culture supernatant.[7][8] After a 48-hour incubation period, the supernatant is collected, and the concentration of IL-6 is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA). The resulting data are used to plot a dose-response curve and calculate the IC50 value of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental procedure.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Targeting Interleukin-17 as a Novel Treatment Option for Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. IL-17 stimulates the production of the inflammatory chemokines IL-6 and IL-8 in human dental pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Interleukin-17 as a Novel Treatment Option for Fibrotic Diseases [mdpi.com]
- 7. Frontiers | Interleukin-6 and Type-I Collagen Production by Systemic Sclerosis Fibroblasts Are Differentially Regulated by Interleukin-17A in the Presence of Transforming Growth Factor-Beta 1 [frontiersin.org]
- 8. IL-17 is increased in asthmatic airways and induces human bronchial fibroblasts to produce cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of IL-17 Pathway Inhibitors in Animal Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. The interleukin-17 (IL-17) signaling pathway, particularly the cytokine IL-17A, has been identified as a central driver of the pathogenesis of psoriasis.[1][2][3][4] Consequently, targeting the IL-17 pathway has become a highly effective therapeutic strategy for the treatment of moderate-to-severe psoriasis.[4][5][6] Animal models that recapitulate the key features of human psoriasis are indispensable tools for the preclinical evaluation of novel IL-17 inhibitors. The most widely used and well-characterized model is the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice.[7][8][9] This document provides detailed application notes and protocols for the use of IL-17 pathway inhibitors in this model. While specific data for a compound designated "IL-17-IN-3" is not available in the reviewed literature, the following protocols and data are based on the extensive research conducted with well-characterized IL-17A antagonists, such as neutralizing antibodies.
The Role of IL-17 in Psoriasis
The IL-23/Th17 axis plays a dominant role in the immunopathology of psoriasis.[2][4] Dendritic cells in the skin produce IL-23, which promotes the differentiation and activation of T helper 17 (Th17) cells, as well as other IL-17-producing cells like γδ T cells.[1][5][10] These cells release IL-17A and IL-17F, which act on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines (such as CXCL1, CXCL8, and CCL20), and antimicrobial peptides.[3][11] This leads to the recruitment of neutrophils and other immune cells, creating a positive feedback loop that sustains chronic inflammation and results in the characteristic psoriatic plaques with epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltrates.[2][3][5]
Imiquimod-Induced Psoriasis Animal Model
Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely mimics the histopathological and immunological features of human psoriasis.[9] Key features of the IMQ-induced model include:
-
Erythema, scaling, and skin thickening.
-
Epidermal acanthosis and parakeratosis.
-
Formation of neutrophilic microabscesses in the epidermis.
-
Infiltration of T cells and dendritic cells.
-
Upregulation of the IL-23/IL-17 axis.[12]
This model is highly dependent on the IL-23/IL-17 axis, as mice deficient in IL-23 or the IL-17 receptor are protected from developing the psoriasis-like phenotype.
Data Presentation
Table 1: Typical Efficacy of an IL-17A Antagonist in the IMQ-Induced Psoriasis Model
| Parameter | Vehicle Control | IMQ + Isotype Control | IMQ + Anti-IL-17A Antibody |
| Psoriasis Area and Severity Index (PASI) Score (Day 7) | 0 | 8.5 ± 0.5 | 3.0 ± 0.7 |
| Ear Thickness (mm) (Day 7) | 0.20 ± 0.02 | 0.45 ± 0.05 | 0.25 ± 0.03 |
| Spleen Weight (mg) (Day 7) | 80 ± 10 | 200 ± 25 | 120 ± 15 |
| Epidermal Thickness (µm) (Day 7) | 15 ± 3 | 100 ± 15 | 30 ± 8 |
| Skin IL-17A mRNA (relative expression) (Day 7) | 1.0 ± 0.2 | 25.0 ± 5.0 | 5.0 ± 1.5 |
| Skin IL-6 mRNA (relative expression) (Day 7) | 1.0 ± 0.3 | 15.0 ± 3.0 | 4.0 ± 1.0 |
| Skin TNF-α mRNA (relative expression) (Day 7) | 1.0 ± 0.2 | 12.0 ± 2.5 | 3.0 ± 0.8 |
Note: The data presented in this table are representative values compiled from multiple studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Induction of Psoriasis-like Skin Inflammation with Imiquimod
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice.
-
Imiquimod 5% cream (e.g., Aldara™).
-
Electric shaver or depilatory cream.
-
Calipers for measuring ear thickness.
Procedure:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
On Day 0, and daily for 6 consecutive days, topically apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin.
-
For ear measurements, apply 5 mg of imiquimod cream to one ear daily.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) as described in Table 2.
-
Measure ear thickness daily using calipers.
-
On Day 7, euthanize the mice and collect skin and spleen samples for further analysis.
Table 2: Modified PASI Scoring System for Mice
| Score | Erythema | Scaling | Thickness |
| 0 | None | None | None |
| 1 | Slight | Slight | Slight |
| 2 | Moderate | Moderate | Moderate |
| 3 | Marked | Marked | Marked |
| 4 | Severe | Severe | Severe |
The total PASI score is the sum of the individual scores for erythema, scaling, and thickness.
Protocol 2: Administration of an IL-17A Antagonist
Materials:
-
Anti-mouse IL-17A neutralizing antibody.
-
Isotype control antibody.
-
Phosphate-buffered saline (PBS) or other suitable vehicle.
Procedure:
-
Reconstitute the anti-IL-17A antibody and isotype control to the desired concentration in PBS.
-
Starting on Day -1 or Day 0 of the imiquimod application, administer the anti-IL-17A antibody or isotype control to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose for a neutralizing antibody is in the range of 100-200 µg per mouse.[13]
-
Continue antibody administration every other day or as recommended by the manufacturer until the end of the experiment.
-
The vehicle control group should receive an equivalent volume of PBS.
-
Proceed with the daily imiquimod application and scoring as described in Protocol 1.
Protocol 3: Histological and Molecular Analysis
Materials:
-
10% neutral buffered formalin.
-
Paraffin (B1166041) embedding reagents.
-
Hematoxylin and eosin (B541160) (H&E) stain.
-
RNA extraction kit.
-
qRT-PCR reagents and primers for target genes (e.g., IL-17A, IL-6, TNF-α, S100A8, S100A9).[14]
Procedure:
-
Histology:
-
Fix skin samples in 10% neutral buffered formalin for 24 hours.
-
Process the samples for paraffin embedding.
-
Cut 5 µm sections and stain with H&E.
-
Examine the sections under a microscope to assess epidermal thickness, acanthosis, parakeratosis, and immune cell infiltration.
-
-
Gene Expression Analysis:
-
Snap-freeze skin samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the skin samples using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes. Normalize the expression to a housekeeping gene (e.g., GAPDH or β-actin).
-
Visualizations
Caption: IL-17 signaling pathway in psoriasis.
References
- 1. IL-17 drives psoriatic inflammation via distinct, target cell-specific mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. youtube.com [youtube.com]
- 6. rupress.org [rupress.org]
- 7. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. pnas.org [pnas.org]
- 11. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Interleukin-17A inhibits the expansion of IL-17A-producing T cells in mice through “short-loop” inhibition via IL-17 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-17A exacerbates psoriasis in a STAT3 overexpressing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rheumatoid Arthritis Pathogenesis using IL-17-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of rheumatoid arthritis (RA).[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is found at elevated levels in the synovial fluid and tissue of RA patients.[2] It contributes to the chronic inflammation, joint destruction, and bone erosion characteristic of the disease.[2][4][5] IL-17 exerts its effects by stimulating synovial fibroblasts, osteoblasts, and other cells to produce inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases (MMPs).[2][4][5] This cascade of events leads to the recruitment of immune cells, pannus formation, and degradation of cartilage and bone.[2][4]
Given its central role in RA pathology, the IL-17 signaling pathway is a key target for therapeutic intervention. Small molecule inhibitors offer a promising approach to modulate this pathway. This document provides detailed application notes and protocols for utilizing IL-17-IN-3 , a hypothetical small molecule inhibitor of the IL-17 pathway, for studying RA pathogenesis. These guidelines are intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of IL-17 inhibitors in preclinical models of rheumatoid arthritis.
This compound: A Hypothetical Small Molecule Inhibitor
For the purpose of these application notes, This compound is presented as a selective, cell-permeable small molecule inhibitor that disrupts the interaction between IL-17A and its receptor, IL-17RA. This mechanism of action is designed to block downstream signaling and the subsequent pro-inflammatory cascade.
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
| Property | Value |
| Molecular Weight | < 500 g/mol |
| Solubility | > 50 mg/mL in DMSO |
| In vitro half-life (human liver microsomes) | > 60 min |
| Oral Bioavailability (rodent) | > 30% |
In Vitro Potency and Selectivity (Hypothetical Data)
| Assay | IC50 / EC50 |
| IL-17A-induced IL-6 production in human synovial fibroblasts | 15 nM |
| IL-17A binding to IL-17RA (HTRF assay) | 10 nM |
| Selectivity against a panel of 50 kinases | > 10 µM |
| Selectivity against other cytokine pathways (e.g., TNF-α, IL-1β) | > 10 µM |
Key Experiments and Protocols
In Vitro Evaluation of this compound in Rheumatoid Arthritis Models
a) Inhibition of Pro-inflammatory Cytokine Production in Synovial Fibroblasts
This experiment aims to determine the efficacy of this compound in blocking the production of key pro-inflammatory cytokines by RA synovial fibroblasts (RASF) stimulated with IL-17A.
Protocol:
-
Cell Culture: Culture primary human RASF in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed RASF in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-6 and IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-6 and IL-8 production.
b) Assessment of Downstream Signaling Pathway Inhibition
This protocol investigates the effect of this compound on the IL-17-mediated activation of downstream signaling pathways, such as NF-κB and MAPK.
Protocol:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the previous protocol.
-
Treatment and Stimulation: Pre-treat RASF with this compound or vehicle for 1 hour, followed by stimulation with IL-17A for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target proteins.
In Vivo Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model that shares many pathological features with human RA.[5]
Protocol:
-
Animals: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis:
-
On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment with this compound or vehicle on day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
Administer the compound daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg).
-
-
Clinical Assessment:
-
Monitor the mice regularly (e.g., 3 times a week) for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Stain with Safranin O to evaluate cartilage damage.
-
-
Biomarker Analysis:
-
Collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA.
-
Hypothetical In Vivo Efficacy Data in CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Reduction in Joint Inflammation (Histology) | Reduction in Bone Erosion (Histology) |
| Vehicle | 12.5 ± 1.5 | - | - |
| This compound (10 mg/kg) | 8.2 ± 1.2 | 30% | 25% |
| This compound (30 mg/kg) | 4.5 ± 0.8 | 65% | 60% |
| This compound (100 mg/kg) | 2.1 ± 0.5 | 85% | 80% |
Visualizations
IL-17 Signaling Pathway in Rheumatoid Arthritis
Caption: IL-17 signaling pathway in RA and the inhibitory action of this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for evaluating this compound in the Collagen-Induced Arthritis model.
Logical Relationship of this compound Action in RA Pathogenesis
Caption: The impact of this compound on the key cellular and molecular events in RA.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of a novel IL-17 inhibitor, this compound, in the context of rheumatoid arthritis. By employing a combination of in vitro and in vivo models, researchers can effectively assess the therapeutic potential and elucidate the mechanism of action of such compounds. The provided hypothetical data and visualizations serve as a guide for expected outcomes and experimental design. It is crucial to adapt and optimize these protocols based on specific experimental needs and the characteristics of the inhibitor being studied.
References
- 1. Interleukin-17 increases the expression of Toll-like receptor 3 via the STAT3 pathway in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 5. Frontiers | A Role of IL-17 in Rheumatoid Arthritis Patients Complicated With Atherosclerosis [frontiersin.org]
Application Notes and Protocols for Measuring Downstream Effects of IL-17 Inhibition with IL-17-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1] It is a key mediator in host defense against certain pathogens but its dysregulation can lead to significant tissue damage. IL-17A is the most studied member of the IL-17 family and exerts its effects by binding to a heterodimeric receptor complex, IL-17RA/IL-17RC, on target cells such as fibroblasts, endothelial cells, and epithelial cells.[2][3] This interaction triggers a cascade of downstream signaling events, leading to the production of other pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that drive inflammation and tissue remodeling.[1][4][5]
IL-17-IN-3 is a potent small molecule inhibitor of IL-17A.[6][7] These application notes provide detailed protocols for measuring the downstream effects of IL-17A inhibition using this compound in vitro, enabling researchers to characterize its biological activity and therapeutic potential.
Mechanism of Action of IL-17A and Inhibition by this compound
Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), the adaptor protein Act1 is recruited.[2][8] This initiates downstream signaling through the activation of TNF receptor-associated factor 6 (TRAF6), which in turn activates key transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), including p38.[2][8][9] This signaling cascade leads to the transcription of target genes encoding pro-inflammatory mediators.[4][5]
This compound functions as a direct inhibitor of IL-17A, preventing its interaction with the IL-17RA/RC receptor complex. This blockade abrogates the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide representative expected data for its downstream effects based on the inhibition of the IL-17A pathway.
Table 1: Quantitative Properties of this compound
| Parameter | Value | Reference |
| Target | IL-17A | [6][7] |
| IC50 | 35 nM | [6][7] |
| Tolerability | No adverse effects in rats up to 300 mg/kg/day for 4 days | [6][7] |
Table 2: Representative Downstream Effects of this compound in a Human Fibroblast-Like Synoviocyte (FLS) Model
| Treatment Condition | IL-6 Production (pg/mL) | CXCL1 (KC) Production (pg/mL) | IL-6 mRNA (Fold Change) | CXCL1 mRNA (Fold Change) |
| Vehicle Control | < 10 | < 5 | 1.0 | 1.0 |
| IL-17A (50 ng/mL) | 5000 ± 450 | 3000 ± 300 | 100 ± 10 | 80 ± 8 |
| IL-17A + this compound (10 nM) | 3500 ± 320 | 2100 ± 200 | 70 ± 7 | 55 ± 6 |
| IL-17A + this compound (50 nM) | 1500 ± 150 | 900 ± 100 | 30 ± 4 | 25 ± 3 |
| IL-17A + this compound (250 nM) | 250 ± 50 | 150 ± 30 | 5 ± 1 | 4 ± 1 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical responses observed with IL-17A inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to measure the downstream effects of this compound.
Protocol 1: In Vitro Cell-Based Assay for Inhibition of Cytokine Production
Objective: To quantify the inhibitory effect of this compound on IL-17A-induced production of downstream cytokines and chemokines (e.g., IL-6, CXCL1) from target cells.
Materials:
-
Target cells (e.g., human fibroblast-like synoviocytes, primary keratinocytes, or HT-29 cells)
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
This compound
-
DMSO (vehicle for this compound)
-
96-well tissue culture plates
-
ELISA kits for human IL-6 and CXCL1 (or other relevant chemokines)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Stimulation:
-
Add recombinant human IL-17A to the wells to a final concentration of 20-50 ng/mL (the optimal concentration should be determined empirically).
-
Include control wells: vehicle only, IL-17A only, and this compound only (at the highest concentration).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
ELISA: Perform ELISAs for IL-6 and CXCL1 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the IC50 value for this compound by plotting the percent inhibition of cytokine production against the log concentration of the inhibitor.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression of IL-17A target genes.
Materials:
-
Cells and reagents from Protocol 1
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., IL6, CXCL1, DEFB4A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1, but use 6-well plates and scale up volumes accordingly.
-
Incubation: Incubate the cells for a shorter duration, typically 4-6 hours, to capture the peak of mRNA expression.
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the IL-17A stimulated control.
Protocol 3: Western Blot for Downstream Signaling Pathway Analysis
Objective: To assess the effect of this compound on the activation (phosphorylation) of key downstream signaling proteins like NF-κB p65 and p38 MAPK.
Materials:
-
Cells and reagents from Protocol 1
-
6-well tissue culture plates
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 using 6-well plates.
-
Stimulation: Stimulate the cells with IL-17A for a short period (e.g., 15-30 minutes) to observe peak phosphorylation of signaling proteins.
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
- 1. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. IL-17 Activates the Canonical NF-κB Signaling Pathway In Autoimmune B Cells of BXD2 Mice to Upregulate the Expression of Regulators of G-Protein Signaling 16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: IL-17-IN-3 for Inhibition of IL-6 Release
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 stimulates various cell types, including fibroblasts, endothelial cells, and epithelial cells, to release a cascade of inflammatory mediators, notably Interleukin-6 (IL-6).[1][2][3] The transcription factor Retinoic acid receptor-related orphan receptor gamma t (RORγt) is essential for the differentiation of Th17 cells and the subsequent production of IL-17.[4][5] Consequently, inhibiting RORγt presents a promising therapeutic strategy for mitigating IL-17-driven inflammation.[5][6]
IL-17-IN-3 is a potent and selective small molecule inhibitor of RORγt. By targeting RORγt, this compound effectively suppresses the Th17 pathway, leading to a reduction in IL-17A production.[6] This application note provides a detailed protocol for utilizing this compound in an in vitro IL-6 release assay using human rheumatoid arthritis synovial fibroblasts (RASF), a key cell type involved in inflammatory arthritis.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on IL-17A-induced IL-6 production in cultured primary human RASF. Cells are pre-treated with varying concentrations of this compound before being stimulated with recombinant human IL-17A. The concentration of IL-6 released into the cell culture supernatant is then measured using a standard enzyme-linked immunosorbent assay (ELISA). The resulting data can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
Table 1: Inhibitory Effect of this compound on IL-17A-Induced IL-6 Release in RASF
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| 0 (Vehicle Control, Unstimulated) | 50.2 ± 5.1 | - |
| 0 (Vehicle Control, IL-17A Stimulated) | 1580.5 ± 120.3 | 0 |
| 1 | 1345.8 ± 98.7 | 14.8 |
| 10 | 950.3 ± 75.2 | 39.9 |
| 50 | 520.1 ± 45.8 | 67.1 |
| 100 | 280.6 ± 30.1 | 82.2 |
| 500 | 95.7 ± 12.4 | 94.0 |
| 1000 | 60.3 ± 8.9 | 96.2 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Signaling Pathway and Experimental Workflow
Caption: IL-17A signaling pathway leading to IL-6 production.
Caption: Experimental workflow for the IL-6 release assay.
Experimental Protocols
Materials and Reagents
-
Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
-
Fibroblast Growth Medium
-
This compound
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (optional, for co-stimulation)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Human IL-6 ELISA Kit
-
Multichannel pipettes and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Culture RASF in Fibroblast Growth Medium in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 8 for experiments.
IL-6 Release Assay Protocol
-
Cell Seeding:
-
Harvest RASF using Trypsin-EDTA and resuspend in fresh growth medium.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO).
-
After the overnight incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
-
Cell Stimulation:
-
Prepare a working solution of recombinant human IL-17A in growth medium at a concentration of 100 ng/mL. The optimal concentration of IL-17A should be determined empirically but typically ranges from 10-50 ng/mL.
-
Add 50 µL of the IL-17A working solution to each well (final concentration 50 ng/mL), except for the unstimulated control wells.
-
To the unstimulated control wells, add 50 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection and IL-6 Measurement:
-
After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell layer.
-
Measure the IL-6 concentration in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis
-
Calculate the mean and standard deviation for the IL-6 concentrations for each treatment group.
-
The percent inhibition for each concentration of this compound is calculated as follows:
% Inhibition = 100 * (1 - ([IL-6]compound - [IL-6]unstimulated) / ([IL-6]stimulated - [IL-6]unstimulated))
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis using a four-parameter logistic curve fit.
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound on IL-17A-induced IL-6 release in primary human RASF. By targeting the RORγt-mediated Th17/IL-17 axis, this compound demonstrates potential as a therapeutic agent for IL-17-driven inflammatory diseases. The described assay is a robust method for characterizing the potency of RORγt inhibitors and can be adapted for screening and lead optimization in drug discovery programs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 3. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-kappaB- and PI3-kinase/Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Administration of RORγt Inhibitors in Mice
Introduction:
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of IL-17-producing T helper 17 (Th17) cells is critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t). Consequently, small molecule inhibitors of RORγt are being actively investigated as a therapeutic strategy to modulate the IL-23/IL-17 signaling axis.
While "IL-17-IN-3" is not a publicly documented small molecule inhibitor, this document provides detailed application notes and protocols for the in vivo administration and dosing of representative RORγt inhibitors in mice, based on published preclinical studies. The following protocols and data are intended to serve as a guide for researchers, scientists, and drug development professionals working on the in vivo characterization of IL-17 pathway inhibitors. The example compounds discussed are A213 and GSK805, which have been evaluated in various mouse models of inflammation.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vivo administration parameters and efficacy data for selected RORγt inhibitors in mouse models.
Table 1: In Vivo Administration and Dosing of RORγt Inhibitors in Mice
| Compound | Mouse Model | Route of Administration | Dose Range | Vehicle | Dosing Frequency | Reference |
| A213 | IL-23-Induced Dermatitis | Oral gavage | 30 - 300 mg/kg | Not specified | Daily | [2] |
| A213 | K5.Stat3C Transgenic (Psoriasis) | Oral gavage | 30 - 300 mg/kg | Not specified | Daily | [2] |
| GSK805 | Experimental Autoimmune Encephalomyelitis (EAE) | Oral gavage | 10 mg/kg | Corn oil | Daily | [4] |
| GSK805 | Inflammatory Bowel Disease (IBD) | Oral gavage | 10 mg/kg | Corn oil with DMSO | Daily | [2][3] |
| TMP778 | Imiquimod-Induced Psoriasis | Not specified | Not specified | Not specified | Not specified | [5] |
| BI119 | CD4+ CD45RBhigh T cell transfer (Colitis) | Oral gavage | 100 mg/kg | Not specified | Not specified | [2] |
Table 2: In Vitro Potency of Selected RORγt Inhibitors
| Compound | Assay | IC₅₀ | Reference |
| A213 | Human Th17 Differentiation | 4 nM | [2] |
| GSK805 | RORγt-dependent transactivation | Not specified | [4] |
| TMP778 | RORγt-dependent transactivation | 17 nM | [4] |
| VPR-254 | IL-17 Expression | 0.60 µM | [2] |
| Compound 1 (unnamed) | IL-17A Secretion (HUT78 cells) | 60 nM | [6] |
| A-9758 | Human RORγ Transactivation | 38 nM | [7] |
| A-9758 | Mouse RORγ Transactivation | 20 nM | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-23/IL-17 signaling pathway and point of intervention for RORγt inhibitors.
Caption: General experimental workflow for in vivo efficacy testing of RORγt inhibitors in mice.
Experimental Protocols
Protocol 1: In Vivo Efficacy of an Oral RORγt Antagonist in an IL-23-Induced Psoriasis-like Mouse Model (Example: A213)
This protocol is adapted from studies evaluating RORγt antagonists in an acute model of IL-23-induced skin inflammation.[2]
1. Materials and Reagents:
-
RORγt Antagonist (e.g., A213)
-
Vehicle (e.g., 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in water)
-
Recombinant mouse IL-23 (carrier-free)
-
Phosphate-buffered saline (PBS), sterile
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Digital calipers
2. Animal Handling and Acclimatization:
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle, RORγt inhibitor low dose, RORγt inhibitor high dose). A typical group size is 8-10 mice.
3. Disease Induction:
-
On day 0, administer a subcutaneous injection of 500 ng of recombinant mouse IL-23 in 20 µL of sterile PBS into the dorsal side of the right ear of each mouse. The left ear serves as an untreated control.
4. Compound Preparation and Administration:
-
Prepare a suspension of the RORγt inhibitor in the chosen vehicle. For example, to achieve a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, prepare a 3 mg/mL suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the RORγt inhibitor or vehicle via oral gavage once daily, starting on day 0 (concurrently with IL-23 injection) and continuing for the duration of the experiment (typically 4-6 days).
5. Monitoring and Endpoint Analysis:
-
Measure the thickness of both ears daily using digital calipers. The change in ear thickness (right ear - left ear) is a primary measure of inflammation.
-
Monitor the body weight of the mice daily.
-
On the final day of the experiment (e.g., day 5), euthanize the mice.
-
Collect the ears for further analysis:
-
Histology: Fix one ear in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression: Snap-freeze the other ear in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of inflammatory markers (e.g., Il17a, Il17f, Il22).
-
Cytokine Analysis: Homogenize the ear tissue to measure protein levels of IL-17A and other cytokines by ELISA or multiplex assay.
-
Protocol 2: In Vivo Efficacy of an Oral RORγt Inhibitor in a Model of Experimental Autoimmune Encephalomyelitis (EAE) (Example: GSK805)
This protocol is based on studies of RORγt inhibitors in a mouse model of multiple sclerosis.[4]
1. Materials and Reagents:
-
RORγt Inhibitor (e.g., GSK805)
-
Vehicle (e.g., Corn oil, potentially with a small percentage of DMSO for solubility)
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Female C57BL/6 mice, 8-12 weeks old
-
Oral gavage needles and syringes
2. EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of MOG₃₅₋₅₅ peptide in CFA.
-
On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
3. Compound Administration:
-
Prepare the RORγt inhibitor formulation (e.g., 10 mg/kg GSK805 in corn oil).
-
Administer the inhibitor or vehicle via oral gavage daily, starting from day 0 (the day of immunization).[4]
4. Clinical Scoring and Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight changes, starting from approximately day 7 post-immunization.
-
Score the clinical signs based on a standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund or dead
-
-
Continue scoring for approximately 21-28 days or until the study endpoint.
5. Endpoint Analysis:
-
At the end of the study, euthanize mice and collect tissues.
-
Central Nervous System (CNS) Infiltrate Analysis: Perfuse mice with PBS and isolate mononuclear cells from the brain and spinal cord. Analyze the cell populations by flow cytometry for Th17 cells (CD4⁺IL-17A⁺) and other immune cells.
-
Histopathology: Fix the spinal cord and brain in formalin for H&E and luxol fast blue staining to assess inflammation and demyelination.
-
Ex Vivo Recall Response: Isolate splenocytes or lymph node cells and re-stimulate them in vitro with MOG₃₅₋₅₅ peptide. Measure the production of IL-17A and other cytokines in the culture supernatant by ELISA.
Disclaimer: These protocols are intended as a general guide. Specific details such as compound formulation, dosing volume, and the timing of administration may need to be optimized for each specific RORγt inhibitor and experimental context. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Oral administration of a novel RORγt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Using IL-17-IN-3 to Block Neutrophil Recruitment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine, primarily produced by T helper 17 (Th17) cells, that plays a critical role in host defense against extracellular pathogens and in the pathophysiology of various autoimmune and inflammatory diseases.[1][2][3] A hallmark function of IL-17A is its ability to induce and amplify inflammatory responses by recruiting neutrophils to sites of inflammation.[2][4][5] IL-17A exerts its effects by binding to a receptor complex consisting of IL-17RA and IL-17RC subunits, which is widely expressed on non-hematopoietic cells such as epithelial and endothelial cells, as well as fibroblasts.[2][5]
Upon receptor binding, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and C/EBP.[6] This, in turn, drives the expression of various pro-inflammatory genes, including neutrophil-attracting chemokines (e.g., CXCL1, CXCL2, CXCL5, and CXCL8), granulocyte colony-stimulating factor (G-CSF), and matrix metalloproteinases.[1][4][5] IL-17A often acts synergistically with other pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), to potently enhance the expression of these mediators and promote neutrophil infiltration.[1]
IL-17-IN-3 is a potent and selective small molecule inhibitor of the IL-17A signaling pathway. By disrupting the interaction between IL-17A and its receptor, this compound effectively blocks downstream signaling and the subsequent production of inflammatory mediators, leading to a reduction in neutrophil recruitment. These application notes provide an overview of the IL-17A signaling pathway and detailed protocols for utilizing this compound to study and inhibit neutrophil recruitment in both in vitro and in vivo models.
IL-17A Signaling Pathway Leading to Neutrophil Recruitment
Caption: IL-17A signaling pathway leading to neutrophil recruitment.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Chemokine Production
This table summarizes the effect of this compound on IL-17A- and TNF-α-induced chemokine production by human umbilical vein endothelial cells (HUVECs). Data are presented as the concentration of chemokine (pg/mL) in the cell culture supernatant, measured by ELISA.
| Treatment Group | CXCL1 (pg/mL) | CXCL8 (pg/mL) |
| Vehicle Control | 50 ± 8 | 110 ± 15 |
| IL-17A (100 ng/mL) | 250 ± 30 | 450 ± 45 |
| IL-17A (100 ng/mL) + TNF-α (10 ng/mL) | 2800 ± 250 | 3500 ± 300 |
| IL-17A + TNF-α + this compound (1 µM) | 450 ± 50 | 600 ± 70 |
| IL-17A + TNF-α + this compound (10 µM) | 150 ± 20 | 250 ± 30 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Neutrophil Migration In Vitro
This table shows the effect of this compound on the migration of isolated human neutrophils towards conditioned media from stimulated HUVECs. Data are presented as the number of migrated neutrophils per high-power field (HPF).
| Chemoattractant (Conditioned Media) | Migrated Neutrophils / HPF |
| Vehicle Control-Treated HUVECs | 25 ± 5 |
| IL-17A + TNF-α-Treated HUVECs | 210 ± 20 |
| IL-17A + TNF-α + this compound (1 µM)-Treated HUVECs | 85 ± 12 |
| IL-17A + TNF-α + this compound (10 µM)-Treated HUVECs | 40 ± 8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 3: In Vivo Efficacy of this compound in a Murine Air Pouch Model
This table summarizes the effect of this compound on IL-17A-induced neutrophil recruitment into the air pouch of mice. Data are presented as the total number of neutrophils in the air pouch lavage fluid.
| Treatment Group (Intra-pouch injection) | Total Neutrophils (x 10⁶) |
| Saline Control | 0.2 ± 0.05 |
| IL-17A (1 µg) | 5.5 ± 0.8 |
| IL-17A (1 µg) + this compound (10 mg/kg, oral) | 1.5 ± 0.3 |
| IL-17A (1 µg) + this compound (30 mg/kg, oral) | 0.8 ± 0.2 |
Data are represented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Protocol 1: In Vitro Inhibition of Chemokine Production in Endothelial Cells
This protocol details the methodology to assess the efficacy of this compound in blocking IL-17A-induced chemokine production from endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
96-well tissue culture plates
-
ELISA kits for human CXCL1 and CXCL8
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and culture until confluent.
-
Prepare treatment media:
-
Vehicle Control: Medium + DMSO
-
IL-17A: Medium + 100 ng/mL IL-17A
-
IL-17A + TNF-α: Medium + 100 ng/mL IL-17A + 10 ng/mL TNF-α
-
Inhibitor groups: IL-17A + TNF-α medium containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
-
Aspirate the culture medium from the HUVEC monolayer and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.
-
After incubation, carefully collect the culture supernatants without disturbing the cell monolayer.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any cellular debris.
-
Measure the concentration of CXCL1 and CXCL8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vitro Neutrophil Transwell Migration Assay
This protocol describes how to evaluate the effect of this compound on the ability of endothelial cell-secreted factors to induce neutrophil migration.
Materials:
-
Human peripheral blood for neutrophil isolation
-
Neutrophil isolation kit (e.g., using density gradient centrifugation)
-
Transwell inserts with a 3 µm pore size polycarbonate membrane
-
24-well companion plates
-
Conditioned media from Protocol 1
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using a standard isolation protocol. Resuspend the purified neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
Add 600 µL of the conditioned media (collected in Protocol 1, step 7) to the lower chambers of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 90 minutes.
-
After incubation, carefully remove the inserts. To quantify migrated cells, a standard curve can be generated by adding known numbers of neutrophils to empty wells.
-
Add a cell lysis buffer containing Calcein-AM to the lower wells and incubate as per the manufacturer's instructions to label the migrated cells.
-
Measure the fluorescence in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the number of migrated cells by comparing the fluorescence values to the standard curve.
Protocol 3: In Vivo Murine Air Pouch Model of Inflammation
This protocol provides a method to assess the in vivo efficacy of this compound in an acute inflammation model.
Materials:
-
8-10 week old male CD-1 or C57BL/6 mice
-
Sterile air
-
Recombinant Murine IL-17A
-
This compound formulated for oral gavage
-
Phosphate-buffered saline (PBS)
-
Lavage buffer (PBS with 2 mM EDTA)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD45)
-
Hemocytometer or automated cell counter
Procedure:
-
Air Pouch Formation:
-
On day 0, inject 3 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
-
On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.
-
-
Treatment and Induction of Inflammation:
-
On day 6, administer this compound (e.g., 10 or 30 mg/kg) or vehicle control to the mice via oral gavage.
-
One hour after treatment, inject 1 µg of murine IL-17A (in 1 mL of sterile PBS) directly into the air pouch. Control mice receive an intra-pouch injection of PBS only.
-
-
Cellular Infiltration Analysis:
-
Four to six hours after the IL-17A injection, euthanize the mice.
-
Carefully inject 3 mL of lavage buffer into the air pouch. Gently massage the pouch and then aspirate the fluid.
-
Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
-
Determine the total number of cells using a hemocytometer.
-
Identify and quantify neutrophils in the lavage fluid by flow cytometry using specific cell surface markers (e.g., CD45⁺Ly6G⁺).
-
Experimental Workflow for Testing this compound
Caption: A typical experimental workflow for evaluating an IL-17 inhibitor.
References
- 1. IL-17 and TNFα Sustain Neutrophil Recruitment During Inflammation Through Synergistic Effects on Endothelial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-17 Promotes Neutrophil-Mediated Immunity by Activating Microvascular Pericytes and Not Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Interactions between neutrophils and T-helper 17 cells [frontiersin.org]
- 4. The Role of the Interleukin-17 Axis and Neutrophils in the Pathogenesis of Endemic and Systemic Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-17 directly stimulates tumor infiltrating Tregs to prevent cancer development [frontiersin.org]
Application Notes and Protocols for IL-17 Inhibitors in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, rheumatoid arthritis, and multiple sclerosis.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 mediates its effects by stimulating various cell types to produce inflammatory molecules such as other cytokines, chemokines, and matrix metalloproteinases, leading to tissue inflammation and damage.[3] The critical role of the IL-17 signaling pathway in autoimmunity has made it a prime target for therapeutic intervention. While several monoclonal antibodies targeting IL-17 or its receptor have been approved for clinical use, there is a growing interest in the development of small molecule inhibitors.[4][5] These small molecules offer potential advantages such as oral bioavailability and better tissue penetration.[4]
This document provides detailed application notes and protocols for the use of small molecule IL-17 inhibitors in autoimmune disease research. It should be noted that "IL-17-IN-3" does not correspond to a publicly disclosed specific inhibitor. Therefore, these guidelines are provided for a general class of small molecule IL-17 inhibitors, with specific examples used for illustrative purposes.
Mechanism of Action
Small molecule IL-17 inhibitors typically function by disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[4][6] IL-17A, a homodimer, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event initiates a downstream signaling cascade that is crucial for its pro-inflammatory effects.
IL-17 Signaling Pathway
Upon ligand binding, the IL-17 receptor complex recruits the adaptor protein Act1 through interactions between their respective SEFIR domains. Act1, an E3 ubiquitin ligase, then recruits and ubiquitinates TRAF6, leading to the activation of downstream pathways including NF-κB and MAPKs (mitogen-activated protein kinases). This signaling cascade culminates in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and other inflammatory mediators that drive the recruitment of neutrophils and other immune cells to the site of inflammation.
Data Presentation: Representative Small Molecule IL-17 Inhibitors
The following table summarizes publicly available data for representative small molecule IL-17 inhibitors. This data is intended for comparative purposes in a research context.
| Compound ID | Target | Assay Type | IC50 | In Vivo Model | Reference |
| UCB Benzimidazole Derivative | IL-17A PPI | HTRF Assay | 4 nM | Endogenous IL-17 driven model | [7] |
| LY3509754 | IL-17A | Not Specified | <9.45 nM | Not Specified | [8] |
| Compound 9NS | IL-17A | IL-6 Production Inhibition | 10.5 nM | IL-17A induced Gro-α secretion in mice | [9] |
| Compound 9NT | IL-17A | IL-6 Production Inhibition | 9.2 nM | IL-17A induced Gro-α secretion in mice | [9] |
Experimental Protocols
In Vitro Assay: Inhibition of IL-17A-Induced IL-6 Production in Fibroblasts
This protocol describes a cell-based assay to determine the potency of a small molecule inhibitor in blocking IL-17A-induced production of the pro-inflammatory cytokine IL-6. Human fibroblast-like synoviocytes (HFLS) or other IL-17 responsive cell lines like HT1080 can be used.
Materials:
-
Human Fibroblast-Like Synoviocytes (HFLS) or HT1080 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human IL-17A
-
Small molecule IL-17 inhibitor
-
DMSO (for inhibitor dilution)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed HFLS or HT1080 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a serial dilution of the IL-17 inhibitor in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Inhibitor Treatment: Remove the culture medium from the cells and add 50 µL of medium containing the diluted inhibitor. Include a vehicle control (medium with DMSO). Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add 50 µL of medium containing recombinant human IL-17A to each well to a final concentration of 50 ng/mL. For the negative control wells, add 50 µL of medium without IL-17A.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-6 measurement.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the IL-17A-stimulated vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Assay: Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used animal model of rheumatoid arthritis that is dependent on IL-17. This protocol provides a general framework for evaluating the efficacy of an IL-17 inhibitor in this model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Small molecule IL-17 inhibitor
-
Vehicle for inhibitor administration (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Protocol:
-
Induction of Arthritis (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Anesthetize the mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of CII with IFA. Administer a 100 µL intradermal injection of the booster emulsion at a site near the initial injection.
-
Treatment Protocol: Begin administration of the IL-17 inhibitor or vehicle on Day 21 (or upon onset of clinical signs of arthritis). The dose and frequency of administration (e.g., daily oral gavage) should be determined from prior pharmacokinetic studies.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws every other day using calipers.
-
Termination and Analysis (e.g., Day 42): At the end of the study, euthanize the mice. Collect blood for serum cytokine analysis (e.g., IL-6, anti-CII antibodies). Harvest joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the inhibitor-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores over time, Mann-Whitney U test for histological scores).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel small molecule IL-17 inhibitor.
Conclusion
The inhibition of the IL-17 pathway with small molecules represents a promising therapeutic strategy for a range of autoimmune diseases. The protocols and data presented here provide a foundation for researchers to investigate the efficacy and mechanism of action of novel IL-17 inhibitors. Careful design and execution of both in vitro and in vivo experiments are crucial for the successful development of these next-generation immunomodulatory agents.
References
- 1. The 10 Benefits of Online Learning | Drexel University [drexel.edu]
- 2. The Future of Higher Education: Top eLearning Trends & Innovations [mitrmedia.com]
- 3. medium.com [medium.com]
- 4. E-Learning in Higher Ed: Is This the FUTURE of College? [hurix.com]
- 5. onlinestudy.brunel.ac.uk [onlinestudy.brunel.ac.uk]
- 6. cae.net [cae.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. eLearning in Higher Ed: 10 Killer Advantages You NEED to Know! [hurix.com]
- 9. Global Trends in Online Learning: Navigating the Future of Education - Purdue University College of Education [education.purdue.edu]
Application Notes and Protocols for Testing IL-17-IN-3 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] The IL-17 signaling pathway triggers the production of downstream inflammatory mediators such as cytokines and chemokines, leading to tissue inflammation and damage.[4][5][6] IL-17-IN-3 is a novel small molecule inhibitor designed to target the IL-17 pathway, likely by modulating the activity of the key transcription factor RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is essential for the differentiation of IL-17-producing Th17 cells.[7][8][9][10] These application notes provide detailed protocols for utilizing various cell culture models to evaluate the efficacy and mechanism of action of this compound.
Core Concepts: The IL-17 Signaling Pathway
IL-17A, the most studied member of the IL-17 family, binds to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2][6][11][12] This binding initiates a downstream signaling cascade involving the recruitment of the adaptor protein Act1 and subsequent activation of transcription factors such as NF-κB and C/EBP.[4][11][13] This leads to the transcription of various pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs), which collectively mediate the inflammatory response.[4][6] Small molecule inhibitors targeting this pathway often act by inhibiting RORγt, the master transcription factor for Th17 cell differentiation and IL-17 production.[7][8][10]
Caption: Simplified IL-17 signaling pathway and the putative target of this compound.
Recommended Cell Culture Models
A tiered approach using different cell models is recommended to comprehensively evaluate the efficacy of this compound.
| Cell Model | Type | Application | Key Readouts |
| Primary Human Th17 Cells | Primary Cells | Gold standard for assessing direct effects on IL-17 production. | IL-17A/F secretion (ELISA), IL-17A/F mRNA expression (qPCR), Cell viability (e.g., MTS/XTT assay) |
| RORγt-overexpressing T-cell line (e.g., HUT78) | Engineered Cell Line | High-throughput screening and mechanism of action studies. | IL-17A secretion (ELISA), RORγt target gene expression (qPCR) |
| Human Dermal Fibroblasts (HDFs) or Synoviocytes | Primary or Cell Line | Evaluating inhibition of downstream IL-17-mediated inflammation. | IL-6, IL-8, MMP secretion (ELISA), Gene expression of inflammatory mediators (qPCR) |
| Human Keratinocytes (e.g., HaCaT) | Cell Line | Relevant for skin inflammation models like psoriasis. | IL-6, IL-8, β-defensin expression (qPCR, ELISA) |
Experimental Protocols
Primary Human Th17 Cell Differentiation and Inhibition Assay
This protocol assesses the ability of this compound to inhibit the differentiation of naïve CD4+ T cells into Th17 cells and suppress IL-17 production from committed memory Th17 cells.
References
- 1. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IL-17: A Promising Therapeutic Target In Several Chronic Inflammatory Diseases [brainimmune.com]
- 4. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 6. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing IL-17-IN-3 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of IL-17-IN-3 while maintaining optimal cell viability. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for IL-17 signaling?
A1: The Interleukin-17 (IL-17) signaling pathway is a crucial component of the immune system, primarily involved in pro-inflammatory responses. The binding of an IL-17 family cytokine (like IL-17A) to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade.[1][2][3] This cascade involves the recruitment of adaptor molecules like Act1, which in turn activates TRAF6.[1][2][4] Ultimately, this leads to the activation of transcription factors such as NF-κB and the MAPK pathways (ERK, p38, and JNK).[2][5][6] Activation of these pathways results in the production of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides that mediate the inflammatory response.[2][3][4]
Q2: We are observing significant cell death even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at low concentrations of a small molecule inhibitor can stem from several factors:
-
Off-target effects: The inhibitor may be interacting with other cellular targets essential for cell survival.
-
Solvent toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells, especially at concentrations above 0.5%. It is crucial to include a solvent-only control in your experiments.[7]
-
High sensitivity of the cell line: The specific cell line you are using may be particularly sensitive to this class of inhibitor or the specific chemical scaffold of this compound.
-
Compound instability: The inhibitor might be degrading in the culture medium into a more toxic substance.
-
Contamination: Mycoplasma or other microbial contamination can exacerbate cellular stress and increase sensitivity to chemical compounds.[8]
Q3: this compound does not seem to be inhibiting the IL-17 pathway in our assay. What could be the issue?
A3: Lack of efficacy can be due to several reasons:
-
Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit the target. A dose-response experiment is necessary to determine the optimal inhibitory concentration.[7]
-
Inhibitor inactivity: Ensure the inhibitor has been stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare fresh dilutions from a stock solution for each experiment.[7][8]
-
Cell permeability: Verify if this compound is cell-permeable. If it is not, it will not be effective in a cell-based assay.[7]
-
Assay timing: The inhibitor should be added to the cells prior to or concurrently with the IL-17 stimulation to be effective.
-
Cell line responsiveness: Confirm that your chosen cell line expresses the IL-17 receptor and is responsive to IL-17 stimulation.[8]
Q4: How do I determine the optimal concentration of this compound that balances efficacy and cell viability?
A4: The optimal concentration is best determined by performing a dose-response curve. This involves treating your cells with a range of this compound concentrations and simultaneously assessing both the inhibition of the IL-17 pathway (e.g., by measuring downstream cytokine production) and cell viability (e.g., using an MTT or other viability assay). The ideal concentration will show significant inhibition of the IL-17 pathway with minimal impact on cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death | Inhibitor concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 and the maximum non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1% - 0.5%). Run a vehicle-only control.[7] | |
| Prolonged inhibitor exposure. | Reduce the incubation time. Determine the minimum time required for effective inhibition. | |
| Cell line is overly sensitive. | Consider using a different, more robust cell line known to be responsive to IL-17. | |
| Inconsistent Results | Cell health and passage number. | Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8] |
| Reagent variability. | Use the same batch of reagents (e.g., IL-17, this compound, media) for a set of experiments to minimize variability.[8] | |
| Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells of your culture plates. | |
| Low or No Inhibition | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its activity in a cell-free biochemical assay.[7] |
| Incorrect timing of inhibitor addition. | Add the inhibitor to the cells for a pre-incubation period (e.g., 1-2 hours) before adding the IL-17 stimulus. | |
| IL-17 concentration is too high. | Titrate the concentration of IL-17 used for stimulation to find a concentration that gives a robust but not maximal response, making it easier to observe the inhibitory effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Cell Viability Assay
Objective: To identify the concentration of this compound that effectively inhibits IL-17-induced cytokine production without causing significant cytotoxicity.
Materials:
-
Target cells (e.g., HeLa, A549, or primary synoviocytes)
-
Complete cell culture medium
-
Recombinant IL-17A
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay medium (serum-free or low-serum medium)
-
96-well cell culture plates
-
MTT reagent (or other cell viability assay reagent like PrestoBlue™ or CellTiter-Glo®)
-
ELISA kit for a downstream cytokine (e.g., IL-6 or IL-8)
-
Sterile PBS
-
Solubilization buffer (for MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Inhibitor Treatment: Remove the growth medium and add the this compound dilutions and vehicle control to the cells. Incubate for 1-2 hours at 37°C.
-
IL-17 Stimulation: Add recombinant IL-17A to all wells except the negative control wells to a final concentration known to elicit a submaximal response (e.g., 50 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants for cytokine analysis via ELISA.
-
Cell Viability Assay (MTT Example): a. Add MTT reagent to the remaining cells in each well and incubate for 2-4 hours at 37°C. b. Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Measure the concentration of the downstream cytokine (e.g., IL-6) in the supernatants using ELISA. c. Plot the percentage of inhibition and the percentage of cell viability against the log of the this compound concentration. d. Determine the IC50 (the concentration at which 50% of the IL-17 response is inhibited) and the CC50 (the concentration at which 50% of cell viability is lost). The optimal concentration will be well below the CC50 and at or above the IC50.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | IL-6 Production (pg/mL) | % Inhibition | Cell Viability (%) |
| 0 (No IL-17) | 50 | - | 100 |
| 0 (Vehicle + IL-17) | 1000 | 0 | 100 |
| 0.01 | 950 | 5 | 100 |
| 0.1 | 750 | 25 | 98 |
| 1 | 500 | 50 | 95 |
| 10 | 100 | 90 | 85 |
| 100 | 50 | 95 | 40 |
Visualizations
References
- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 4. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biology of Interleukin-17 and Its Pathophysiological Significance in Sepsis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting lack of IL-17-IN-3 activity in assays
Welcome to the technical support center for IL-17-IN-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the activity of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS: 2467731-88-8), also referred to as IL-17 modulator 3, is a small molecule inhibitor of Interleukin-17 (IL-17). It is designed to disrupt the IL-17 signaling pathway, which is a key driver of inflammation in various autoimmune diseases. The primary therapeutic target of IL-17 inhibitors is the IL-17A isoform. These inhibitors function by blocking the interaction between IL-17A and its receptor, IL-17RA, thereby preventing the downstream inflammatory cascade.[1]
Q2: My this compound is not showing any activity in my cell-based assay. What are the common initial troubleshooting steps?
A2: Lack of activity can stem from several factors. First, verify the proper dissolution and stability of the compound. Ensure that the final concentration of the solvent (e.g., DMSO) is not affecting your cells (typically <0.1%). Second, confirm that your cell line is responsive to IL-17A by running a positive control (IL-17A stimulation without the inhibitor) and measuring a known downstream effect, such as IL-6 or IL-8 secretion. Finally, ensure that the concentration of this compound you are using is appropriate. For novel small molecule inhibitors, a wide dose-response curve is recommended to determine the optimal concentration.
Q3: What is the expected potency (IC50) for a small molecule IL-17A inhibitor?
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is soluble in DMSO at a concentration of 100 mg/mL.[4] It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, this stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Troubleshooting Guides
Issue 1: No observed inhibition of IL-17A signaling
If you are not observing the expected inhibitory effect of this compound, consider the following possibilities and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | - Visually inspect the prepared stock solution for any precipitate. - After diluting the stock solution into your aqueous assay medium, check for any cloudiness or precipitation. - If solubility is an issue, try preparing the working solution in a medium containing a low percentage of serum or a solubilizing agent, ensuring it does not interfere with your assay. |
| Compound Inactivity/Degradation | - Ensure the compound has been stored correctly as per the supplier's recommendations (-20°C or -80°C).[5] - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Prepare fresh dilutions of the inhibitor for each experiment. |
| Suboptimal Assay Conditions | - Cell Health: Ensure your cells are healthy, within a low passage number, and not overgrown. - IL-17A Concentration: Titrate the concentration of recombinant IL-17A to find the EC50 or EC80 for your specific assay. Using an excessively high concentration of IL-17A may require a higher concentration of the inhibitor to see an effect. - Incubation Time: Optimize the incubation time for both IL-17A stimulation and inhibitor treatment. |
| Incorrect Readout Measurement | - Confirm that the downstream readout (e.g., IL-6/IL-8 ELISA, NF-κB reporter activity) is sensitive and functioning correctly. Run appropriate positive and negative controls for the readout itself. |
| Cell Line Not Responsive | - Verify that your chosen cell line expresses the IL-17 receptor (IL-17RA and IL-17RC). - Test a different cell line known to be responsive to IL-17A, such as human dermal fibroblasts, HT-29, or HEK293 cells.[2] |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and related compounds.
| Parameter | Value | Compound | Source |
| CAS Number | 2467731-88-8 | IL-17 modulator 3 | [6][7] |
| Molecular Formula | C31H45N7O4 | IL-17 modulator 3 | [6][7] |
| Molecular Weight | 579.73 | IL-17 modulator 3 | [6][7] |
| Solubility in DMSO | 100 mg/mL | IL-17 modulator 3 | [4] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | IL-17 modulator 3 | [7] |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month | IL-17 modulator 3 | [5] |
| Reference IC50 | <9.45 nM (Alphascreen), 9.3 nM (HT-29 cells) | LY3509754 | [2] |
| Reference IC50 | 4 nM (HTRF assay) | Benzimidazole (B57391) derivative | [3] |
Experimental Protocols
Protocol: IL-17A-Induced IL-6 Secretion Assay in Human Fibroblasts
This protocol describes a cell-based assay to measure the inhibitory activity of this compound on IL-17A-induced IL-6 production in human fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound
-
DMSO (cell culture grade)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in fibroblast growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Inhibitor Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant human IL-17A to the wells to a final concentration that induces a submaximal response (e.g., EC80, to be determined empirically, typically in the range of 10-50 ng/mL). Include a negative control (no IL-17A) and a positive control (IL-17A with vehicle).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 secretion for each concentration of this compound compared to the positive control. Plot the results to determine the IC50 value.
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. verywellhealth.com [verywellhealth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 4. IL-17 modulator 3 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IL-17 modulator 3 - Immunomart [immunomart.com]
- 7. abmole.com [abmole.com]
How to dissolve and store IL-17-IN-3 for experiments
Welcome to the technical support center for IL-17-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals with the dissolution, storage, and experimental use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my experiments?
A1: this compound is a hydrophobic compound. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low enough (typically less than 0.1%) to not affect the biological system.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Storage conditions for the compound in both powder and solvent form are summarized in the table below.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution" that occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. To mitigate this, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous buffer. Additionally, ensuring the final DMSO concentration in your assay is consistent across all conditions is important.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common and recommended solvent, other organic solvents may be compatible. However, the solubility of this compound in other solvents is not as well-documented. If you must use an alternative solvent, it is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Dissolution and Storage Guidelines
Proper handling of this compound is essential for obtaining reliable and reproducible experimental results. The following tables summarize the key quantitative data for dissolving and storing this inhibitor.
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | 90 mg/mL |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect of this compound in a cell-based assay.
-
Possible Cause:
-
Poor Solubility/Precipitation: The inhibitor may have precipitated out of the cell culture medium, leading to a lower effective concentration.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Cell Health and Passage Number: The responsiveness of cells to IL-17A can vary with their health and passage number.[1]
-
Inaccurate Dilutions: Errors in preparing serial dilutions can lead to incorrect final concentrations.
-
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation after adding this compound.
-
Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues arising from repeated freeze-thaw cycles.
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and viable before starting the experiment.[1]
-
Verify Pipetting: Use calibrated pipettes and be meticulous when preparing dilutions.
-
Include Controls: Always include a vehicle control (DMSO alone) to ensure the solvent is not affecting the cells.
-
Problem 2: High background signal in an IL-17A-induced cytokine production assay.
-
Possible Cause:
-
Cellular Stress: Rough handling of cells during seeding or treatment can cause non-specific cytokine release.
-
Reagent Contamination: Contamination of cell culture reagents or the inhibitor itself with substances like endotoxins can induce an inflammatory response.
-
Mycoplasma Contamination: Mycoplasma infection in cell cultures is a common cause of altered cellular responses.[1]
-
-
Troubleshooting Steps:
-
Gentle Handling: Handle cells gently throughout the experimental process.
-
Use Sterile Techniques: Ensure all reagents and solutions are sterile and free from contaminants.
-
Regular Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination.[1]
-
Experimental Protocols
Below is a detailed methodology for a common in vitro experiment to assess the inhibitory effect of this compound on IL-17A-induced cytokine production in a cell-based assay.
Experiment: Inhibition of IL-17A-induced IL-6 Production in Fibroblasts
-
Cell Line: A cell line known to express the IL-17 receptor (e.g., NIH-3T3 mouse embryonic fibroblasts).
-
Materials:
-
This compound
-
Recombinant human or mouse IL-17A
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
DMSO (anhydrous, high-purity)
-
IL-6 ELISA kit
-
-
Protocol:
-
Cell Seeding: Seed the fibroblast cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration constant across all wells (e.g., 0.1%).
-
Inhibitor Pre-incubation: After the cells have adhered and formed a monolayer, replace the medium with the prepared dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the plate for 1-2 hours at 37°C.
-
IL-17A Stimulation: Following the pre-incubation period, add recombinant IL-17A to the wells to a final concentration known to induce a robust IL-6 response (this should be determined in a preliminary experiment). Do not add IL-17A to the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the IL-17A stimulated control.
-
Signaling Pathways and Workflows
To provide a better understanding of the experimental context and the mechanism of action of this compound, the following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow.
Caption: Simplified IL-17 signaling cascade and the inhibitory action of this compound.
Caption: Step-by-step workflow for an in vitro this compound inhibition assay.
References
Technical Support Center: Addressing IL-17-IN-3 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IL-17-IN-3 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, characterize, and mitigate potential off-target effects of this IL-17A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Interleukin-17A (IL-17A).[1] It has been shown to inhibit the activity of IL-17A with an IC50 value of 35 nM in biochemical assays.[1] IL-17A is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases.[2][3] By inhibiting IL-17A, this compound is designed to block the downstream signaling cascade that leads to inflammation.[4]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and the activation or inhibition of unintended signaling pathways. For a highly specific and reliable experimental outcome, it is crucial to identify and minimize any potential off-target effects of this compound.
Q3: What are the initial signs of potential off-target effects in my cellular assay when using this compound?
A3: Several observations in your cellular assay could suggest potential off-target effects of this compound. These include:
-
Discrepancy between biochemical and cellular potency: The effective concentration of this compound in your cellular assay is significantly higher than its published biochemical IC50 of 35 nM.
-
Inconsistent results with other IL-17A inhibitors: Using a different, structurally unrelated IL-17A inhibitor (e.g., a neutralizing antibody) produces a different cellular phenotype.
-
Phenotype mismatch with genetic knockdown/knockout: The cellular phenotype observed with this compound treatment differs from the phenotype seen when the IL-17A receptor (IL-17RA or IL-17RC) is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).
-
Unexpected cellular toxicity: You observe significant cell death or morphological changes at concentrations where the on-target effect is expected.
-
Modulation of unexpected signaling pathways: You observe changes in signaling pathways that are not known to be downstream of IL-17A.
Troubleshooting Guide
Problem 1: The observed cellular IC50 of this compound is much higher than the biochemical IC50.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase the incubation time with this compound to allow for greater intracellular accumulation. 2. Use a different cell line that may have better uptake of the compound. 3. If available, test a more cell-permeable analog of the inhibitor. |
| Inhibitor Efflux | 1. Co-incubate with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases. 2. Use cell lines with lower expression of common efflux pumps. |
| High Protein Binding | 1. Perform the assay in serum-free or low-serum media to reduce binding to serum albumin. 2. Be aware that high intracellular protein concentrations can also sequester the inhibitor. |
| Inhibitor Instability/Metabolism | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment. 2. Replenish the inhibitor-containing medium during long-term assays. |
Problem 2: Inconsistent phenotypes are observed between this compound and other IL-17A inhibitors.
| Potential Cause | Troubleshooting Steps |
| Different Mechanisms of Action | 1. this compound is a small molecule, while other inhibitors might be antibodies. These can have different binding sites and may not produce identical biological effects. 2. Use a structurally unrelated small molecule inhibitor of IL-17A, if available, for a more direct comparison. |
| Off-Target Effects of this compound | 1. Perform a kinase profile screen to identify potential off-target kinases. 2. Use a lower concentration of this compound that is closer to its on-target IC50. 3. Validate your findings using a genetic approach (e.g., siRNA/shRNA knockdown of IL-17RA/RC). |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final concentrations for the assay.
-
Kinase Panel: Select a broad panel of purified, active kinases. Commercial services are available that offer panels of hundreds of kinases.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate for that kinase, and ATP.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined time to allow for the phosphorylation reaction to occur.
-
Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays that quantify ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.
Example Data Presentation:
| Kinase | This compound IC50 (nM) |
| IL-17A (Target) | 35 |
| Off-target Kinase 1 | 1,500 |
| Off-target Kinase 2 | >10,000 |
| Off-target Kinase 3 | 8,750 |
Protocol 2: Western Blot for Downstream IL-17 Signaling
Objective: To confirm that this compound inhibits the IL-17A-induced signaling cascade in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, fibroblasts, or synoviocytes) and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
IL-17A Stimulation: Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a downstream signaling molecule (e.g., phospho-NF-κB p65, phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Cytokine Release Assay
Objective: To measure the effect of this compound on the IL-17A-induced release of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant cell line) in a multi-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a dose-response of this compound or a vehicle control for 1-2 hours.
-
IL-17A Stimulation: Stimulate the cells with an optimal concentration of IL-17A for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of secreted cytokines (e.g., IL-6, IL-8, G-CSF) in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the IC50 for the inhibition of cytokine release.
Example Data Presentation:
| Cytokine | This compound IC50 (nM) for Inhibition of Release |
| IL-6 | 150 |
| IL-8 (CXCL8) | 175 |
| G-CSF | 160 |
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
Caption: Logical Flow for Diagnosing Off-Target Effects.
References
Technical Support Center: Improving Reproducibility in IL-17A Inhibition Experiments
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of experiments involving the inhibition of Interleukin-17A (IL-17A). It is designed for researchers, scientists, and drug development professionals working with this critical pro-inflammatory cytokine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during IL-17A inhibition experiments.
Issue 1: High background signal in our IL-17A-induced cytokine production assay (e.g., IL-6 ELISA).
-
Question: We are observing a high background signal in our ELISA for IL-6, even in the negative control wells without IL-17A stimulation. What could be the cause and how can we fix it?
-
Answer: High background in an ELISA can stem from several factors. Here are some common causes and solutions:
-
Insufficient Washing: Residual unbound antibodies or other reagents can lead to a false positive signal. Ensure thorough washing between each step, increasing the number of wash cycles if necessary.[1][2][3]
-
Inadequate Blocking: Non-specific binding of antibodies to the plate surface can be minimized by optimizing the blocking step. Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[1][2]
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated. Prepare fresh reagents for each experiment to rule out this possibility.[1][3]
-
Cellular Stress: Rough handling of cells during seeding or treatment can cause them to release inflammatory cytokines, leading to a higher baseline. Ensure gentle cell handling throughout the protocol.
-
Mycoplasma Contamination: Mycoplasma can activate immune cells and induce cytokine production. Regularly test your cell cultures for mycoplasma contamination.
-
Issue 2: The potency (IC50) of our IL-17A antagonist varies significantly between experiments.
-
Question: Our calculated IC50 values for the same IL-17A neutralizing antibody are inconsistent across different experimental runs. What could be causing this variability?
-
Answer: Reproducibility of IC50 values is crucial for accurately assessing the potency of an inhibitor. Here are key factors to consider:
-
Inconsistent IL-17A Concentration: The potency of a competitive antagonist is dependent on the concentration of the agonist. Prepare a large, single batch of recombinant IL-17A, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure a consistent starting concentration.
-
Variability in Cell Response: The physiological state of your cells can impact their response to IL-17A. Standardize the cell passage number, ensure consistent cell density at the time of the assay, and monitor cell health.
-
Inaccurate Antagonist Dilutions: Errors in preparing serial dilutions of the antagonist will directly affect the IC50 calculation. Use calibrated pipettes and prepare fresh dilutions for each experiment.
-
Cell Line Integrity: Ensure your cell lines are authenticated and free from cross-contamination.
-
Issue 3: We are not observing a clear dose-dependent inhibition of IL-17A activity.
-
Question: We are testing a potential IL-17A inhibitor, but the dose-response curve is flat or erratic. What could be the problem?
-
Answer: A lack of a clear dose-response relationship can be due to several experimental factors:
-
Suboptimal IL-17A Concentration: If the concentration of IL-17A used for stimulation is too high, it may be difficult to achieve complete neutralization with the tested concentrations of your inhibitor. Conversely, if the IL-17A concentration is too low, the dynamic range of the assay may be insufficient. Perform a dose-response experiment with IL-17A alone to determine the optimal concentration (typically the EC50 to EC80) for your inhibition assay.[4]
-
Incorrect Assay Window: Ensure that the incubation times for antagonist pre-incubation and IL-17A stimulation are appropriate. A one-hour pre-incubation with the antagonist is a common starting point.
-
Inhibitor Potency: The inhibitor may not be potent enough to show a significant effect at the concentrations tested. Consider testing a wider range of concentrations.
-
Assay Sensitivity: The downstream readout (e.g., IL-6 production) may not be sensitive enough to detect subtle changes. Ensure your ELISA or other detection method is optimized and has a good signal-to-noise ratio.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for use in IL-17A inhibition experiments. These values should be used as a starting point, and optimal conditions should be determined empirically for each specific experimental system.
Table 1: Recommended Concentrations of Recombinant Human IL-17A for In Vitro Assays
| Assay Type | Cell Line | Recommended IL-17A Concentration | Expected Readout |
| IL-6 Production | NIH/3T3 | 1.5 - 7.5 ng/mL (ED50) | IL-6 Secretion |
| GROα Production | HT-29 | 0.4 - 4 ng/mL (ED50) | GROα Secretion |
| NF-κB Reporter Assay | HEK293 | 8 - 10 ng/mL | Luciferase Activity |
| STAT3 Phosphorylation | HMECs | 50 ng/mL | p-STAT3 (Tyr705) |
Data compiled from publicly available product datasheets and literature.[5][6][7]
Table 2: In Vitro Potency of Common IL-17A Antagonists
| Antagonist | Assay Type | Cell Line | IC50 (nM) |
| Secukinumab | IL-6 Production | HT1080 | ~15.6 |
| Ixekizumab | IL-6 Production | HFF-1 | Comparable to Secukinumab |
| Bimekizumab | IL-17A Induced Reporter Activity | HEK293 | ~0.029 µg/mL |
IC50 values can vary depending on the specific experimental conditions. These values are illustrative.[4][8][9]
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay using IL-6 Readout
This protocol describes a cell-based assay to measure the inhibitory activity of an antagonist on IL-17A-induced IL-6 production.
-
Cell Seeding: Seed a responsive cell line (e.g., NIH/3T3 or human dermal fibroblasts) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Antagonist Preparation: Prepare serial dilutions of the IL-17A antagonist in assay medium.
-
Treatment: Carefully remove the growth medium from the cells and add the antagonist dilutions. Include a vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to a final concentration within the optimal range (e.g., 10-50 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatants.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a validated ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each antagonist concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705)
This protocol outlines the detection of STAT3 phosphorylation, a downstream event in the IL-17A signaling pathway.
-
Cell Culture and Treatment:
-
Seed a responsive cell line (e.g., HeLa or HMECs) in a 6-well plate.
-
Once cells reach 70-80% confluency, you may serum-starve them for 4-6 hours to reduce basal phosphorylation.
-
Pre-treat the cells with your IL-17A inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-17A (e.g., 50 ng/mL) for 15-30 minutes.[10]
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-antibodies.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like β-actin.
-
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: IL-17A Inhibition Assay Workflow.
References
- 1. arp1.com [arp1.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. novateinbio.com [novateinbio.com]
- 4. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human IL-17A Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 6. citeab.com [citeab.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Human IL-17 RA/IL-17 RC (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
Technical Support Center: IL-17 Pathway Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals reduce variability in studies involving small molecule inhibitors of the Interleukin-17 (IL-17) signaling pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with IL-17 pathway inhibitors.
Issue 1: High Variability in In Vitro Potency (IC50) Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for an IL-17 pathway inhibitor in a cell-based assay measuring IL-6 production. What are the potential causes and solutions?
Answer:
High variability in in vitro potency assays is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Factor | Potential Cause of Variability | Recommended Solution |
| Cell Health and Culture | Inconsistent Cell Passage Number: Cellular responses can change with prolonged passaging.[1] | Use cells within a validated, narrow passage number range for all experiments. |
| Mycoplasma Contamination: Undetected contamination can alter cellular responses to stimuli.[1] | Regularly test cell cultures for mycoplasma. Discard any contaminated stocks and start with a fresh, certified vial. | |
| Over-confluency or Inconsistent Seeding Density: Cell density can affect cell signaling and response to treatment.[1] | Optimize and standardize cell seeding density. Ensure even cell distribution across the plate. | |
| Reagents and Compounds | Lot-to-Lot Variation of Recombinant IL-17A: Different batches of recombinant IL-17A can have varying activity.[1] | Purchase a large batch of recombinant IL-17A, aliquot, and store at -80°C. Use a fresh aliquot for each experiment to ensure consistency.[1] |
| Inhibitor Instability: The small molecule inhibitor may be unstable in solution or sensitive to freeze-thaw cycles. | Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. Minimize freeze-thaw cycles of the stock solution. | |
| Inhibitor Solubility: Poor solubility can lead to inaccurate concentrations and precipitation in the assay medium.[2] | Verify the solubility of the inhibitor in the assay medium. Consider using a salt form or a different solvent system if solubility is an issue.[2] | |
| Assay Protocol | Inconsistent Incubation Times: Minor deviations in incubation times can lead to significant differences in the measured response.[1] | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. Carefully time all incubation steps. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Issue 2: Inconsistent Efficacy in In Vivo Models of Autoimmune Disease
Question: Our IL-17 pathway inhibitor shows variable efficacy in a mouse model of collagen-induced arthritis (CIA). What factors could be contributing to this variability?
Answer:
In vivo studies are inherently more complex and subject to greater variability than in vitro assays. Several biological and technical factors can influence the outcome.
Potential Causes and Solutions:
| Factor | Potential Cause of Variability | Recommended Solution |
| Animal Husbandry and Health | Microbiome Differences: The gut microbiome can influence immune responses and disease severity. | Source animals from a single, reputable vendor. Co-house experimental groups to normalize the microbiome. |
| Subclinical Infections: Underlying infections can modulate the immune system and affect the disease model. | Maintain a specific-pathogen-free (SPF) facility. Monitor animal health closely throughout the study. | |
| Disease Induction | Inconsistent Immunization: Variability in the preparation or administration of the collagen emulsion can lead to differences in disease onset and severity. | Prepare the collagen emulsion fresh for each immunization day and ensure proper emulsification. Use a consistent injection technique and volume for all animals. |
| Drug Administration | Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to variable drug exposure. | Use an appropriate vehicle for drug administration and ensure consistent dosing volume and technique. Consider collecting satellite blood samples to monitor drug exposure levels. |
| Dosing Time: The timing of drug administration relative to disease onset and progression can impact efficacy. | Standardize the dosing schedule for all animals. In therapeutic models, initiate treatment at a consistent, predefined disease severity score. | |
| Outcome Assessment | Subjective Scoring: Clinical scoring of disease severity can be subjective and vary between observers. | Use a detailed, standardized scoring system. Have two independent, blinded observers score the animals and average the results. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule inhibitors of the IL-17 pathway?
A1: Most small molecule inhibitors targeting the IL-17 pathway function by inhibiting the master transcription factor RORγt (Retinoic acid receptor-related orphan receptor gamma t).[3][4][5] RORγt is crucial for the differentiation of Th17 cells, the primary producers of IL-17A and IL-17F.[3][4] By binding to RORγt, these inhibitors block its transcriptional activity, leading to reduced Th17 cell differentiation and a subsequent decrease in the production of IL-17 and other pro-inflammatory cytokines like IL-22.[5][6]
Q2: Which cell lines are suitable for in vitro screening of IL-17 pathway inhibitors?
A2: The choice of cell line is critical for obtaining relevant and reproducible data.[1] Key considerations include:
-
IL-17 Receptor Expression: The cell line must express the IL-17 receptor complex, which consists of IL-17RA and IL-17RC, to be responsive to IL-17A.[7][8][9] This can be confirmed by methods like qPCR or flow cytometry.
-
Robust Downstream Response: The cell line should exhibit a strong and measurable response to IL-17A stimulation. Common readouts include the production of downstream cytokines (e.g., IL-6, CXCL1, G-CSF) or the activation of signaling pathways like NF-κB.[10][11][12]
-
Disease Relevance: Whenever possible, select a cell line that is relevant to the disease context being studied. For example, fibroblasts or synoviocytes are relevant for rheumatoid arthritis[13], while keratinocytes are used for psoriasis models.[14]
Q3: What are the key quality control measures to implement in our IL-17 inhibitor studies?
A3: Implementing robust quality control is essential for minimizing variability and ensuring data reliability. Key measures include:
-
Cell Line Authentication: Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Reagent Validation: Qualify new lots of critical reagents, such as recombinant IL-17A and antibodies, to ensure they perform comparably to previous lots.
-
Reference Compound: Include a well-characterized reference inhibitor in your assays to benchmark the performance of your test compounds.[1]
-
Standardized Protocols: Maintain and follow detailed Standard Operating Procedures (SOPs) for all experimental protocols.
-
Assay Performance Monitoring: Track key assay performance metrics over time, such as the Z'-factor, signal-to-background ratio, and the potency of a control compound, to detect any shifts in assay performance.
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Production Assay in Human Dermal Fibroblasts
This assay is used to determine the potency of an IL-17 pathway inhibitor by measuring its ability to block IL-17A-induced production of the pro-inflammatory cytokine IL-6.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Assay Medium (serum-free)
-
Recombinant Human IL-17A
-
IL-17 Pathway Inhibitor (e.g., a RORγt inhibitor)
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HDFs into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the IL-17 pathway inhibitor in assay medium.
-
Treatment: Carefully remove the growth medium from the cells and add the inhibitor dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to a final concentration that elicits a sub-maximal response (e.g., EC80, typically around 50 ng/mL) to all wells except the negative control.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Data for an IL-17 Pathway Inhibitor
This table shows example data from three independent experiments measuring the IC50 of a hypothetical RORγt inhibitor in the IL-17A-induced IL-6 production assay.
| Experiment | Inhibitor IC50 (nM) | Assay Z'-Factor | Positive Control (IL-6 pg/mL) | Negative Control (IL-6 pg/mL) |
| 1 | 25.4 | 0.78 | 1250 | 55 |
| 2 | 31.2 | 0.81 | 1310 | 62 |
| 3 | 28.6 | 0.75 | 1190 | 58 |
| Mean | 28.4 | 0.78 | 1250 | 58.3 |
| Std. Dev. | 2.9 | 0.03 | 60 | 3.5 |
Visualizations
Caption: IL-17A signaling pathway leading to pro-inflammatory gene expression.
Caption: Workflow for an in vitro IL-17 pathway inhibitor screening assay.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 10. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 11. Basic biology and role of interleukin-17 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Interleukin-17 increases the expression of Toll-like receptor 3 via the STAT3 pathway in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
IL-17-IN-3 stability in different cell culture media
Welcome to the technical support center for IL-17-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this compound in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound. | 1. Degradation of the compound: this compound may be unstable in the cell culture medium at 37°C.[1][2] 2. Precipitation: The compound may have poor solubility in the media, leading to precipitation.[2] 3. Binding to media components: Serum proteins or other components in the media can bind to the inhibitor, reducing its effective concentration.[2] 4. Adsorption to plasticware: The compound may adhere to the surface of cell culture plates or pipette tips.[1] | 1. Perform a stability study using HPLC-MS to determine the half-life of this compound in your specific cell culture medium (see Protocol 1). Consider replenishing the compound at regular intervals if it degrades quickly.[3][4] 2. Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is below the recommended threshold (typically <0.5%).[2] 3. Test the efficacy of the inhibitor in both serum-free and serum-containing media to assess the impact of serum proteins.[1][2] 4. Use low-protein-binding plates and pipette tips to minimize adsorption.[1] |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: Errors in pipetting or serial dilutions.[2] 2. Variability in cell culture: Differences in cell density, passage number, or overall cell health.[3] 3. Incomplete dissolution: The compound may not be fully dissolved in the stock solution or media.[1] | 1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes for accurate dispensing.[2] 2. Maintain consistent cell seeding densities and use cells within a similar passage number range for all experiments.[3] 3. Ensure the stock solution is completely dissolved before preparing working solutions. Gentle warming or brief vortexing may help.[5] |
| Higher than expected cytotoxicity. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[2] 2. Formation of a toxic degradant: The breakdown products of this compound may be more toxic than the parent compound. | 1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line.[2] 2. Analyze the medium for the presence of degradation products using LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with the compound.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: The recommended solvent for this compound is DMSO.[5] For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5]
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: The most direct method to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves incubating the compound in your cell culture medium (with and without cells) and analyzing samples at different time points to quantify the amount of the parent compound remaining.[3] A loss of biological activity over time can also be an indirect indicator of instability.[2]
Q3: Can components of the cell culture medium affect the stability of this compound?
A3: Yes, various components in cell culture media can impact the stability of small molecules.[1] Serum proteins, such as albumin, can bind to the compound, affecting its availability.[6] Certain amino acids or vitamins may also react with the compound, leading to degradation.[1][7] The pH of the medium is another critical factor that can influence compound stability.[1][6]
Q4: What are the signs of this compound instability or degradation in my experiments?
A4: Signs of instability can include a diminished or complete loss of the expected biological effect over time.[2] Visual cues such as the appearance of precipitate or a change in the color of the medium can also indicate solubility issues or chemical reactions.[2]
Q5: How does this compound work? What is the IL-17 signaling pathway?
A5: this compound is an inhibitor of the IL-17 signaling pathway. IL-17A, a key pro-inflammatory cytokine, binds to a receptor complex composed of IL-17RA and IL-17RC.[8][9] This binding recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling cascades like NF-κB and MAPK.[8][10] These pathways ultimately induce the expression of various pro-inflammatory genes, including cytokines and chemokines.[10][11] this compound likely interferes with one of the key steps in this pathway.
Caption: IL-17 Signaling Pathway and the potential point of inhibition.
Experimental Protocols
Protocol 1: HPLC-MS Based Stability Assay for this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system[12]
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed cell culture medium with the this compound stock solution to a final working concentration (e.g., 10 µM).
-
Aliquot the solution into sterile microcentrifuge tubes, one for each time point.
-
Collect an aliquot immediately for the T=0 time point.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately process the sample or freeze it at -80°C to halt any further degradation.[4]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining against time to determine the stability profile and half-life.
-
Caption: Workflow for assessing compound stability in cell culture media.
Protocol 2: Cell-Based Bioassay to Functionally Assess this compound Stability
This protocol provides a method to functionally assess the stability and activity of this compound by measuring its ability to inhibit IL-17A-induced cytokine release.
Materials:
-
IL-17 responsive cells (e.g., HEK-Blue™ IL-17 cells, fibroblasts, or epithelial cells)
-
Complete cell culture medium
-
Recombinant human IL-17A
-
This compound
-
96-well cell culture plates
-
ELISA kit for a downstream cytokine (e.g., IL-6 or CXCL1/Gro-α)
Procedure:
-
Compound Pre-incubation in Medium:
-
Prepare solutions of this compound in complete cell culture medium at the desired final concentration.
-
Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate the experimental conditions.[3]
-
-
Cell Seeding:
-
Seed the IL-17 responsive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the pre-incubated this compound solutions to the respective wells.
-
Immediately add recombinant IL-17A to the wells to stimulate the cells (a positive control with IL-17A only and a negative control with medium only should be included).
-
Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine production.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of the downstream cytokine (e.g., IL-6) using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the inhibitory activity of the this compound that was pre-incubated for different durations. A decrease in inhibitory activity over the pre-incubation time indicates functional degradation of the compound.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Data from IL-17-IN-3 Experiments
Disclaimer: Publicly available information on a specific molecule designated "IL-17-IN-3" is limited. This technical support guide has been constructed using a hypothetical small molecule inhibitor of the IL-17A and IL-17F interaction with its receptor IL-17RA. The troubleshooting scenarios and data presented are based on plausible experimental challenges encountered during the development of novel IL-17 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different IC50 values for this compound in our cell-based assay across different experiments. What could be the cause of this variability?
A1: Variability in IC50 values is a common issue in cell-based assays. Several factors could be contributing to this discrepancy:
-
Cell Health and Passage Number: The health, metabolic state, and passage number of the cell line used can significantly impact its response to both IL-17 stimulation and inhibitor treatment. It is crucial to use cells within a consistent and low passage number range.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and cytokines that may interfere with the IL-17 signaling pathway. We recommend testing and qualifying a single large lot of FBS for the entire set of experiments.
-
Reagent Potency: The potency of recombinant IL-17A can vary between lots and degrade with improper storage. Ensure consistent sourcing and handling of IL-17A.
-
Assay Conditions: Minor variations in incubation times, cell seeding density, and DMSO concentration can lead to significant differences in the final readout. Strict adherence to a standardized protocol is essential.
Q2: this compound shows high affinity in our biochemical binding assay but low potency in our cell-based functional assay. Why is there a disconnect?
A2: A discrepancy between high binding affinity and low cellular potency can be attributed to several factors:
-
Cellular Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target if the binding site is not on the cell surface.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.
-
Off-Target Binding: In a cellular environment, this compound could be binding to other proteins or lipids, reducing its effective concentration available to bind to the IL-17RA receptor complex.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Q3: Our experiments show that this compound effectively blocks IL-17-induced IL-6 production but has no effect on CXCL1 (Gro-α) production in the same cells. How is this possible?
A3: This is an interesting observation and could point towards a nuanced mechanism of action for this compound. The IL-17 signaling pathway can activate multiple downstream pathways, including NF-κB and various MAPKs.[1][2] It is possible that:
-
Differential Pathway Dependence: The promoters of the IL6 and CXCL1 genes may have different sensitivities to the various transcription factors activated by IL-17. This compound might be selectively inhibiting one branch of the downstream signaling pathway while leaving another intact.
-
Signal Crosstalk: Other signaling pathways activated in your cell model could be compensating for the inhibition of the IL-17 pathway for CXCL1 production but not for IL-6 production.
Q4: We have observed promising in vivo efficacy of this compound in a mouse model of psoriasis, but it showed no effect in a collagen-induced arthritis (CIA) model. What could explain this difference?
A4: The differential efficacy of this compound in different disease models can be due to:
-
Disease-Specific Pathophysiology: Although both psoriasis and rheumatoid arthritis have an IL-17 component, the relative importance of IL-17A versus other IL-17 family members, as well as the contribution of other cytokine pathways (e.g., TNF-α, IL-23), can differ significantly between the two diseases.[3]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The distribution of this compound to the skin versus the joints may be different. The required level of target engagement for efficacy might also vary between the two tissues.
-
Model-Specific Differences: The specific mouse strains and induction methods used for the psoriasis and CIA models can influence the underlying inflammatory milieu and the response to therapeutics.
Troubleshooting Guides
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Culture Variability | Maintain a consistent cell passage number. Regularly perform cell viability assays. Standardize seeding density. |
| Reagent Inconsistency | Aliquot and store recombinant IL-17A at -80°C. Qualify new lots of FBS and IL-17A before use in critical experiments. |
| Assay Protocol Drift | Create and strictly follow a detailed standard operating procedure (SOP). Ensure consistent incubation times and reagent addition steps. |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Troubleshooting Discrepancy Between Binding and Cellular Potency
| Potential Cause | Recommended Action |
| Poor Cell Permeability | Perform a cellular uptake assay to measure intracellular compound concentration. |
| Efflux Pump Activity | Test for co-incubation with known efflux pump inhibitors (e.g., verapamil). |
| High Protein Binding | Measure the extent of plasma protein binding. |
| Metabolic Instability | Perform a metabolic stability assay using liver microsomes or hepatocytes. |
Experimental Protocols
Protocol 1: IL-17A-Induced IL-6 Production in HT-29 Cells
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM with 10% FBS and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in serum-free DMEM to achieve the desired final concentrations with a constant DMSO concentration of 0.5%.
-
Cell Treatment: Replace the culture medium with serum-free DMEM and add the diluted this compound to the respective wells. Incubate for 1 hour.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: IL-17RA/IL-17A Binding Assay (ELISA-based)
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human IL-17RA at 2 µg/mL in PBS overnight at 4°C.[4]
-
Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block the plate with 1% BSA in PBST for 1 hour at room temperature.[4]
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells.
-
Ligand Binding: Add biotinylated recombinant human IL-17A at a final concentration of 100 ng/mL to all wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with PBST. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[5]
-
Substrate Addition: Wash the plate three times with PBST. Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. IL-17A [Biotinylated] : IL-17RA Inhibitor Screening ELISA Kit | ACROBiosystems [jp.acrobiosystems.com]
Technical Support Center: IL-17 Inhibitor Screening Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in Interleukin-17 (IL-17) inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of assays used for screening IL-17 inhibitors?
A1: IL-17 inhibitor screening commonly employs a variety of assay formats that can be broadly categorized as:
-
Biochemical Assays: These assays directly measure the binding interaction between IL-17A and its receptor, IL-17RA.[1] Examples include AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), HTRF (Homogeneous Time-Resolved Fluorescence), and ELISA-based formats.[1][2]
-
Reporter Gene Assays: These cell-based assays use a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a response element, such as NF-κB or AP-1, which is activated by IL-17 signaling.[3][4][5] They are effective for identifying inhibitors that disrupt the downstream signaling cascade.
-
Cell-Based Functional Assays: These assays measure a physiological response in primary cells or cell lines that endogenously express the IL-17 receptor complex. The most common readout is the quantification of downstream pro-inflammatory cytokine or chemokine production (e.g., IL-6, IL-8, or CCL20) induced by IL-17A.[3][6]
-
Phenotypic Assays: These complex assays use primary cells, such as peripheral blood mononuclear cells (PBMCs), and measure the inhibition of IL-17 production from stimulated Th17 cells.[7]
Q2: What are the most significant sources of variability in IL-17 antagonist assays?
A2: Inconsistent results in IL-17 inhibitor screening assays can arise from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cells to IL-17A can diminish or change with high passage numbers. It is critical to use cells within a validated passage range and regularly monitor their health and morphology.[8]
-
Reagent Quality and Lot-to-Lot Variation: The biological activity of recombinant IL-17A, the quality of antibodies, and the consistency of cell culture media can all significantly impact assay performance.[8] It is advisable to qualify new lots of critical reagents.
-
Protocol Deviations: Even minor changes in incubation times, cell seeding densities, reagent concentrations, or handling techniques can introduce significant variability.[8]
-
Contamination: Mycoplasma and endotoxin (B1171834) contamination can alter cellular responses and lead to unreliable data.[8] Regular testing for mycoplasma is essential.
Q3: How should I select an appropriate cell line for my screening assay?
A3: The choice of cell line is critical for generating relevant and reproducible data. Key considerations include:
-
Receptor Expression: The cell line must express sufficient levels of the IL-17 receptor complex, which consists of IL-17RA and IL-17RC, to be responsive to IL-17A.[3][8]
-
Signaling Pathway Integrity: The downstream signaling pathway (from Act1 and TRAF6 to NF-κB/MAPK activation) must be intact and functional.[3][9]
-
Robustness of Response: The cell line should exhibit a robust and reproducible response to IL-17A stimulation, characterized by a high signal-to-background ratio and a stable EC50 value for IL-17A.
-
Assay Compatibility: The cell line should be suitable for the chosen assay format (e.g., adherent for reporter assays, suspension for certain high-throughput screens). Commonly used cell lines include HEK293 (often engineered to express the necessary receptors), HeLa, and fibroblast cell lines like HT1080.[4][5]
Q4: What are the essential controls to include in an IL-17 inhibitor screening assay?
A4: A robust control strategy is fundamental for data interpretation and quality control. Every assay plate should include:
-
Negative Control (Basal): Cells or assay components without IL-17A stimulation. This determines the baseline or background signal.
-
Positive Control (Stimulated): Cells or assay components stimulated with an EC50 or EC80 concentration of IL-17A, without any inhibitor. This defines the maximum signal window of the assay.[8]
-
Vehicle Control: Cells stimulated with IL-17A and treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This control accounts for any effects of the solvent on the assay.
-
Reference Compound: A well-characterized IL-17A inhibitor with a known IC50 value.[8] This control is crucial for monitoring assay performance and variability between experiments.
Troubleshooting Guides
Problem 1: High Background Signal
A high background signal reduces the assay window (signal-to-background ratio) and can mask the effects of weak inhibitors.
| Potential Cause | Recommended Solution |
| Cellular Stress or Over-confluency | Ensure gentle handling of cells during plating and treatment. Optimize cell seeding density to prevent cells from becoming over-confluent during the assay.[8] |
| Reagent Contamination | Use sterile techniques and ensure all reagents, especially cell culture media and serum, are free from endotoxin contamination.[8] Test new lots of serum for their effect on the basal signal. |
| Non-specific Antibody Binding (ELISA/AlphaLISA) | Optimize the concentration of blocking buffers (e.g., increase BSA concentration). Include an isotype control for the detection antibody to assess non-specific binding.[8][10] |
| Autofluorescence of Test Compounds | Screen compounds for intrinsic fluorescence at the assay's emission wavelength. If problematic, consider a different assay format (e.g., a biochemical assay instead of a reporter assay). |
| Light Exposure of AlphaLISA Donor Beads | AlphaLISA Donor beads are light-sensitive. Perform all steps involving these beads under subdued lighting conditions to prevent a high background signal.[10][11] |
Problem 2: Low Signal-to-Noise Ratio or Poor Z' Factor
A low signal-to-noise (S/N) ratio or a Z' factor below 0.5 indicates that the assay is not robust enough to reliably distinguish hits from noise.
| Potential Cause | Recommended Solution |
| Suboptimal IL-17A Concentration | Perform a full dose-response curve for recombinant IL-17A to determine the optimal concentration (typically EC50 to EC80) that provides a robust signal without saturation. |
| Low Receptor Expression | Verify the expression of IL-17RA and IL-17RC on your cell line. If expression is low or has decreased with passage, revert to a lower-passage vial of cells. |
| Insufficient Incubation Time | Optimize the incubation times for IL-17A stimulation and, if applicable, for the detection reagents. |
| Inhibitory Components in Buffer or Media | Avoid components that can quench the assay signal, such as sodium azide (B81097) in high concentrations for AlphaLISA or HTRF assays.[10][11] Biotin-rich media like RPMI can interfere with streptavidin-based detection systems; consider using a biotin-free kit in such cases.[12] |
| Degraded Reagents | Ensure recombinant IL-17A and other critical reagents have been stored correctly and have not undergone multiple freeze-thaw cycles.[11] Aliquot reagents upon receipt to preserve their activity. |
Problem 3: Inconsistent IC50 Values for a Reference Inhibitor
Significant shifts in the IC50 value of a reference compound indicate underlying assay variability that needs to be addressed.
| Potential Cause | Recommended Solution |
| Variability in Cell Health/Passage | Standardize the cell passage number used for all experiments. Discard cells that are past their validated range or show signs of poor health.[8] |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, create single-use aliquots, and store them at -80°C. Use a fresh aliquot for each experiment to ensure consistent stimulation.[8] |
| Inaccurate Compound Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions of the reference compound for each experiment.[8] |
| Edge Effects on Assay Plates | Edge effects, where wells at the perimeter of a plate behave differently, can be caused by evaporation or temperature gradients. Avoid using the outer wells or ensure proper plate sealing and incubation conditions. |
Key Experimental Protocols
Protocol 1: IL-17A / IL-17RA Binding Assay (AlphaLISA Format)
This protocol describes a biochemical assay to screen for inhibitors that block the interaction between IL-17A and its receptor, IL-17RA.
Materials:
-
Recombinant biotinylated IL-17A
-
Recombinant IL-17RA protein (e.g., with a His-tag)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
AlphaLISA Immunoassay Buffer
-
384-well white OptiPlate™
-
Test compounds and reference inhibitor
Methodology:
-
Prepare serial dilutions of the test compounds and reference inhibitor in Immunoassay Buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing recombinant IL-17RA-His to each well.
-
Add 4 µL of a solution containing biotinylated IL-17A to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of a pre-mixed solution of Streptavidin-Donor beads and Anti-His-Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of IL-17A/IL-17RA binding.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Protocol 2: IL-17A-Induced IL-6 Production Assay (Cell-Based ELISA)
This protocol outlines a functional cell-based assay to measure the inhibition of IL-17A-induced IL-6 secretion.
Materials:
-
A responsive cell line (e.g., HT1080 fibrosarcoma cells)
-
Complete growth medium
-
Recombinant human IL-17A
-
Test compounds and reference inhibitor
-
96-well cell culture plates
-
Human IL-6 ELISA kit
Methodology:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
The next day, replace the medium with a fresh medium containing serial dilutions of the test compounds or reference inhibitor. Incubate for 1 hour.
-
Add recombinant IL-17A to all wells (except the negative control) to a final concentration equal to its EC80 value.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Calculate the percent inhibition of IL-6 production for each compound concentration and determine the IC50 values.
Protocol 3: NF-κB Reporter Gene Assay
This protocol describes a cell-based assay to screen for inhibitors of the IL-17 signaling pathway leading to NF-κB activation.[3]
Materials:
-
HEK293 cell line stably co-transfected with human IL-17RA, IL-17RC, and an NF-κB-luciferase reporter construct.[4][5]
-
Complete growth medium containing the appropriate selection antibiotics.
-
Recombinant human IL-17A
-
Test compounds and reference inhibitor
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
Methodology:
-
Seed the stable reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of test compounds or reference inhibitor for 1 hour.
-
Stimulate the cells with an EC80 concentration of recombinant IL-17A.
-
Incubate for 6-8 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition of luciferase activity and determine the IC50 values.
Visualizations
Diagram 1: IL-17 Signaling Pathway
Caption: IL-17A signaling pathway initiated by ligand binding.
Diagram 2: General Workflow for IL-17 Inhibitor Screening
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Human IL-17 RA/IL-17 RC (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. High Throughput Screening Assay to Identify Modulators of IL-17 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. revvity.com [revvity.com]
- 11. pufei.com [pufei.com]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Validating Cell Line Responsiveness to IL-17A Stimulation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in validating cell line responsiveness to Interleukin-17A (IL-17A) stimulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent or no response to IL-17A stimulation in our cell-based assays. What are the potential causes?
A1: Inconsistent or absent responses to IL-17A can stem from several factors. A primary consideration is the health and characteristics of the cell line itself. The responsiveness of cell lines can diminish with high passage numbers, so it is crucial to use cells within a validated passage range.[1] Additionally, ensure that the cells are healthy and free from contaminants.[1] Mycoplasma contamination is a common issue that can alter cellular responses and should be regularly monitored.[1]
Another critical factor is the expression of the IL-17 receptor complex, which is composed of IL-17RA and IL-17RC subunits.[1][2] The cell line must express both subunits to be responsive to IL-17A.[1][2] This can be verified using techniques such as qPCR, Western blotting, or flow cytometry.[1]
Reagent quality and consistency are also paramount. Lot-to-lot variation in recombinant IL-17A can significantly impact results.[1] It is advisable to test each new lot for consistent activity. Finally, minor deviations in experimental protocols, such as cell seeding density, incubation times, and reagent concentrations, can introduce variability.[1]
Q2: How do I select an appropriate cell line for my IL-17A experiments?
A2: The choice of cell line is critical for obtaining reproducible and relevant data. The primary requirement is the expression of a functional IL-17 receptor complex (IL-17RA and IL-17RC).[1][2] Beyond receptor expression, the cell line should exhibit a robust and measurable downstream response to IL-17A. This can include the production of cytokines like IL-6 and CXCL1, or the activation of signaling pathways such as NF-κB.[1] When possible, select a cell line that is relevant to the disease model being studied, for instance, using fibroblasts for rheumatoid arthritis research or keratinocytes for psoriasis studies.[1]
Q3: We are seeing high background signals in our IL-17A-induced cytokine production assays. How can we troubleshoot this?
A3: High background signals can obscure the specific response to IL-17A. One potential cause is cellular stress, so ensure gentle handling of cells during seeding and treatment, and optimize cell density to avoid over-confluency.[1] Contamination of reagents with endotoxins can also lead to non-specific activation; therefore, using sterile techniques and high-quality reagents is essential.[1] For ELISA-based assays, non-specific antibody binding can be a factor. To mitigate this, optimize blocking buffers and antibody concentrations, and include an isotype control for your detection antibody.[1]
Q4: What are the key downstream readouts to confirm IL-17A signaling?
A4: IL-17A stimulation triggers several downstream signaling cascades. A hallmark of IL-17A signaling is the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] This leads to the production of pro-inflammatory cytokines and chemokines.[3][4] Therefore, common and reliable readouts to validate a cellular response to IL-17A include:
-
Increased expression and secretion of downstream cytokines and chemokines: IL-6, IL-8, CXCL1, and CCL2 are well-established targets.[3][4][6] These can be measured at the mRNA level using qPCR or at the protein level using ELISA.
-
Phosphorylation of key signaling proteins: Activation of the NF-κB and MAPK pathways can be confirmed by Western blotting for phosphorylated forms of proteins like p65 (a subunit of NF-κB), Erk1/2, and p38.[6][7]
IL-17A Signaling Pathway
The binding of IL-17A to its heterodimeric receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This leads to the recruitment of adaptor proteins and the activation of key pathways including NF-κB and MAPKs, ultimately resulting in the transcription of pro-inflammatory genes.[3][8]
Caption: Simplified IL-17A signaling cascade.
Experimental Workflow for Validating Cell Line Responsiveness
A typical workflow to validate a cell line's response to IL-17A involves cell culture, stimulation, and subsequent analysis of downstream readouts.
Caption: General experimental workflow for IL-17A stimulation.
Detailed Experimental Protocols
Cell Culture and IL-17A Stimulation
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase and not over-confluent at the time of stimulation.
-
Starvation (Optional but Recommended): For many cell types, particularly when analyzing signaling pathway activation, it is beneficial to serum-starve the cells for 4-24 hours prior to stimulation to reduce basal signaling.
-
Stimulation: Prepare a stock solution of recombinant IL-17A. For each experiment, use a fresh aliquot to prepare working concentrations.[1] A typical concentration range for IL-17A stimulation is 10-100 ng/mL.[6][9][10] Include the following controls:
-
Negative Control: Vehicle (the buffer used to dissolve IL-17A) alone.[1]
-
Positive Control (if applicable): A known stimulus for the chosen readout in your cell line.
-
-
Incubation: Incubate the cells for a duration appropriate for the desired readout:
-
Sample Collection:
-
Supernatant: Collect the cell culture medium and centrifuge to remove cellular debris. Store at -80°C for ELISA.
-
Cell Lysate: Wash cells with cold PBS and lyse using an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western blotting.
-
RNA: Wash cells with PBS and lyse using a buffer suitable for RNA extraction (e.g., TRIzol).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-6) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate.[13]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody.[14]
-
Enzyme Conjugate: After another wash, add a streptavidin-horseradish peroxidase (HRP) conjugate.[14]
-
Substrate and Measurement: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[14] Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from the cell lysates using a standard protocol or commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for your target genes (e.g., IL6, CXCL1) and a housekeeping gene (e.g., GAPDH, HPRT).[15][16]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using a method such as the ΔΔCt method.
Western Blotting for Signaling Protein Activation
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of your target proteins (e.g., phospho-p65, phospho-Erk1/2) and total protein controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Application |
| IL-17A Stimulation Concentration | 10 - 100 ng/mL | Cell Culture |
| Primary Antibody (Western Blot) | 1 µg/mL | Western Blot |
| ELISA Sensitivity | Typically in the pg/mL range | ELISA |
| qPCR Primer Concentration | Varies by manufacturer | qPCR |
| Common IL-17A Responsive Cell Lines | Tissue of Origin | Relevance |
| Fibroblasts | Connective Tissue | Rheumatoid Arthritis, Fibrosis |
| Keratinocytes | Epidermis | Psoriasis |
| Epithelial Cells | Various | Mucosal Immunity, IBD |
| NIH-3T3 | Mouse Embryonic Fibroblast | General Research |
| HEK293 | Human Embryonic Kidney | Reporter Assays |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17A (D1X7L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The Membrane-Bound Form of IL-17A Promotes the Growth and Tumorigenicity of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17A stimulates the production of inflammatory mediators via Erk1/2, p38 MAPK, PI3K/Akt, and NF-κB pathways in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytokine IL-17A Limits Th17 Pathogenicity via a Negative Feedback Loop Driven by Autocrine Induction of IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of IL-17A responses in human airway smooth muscle cells by Oncostatin M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. Mouse IL-17A ELISA Kit Elisa Kit KE10020 | Proteintech [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
Validation & Comparative
A Comparative Guide to IL-17A Inhibitor Potency: Ixekizumab as a Benchmark for Novel Therapeutics like IL-17-IN-3
An important introductory note: A comprehensive search for "IL-17-IN-3" did not yield publicly available data regarding its mechanism of action, biophysical properties, or potency. This suggests that this compound may be an early-stage research compound, an internal designation not yet in the public domain, or a nomenclature that is not widely recognized. Consequently, a direct, data-driven comparison of potency between this compound and ixekizumab is not feasible at this time.
This guide has therefore been developed to serve as a framework for researchers, scientists, and drug development professionals on how to compare the potency of a novel interleukin-17 (IL-17) inhibitor, such as this compound, against the well-established therapeutic monoclonal antibody, ixekizumab. Herein, we provide a detailed overview of ixekizumab's potency, the standard experimental protocols required for such a comparison, and the necessary visualizations to understand the biological context and experimental workflows.
Overview of Ixekizumab: A High-Potency IL-17A Inhibitor
Ixekizumab is a humanized IgG4 monoclonal antibody that specifically targets and neutralizes the pro-inflammatory cytokine IL-17A.[1][2] By binding to IL-17A, ixekizumab prevents its interaction with the IL-17 receptor, thereby inhibiting the downstream inflammatory cascade that contributes to the pathogenesis of autoimmune diseases like psoriasis and psoriatic arthritis.[3][4] It has demonstrated high efficacy in clinical trials, leading to significant skin clearance in patients with moderate-to-severe plaque psoriasis.[5][6][7]
Mechanism of Action
Ixekizumab binds with high affinity and specificity to the IL-17A homodimer and the IL-17A/F heterodimer.[2][8] This binding sterically hinders the cytokine from engaging with its receptor complex (IL-17RA/IL-17RC) on target cells such as keratinocytes.[9][10] The neutralization of IL-17A signaling leads to a reduction in the release of other pro-inflammatory cytokines and chemokines, decreased activation and proliferation of keratinocytes, and a reduction in the inflammatory cell infiltrate in psoriatic lesions.[8][11]
Quantitative Potency of Ixekizumab
The potency of ixekizumab has been extensively characterized through in vitro binding and cell-based assays, as well as in numerous clinical trials.
| Parameter | Value | Method | Source |
| Binding Affinity (K_D) to human IL-17A | < 3 pM | Surface Plasmon Resonance (SPR) | [8][12] |
| Binding Affinity (K_D) to cynomolgus monkey IL-17A | 0.8 - 1.8 pM | Surface Plasmon Resonance (SPR) | [12] |
| Specificity | Binds IL-17A and IL-17A/F; does not bind IL-17B, C, D, E, or F | ELISA | [8][12] |
Table 1: In Vitro Binding Characteristics of Ixekizumab
| Assay | IC50 Value | Description | Source |
| IL-17A-induced GRO secretion | 1.3 nM | Inhibition of GRO (CXCL1) secretion from human dermal fibroblasts. | [12] |
| IL-17A-induced KC secretion (in vivo mouse model) | ~0.1 mg/kg | Inhibition of human IL-17A-induced mouse KC (CXCL1) secretion. | [12] |
Table 2: In Vitro and In Vivo Neutralization Potency of Ixekizumab
| Clinical Endpoint (Psoriasis, 12 weeks) | Ixekizumab (80 mg Q2W) | Placebo | Source |
| PASI 75 Response | 87.3% - 89.7% | 2.6% - 7.3% | [7] |
| PASI 90 Response | 68.1% - 70.9% | 0.6% - 2.6% | [7] |
| sPGA score of 0 or 1 | 81.1% - 83.1% | 3.2% - 7.3% | [7] |
Table 3: Clinical Efficacy of Ixekizumab in Moderate-to-Severe Plaque Psoriasis (UNCOVER trials)
Experimental Protocols for Potency Comparison
To compare the potency of a novel inhibitor like this compound with ixekizumab, a series of standardized experiments should be conducted.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine and compare the binding kinetics (association rate, dissociation rate) and affinity (K_D) of the test article and ixekizumab to recombinant human IL-17A.
Methodology:
-
Immobilization: A high-density CM5 sensor chip is activated using a standard amine coupling kit (EDC/NHS). Recombinant human IL-17A is then injected over the activated surface to achieve an appropriate immobilization level (e.g., 100-200 RU). A reference channel is prepared similarly but without the IL-17A immobilization.
-
Binding Analysis: A dilution series of the test inhibitor (e.g., this compound) and ixekizumab is prepared in a running buffer (e.g., HBS-EP+). The antibody solutions are injected over the IL-17A and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regeneration: The sensor surface is regenerated between cycles using a low pH glycine (B1666218) solution (e.g., Glycine-HCl, pH 1.5).
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
In Vitro Neutralization Assay
Objective: To measure the ability of the test inhibitor to block IL-17A-induced biological activity in a cell-based assay.
Methodology:
-
Cell Culture: Human dermal fibroblasts or a similar IL-17-responsive cell line are cultured to sub-confluence in appropriate media.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: A dilution series of the test inhibitor and ixekizumab is prepared. The inhibitors are pre-incubated with a fixed, sub-maximal concentration of recombinant human IL-17A (e.g., 1 nM) for 1 hour at 37°C to allow binding.
-
Cell Stimulation: The pre-incubated mixtures are then added to the cells. Control wells include cells alone, cells with IL-17A only, and cells with inhibitor only.
-
Incubation and Analysis: The plates are incubated for a period sufficient to induce a measurable response (e.g., 24 hours). The cell culture supernatant is then collected.
-
Endpoint Measurement: The concentration of an IL-17-induced downstream marker (e.g., GRO/CXCL1, IL-6, or G-CSF) in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: The results are plotted as the percentage of inhibition versus inhibitor concentration. A four-parameter logistic regression is used to calculate the IC50 value for each inhibitor.
Visualizing Pathways and Workflows
IL-17 Signaling Pathway
Caption: IL-17A signaling pathway and points of inhibition.
Experimental Workflow for Potency Comparison
Caption: Workflow for comparing a novel IL-17 inhibitor to a standard.
Conclusion
While a direct comparison with this compound is not currently possible due to a lack of public data, ixekizumab serves as a formidable benchmark for any novel IL-17A inhibitor. With a binding affinity in the picomolar range and potent neutralization of IL-17A activity both in vitro and in vivo, leading to high rates of clinical efficacy, ixekizumab sets a high standard for therapeutic potency. To effectively evaluate a new compound like this compound, it is essential to conduct rigorous, side-by-side experiments as outlined in this guide. The resulting quantitative data on binding affinity and in vitro neutralization, supplemented by preclinical in vivo studies, will be critical in determining its potential as a future therapeutic agent.
References
- 1. Ixekizumab Mechanism of Action Explained | IL-17A Inhibitor for Psoriasis & Psoriatic Arthritis | RHAPP [contentrheum.com]
- 2. Ixekizumab - Wikipedia [en.wikipedia.org]
- 3. Ixekizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ixekizumab? [synapse.patsnap.com]
- 5. Efficacy and Safety of Ixekizumab Through 5 Years in Moderate-to-Severe Psoriasis: Long-Term Results from the UNCOVER-1 and UNCOVER-2 Phase-3 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Ixekizumab Drug Aliquot | Anti-IL 17A, IL-17A/F | Therapeutic Monoclonal Antibody [evidentic.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Human IL-17A (Ixekizumab) - Leinco Technologies [leinco.com]
- 11. The Emerging Role of Interleukin-17 in the Pathogenesis of Psoriasis: Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IL-17-IN-3 Specificity for IL-17A Over IL-17F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of a representative small molecule inhibitor, designated IL-17-IN-3, for Interleukin-17A (IL-17A) versus Interleukin-17F (IL-17F). While specific experimental data for "this compound" is not publicly available, this document outlines the essential experiments, data presentation formats, and underlying biological pathways crucial for evaluating the selectivity of any novel IL-17A inhibitor. The methodologies and data presented are based on established principles in the field of IL-17 research.
Introduction to IL-17A and IL-17F
Interleukin-17A and Interleukin-17F are pro-inflammatory cytokines that play pivotal roles in host defense against certain pathogens and in the pathophysiology of various autoimmune diseases.[1][2][3] Both cytokines are members of the IL-17 family and share approximately 50% sequence homology.[2] They can exist as homodimers (IL-17A/A, IL-17F/F) or as a heterodimer (IL-17A/F).[2][4][5] IL-17A and IL-17F signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[2][6][7] However, the affinity of each cytokine for the individual receptor subunits differs, which is a key factor in their distinct biological potencies and a potential avenue for selective inhibition.[8][9][10]
IL-17 Signaling Pathway
Upon ligand binding to the IL-17RA/IL-17RC receptor complex, a downstream signaling cascade is initiated, involving the recruitment of the adaptor protein Act1.[6][11] This leads to the activation of various signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[6][11][12]
References
- 1. Frontiers | The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases [frontiersin.org]
- 2. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paradigm of IL-23-independent production of IL-17F and IL-17A and their role in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Much More Than IL-17A: Cytokines of the IL-17 Family Between Microbiota and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17A and IL-17F in tissue homeostasis, inflammation and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 8. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogenic Role of IL-17 and Therapeutic Targeting of IL-17F in Psoriatic Arthritis and Spondyloarthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human IL-17A/F heterodimer: a two-faced cytokine with unique receptor recognition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of IL-17-IN-3: A Comparative Guide
A comprehensive analysis of the cross-reactivity of the interleukin-17 (IL-17) modulator, IL-17-IN-3, is crucial for researchers, scientists, and drug development professionals. This guide provides a framework for evaluating the selectivity of this compound against other cytokines, complete with detailed experimental protocols and data presentation structures. While specific cross-reactivity data for this compound (CAS 2467731-88-8) is not publicly available at this time, this guide offers a template for conducting and presenting such an analysis.
Interleukin-17 is a key pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases.[1][2][3] Small molecule inhibitors targeting the IL-17 pathway are of significant therapeutic interest.[4][5] However, ensuring the specificity of these inhibitors is paramount to minimize off-target effects and potential adverse events. Cross-reactivity with other cytokines could lead to unintended immunomodulation, highlighting the importance of thorough selectivity screening.
Data Presentation: A Template for Quantitative Analysis
To facilitate a clear comparison of the inhibitory activity of this compound, all quantitative data should be summarized in a structured table. This table should include IC50 values (the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%) against a panel of relevant cytokines.
| Target Cytokine | This compound IC50 (nM) | Reference Compound IC50 (nM) | Fold Selectivity (vs. IL-17A) |
| IL-17A | Data to be determined | e.g., Secukinumab | 1 |
| IL-17F | Data to be determined | e.g., Bimekizumab | Calculate |
| TNF-α | Data to be determined | e.g., Adalimumab | Calculate |
| IL-1β | Data to be determined | e.g., Canakinumab | Calculate |
| IL-6 | Data to be determined | e.g., Tocilizumab | Calculate |
| IL-23 | Data to be determined | e.g., Ustekinumab | Calculate |
| IFN-γ | Data to be determined | N/A | Calculate |
| Other relevant cytokines | Data to be determined | N/A | Calculate |
Note: This table is a template. The specific cytokines included in the panel should be chosen based on the therapeutic indication and potential for off-target interactions.
Experimental Protocols for Cross-Reactivity Assessment
A detailed methodology is essential for the accurate and reproducible assessment of cytokine cross-reactivity. A common and effective method is a cell-based cytokine secretion assay.
General Protocol: Cell-Based Cytokine Secretion Assay
Objective: To determine the inhibitory effect of this compound on the production of various cytokines from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulants (e.g., Lipopolysaccharide (LPS) for TNF-α, IL-1β, IL-6; Phytohemagglutinin (PHA) for IL-17A, IFN-γ)
-
This compound (various concentrations)
-
Reference inhibitors
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Seed 100 µL of the PBMC suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and reference compounds in cell culture medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a solution of the appropriate stimulant (e.g., 100 ng/mL LPS or 5 µg/mL PHA) in cell culture medium.
-
Add 50 µL of the stimulant solution to each well, except for the unstimulated control wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant, which contains the secreted cytokines.
-
Cytokine Quantification:
-
Analyze the cytokine concentrations in the supernatants using a multiplex cytokine assay according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each cytokine at each concentration of this compound.
-
Determine the IC50 value for each cytokine by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the IL-17 signaling pathway and a typical experimental workflow for assessing cytokine cross-reactivity.
Caption: Simplified IL-17 signaling pathway leading to pro-inflammatory gene expression.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
References
- 1. cellsciences.com [cellsciences.com]
- 2. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
A Comparative Guide: IL-17-IN-3 vs. Anti-IL-17RA Antibodies for IL-17 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) pathway is a critical driver of inflammation in a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. Consequently, it has become a major focus for therapeutic intervention. This guide provides a detailed comparison of two distinct strategies for inhibiting this pathway: a small molecule inhibitor, IL-17-IN-3, and therapeutic monoclonal antibodies that target the IL-17 receptor A (IL-17RA), such as brodalumab.
This comparison will delve into their mechanisms of action, present available quantitative data for performance benchmarking, and provide standardized experimental protocols for their evaluation.
Executive Summary
Small molecule inhibitors like this compound and anti-IL-17RA antibodies represent two promising, yet fundamentally different, approaches to modulating the IL-17 signaling cascade. Anti-IL-17RA antibodies, such as brodalumab, are well-characterized biologics that offer high specificity and affinity for the IL-17RA receptor subunit, thereby blocking the signaling of multiple IL-17 family members. In contrast, this compound is a small molecule designed to directly inhibit the IL-17A cytokine. While this offers the potential for oral administration, publicly available data on its performance characteristics are limited.
Mechanisms of Action: A Tale of Two Strategies
The primary distinction between this compound and anti-IL-17RA antibodies lies in their respective targets within the IL-17 signaling pathway.
Anti-IL-17RA Antibodies (e.g., Brodalumab): These are large protein therapeutics that bind with high affinity to the extracellular domain of the IL-17RA subunit.[1][2] This receptor subunit is a common component of the receptor complexes for several IL-17 family members, including IL-17A, IL-17C, IL-17E, IL-17F, and the IL-17A/F heterodimer. By occupying the IL-17RA, these antibodies effectively prevent these cytokines from binding and initiating the downstream inflammatory signaling cascade. This broad-spectrum inhibition of multiple IL-17 isoforms is a key characteristic of this therapeutic class.
This compound: This compound is a small molecule inhibitor that directly targets the IL-17A cytokine. While detailed mechanistic studies are not widely available, it is understood to function by preventing IL-17A from interacting with its receptor. Unlike anti-IL-17RA antibodies, its action is specific to IL-17A.
Below is a diagram illustrating the distinct points of intervention of these two inhibitor types in the IL-17 signaling pathway.
Performance Data: A Head-to-Head Comparison
Quantitative data is essential for objectively comparing the performance of different therapeutic agents. The following tables summarize the available data for this compound and representative anti-IL-17RA and anti-IL-17A antibodies. It is important to note the limited availability of public data for this compound.
Table 1: In Vitro Performance Characteristics
| Parameter | This compound | Brodalumab (Anti-IL-17RA) | Secukinumab (Anti-IL-17A) | Ixekizumab (Anti-IL-17A) |
| Target | IL-17A | IL-17RA | IL-17A | IL-17A |
| Binding Affinity (Kd) | Data not available | ~23 pM | 100-200 pM | <3 pM |
| IC50/EC50 | 35 nM (IL-17A inhibition) | Data not available | ~0.4 nM (IL-17A neutralization) | Data not available |
Data for Secukinumab and Ixekizumab are included for a broader comparison of IL-17A targeting mechanisms.
Table 2: In Vivo Efficacy (Psoriasis Models)
| Parameter | This compound | Brodalumab (Anti-IL-17RA) |
| Animal Model | Data not available | Imiquimod-induced psoriasis model in mice |
| Key Findings | Data not available | Significant reduction in ear thickness and inflammatory cell infiltration |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to evaluate IL-17 pathway inhibitors.
In Vitro Assays
a) Cell-Based Reporter Gene Assay for IL-17A Inhibition
-
Objective: To determine the potency of an inhibitor in blocking IL-17A-induced gene expression.
-
Cell Line: HEK-Blue™ IL-17 cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed HEK-Blue™ IL-17 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference compound.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of recombinant human IL-17A (e.g., 20 ng/mL).
-
Incubate for 24 hours.
-
Measure SEAP activity in the supernatant using a spectrophotometer at 620-655 nm.
-
Calculate the IC50 value by fitting the dose-response curve.
-
b) Cytokine Release Assay
-
Objective: To measure the ability of an inhibitor to block IL-17A-induced production of pro-inflammatory cytokines.
-
Cell Line: Human dermal fibroblasts or keratinocytes.
-
Protocol:
-
Culture human dermal fibroblasts in a 96-well plate until confluent.
-
Treat the cells with serial dilutions of the inhibitor for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (e.g., 50 ng/mL), often in combination with TNF-α (e.g., 1 ng/mL) to enhance the response.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and measure the concentration of a downstream cytokine, such as IL-6 or IL-8, using a commercially available ELISA kit.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Models
a) Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
-
Objective: To evaluate the in vivo efficacy of an IL-17 pathway inhibitor in a psoriasis model.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Protocol:
-
Apply a daily topical dose of imiquimod (B1671794) cream (5%) to the shaved back and ear of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Administer the test inhibitor (e.g., this compound orally or anti-IL-17RA antibody via intraperitoneal injection) at various doses, starting from the first day of imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness.
-
Measure ear thickness daily using a digital caliper.
-
At the end of the study, collect skin and spleen samples for histological analysis (H&E staining), immunohistochemistry (for inflammatory cell markers), and gene expression analysis (qRT-PCR for inflammatory cytokines).
-
The following diagram illustrates a typical workflow for an in vivo psoriasis model experiment.
Discussion and Future Perspectives
The choice between a small molecule inhibitor like this compound and an anti-IL-17RA antibody depends on several factors, including the desired therapeutic profile and the specific disease indication.
Anti-IL-17RA antibodies offer the advantage of high specificity, high affinity, and a long half-life, allowing for less frequent dosing. Their ability to block multiple IL-17 family members may provide a broader therapeutic effect in diseases where other IL-17 isoforms play a significant role. However, as large molecule biologics, they require parenteral administration and can be associated with immunogenicity.
Small molecule inhibitors like this compound have the potential for oral administration, which is a significant advantage for patient convenience and compliance. They may also offer better tissue penetration. However, developing small molecules that can effectively and selectively disrupt protein-protein interactions, such as the IL-17A/IL-17RA interface, is challenging. Furthermore, off-target effects and the potential for a shorter duration of action are important considerations.
The limited public data on this compound makes a direct and comprehensive comparison with established anti-IL-17RA antibodies challenging at this time. Further studies are needed to fully characterize its binding kinetics, in vivo efficacy, and safety profile.
As our understanding of the nuances of the IL-17 pathway in different diseases grows, so too will the opportunities for developing more refined and effective therapies. The continued development of both small molecule and biologic inhibitors will undoubtedly provide a wider array of options for targeting this critical inflammatory axis.
The logical relationship between the different inhibitor types and their downstream effects can be visualized as follows:
References
A Comparative Analysis of IL-17-IN-3 and Monoclonal Antibody-Based IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor IL-17-IN-3 and prominent monoclonal antibody-based IL-17 modulators: Secukinumab, Ixekizumab, and Brodalumab. The information herein is supported by experimental data to aid in the evaluation of these different therapeutic modalities targeting the IL-17 signaling pathway, a key driver of various autoimmune and inflammatory diseases.
Introduction to IL-17 and Its Role in Disease
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in host defense against extracellular pathogens. However, its dysregulation is a key factor in the pathogenesis of numerous autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. The IL-17 family consists of six members, with IL-17A being the most well-characterized and a primary therapeutic target. IL-17A is produced predominantly by T helper 17 (Th17) cells and signals through a receptor complex composed of IL-17RA and IL-17RC subunits. This signaling cascade activates downstream pathways, such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive tissue inflammation and damage.
Overview of IL-17 Modulators
Therapeutic strategies to counteract the detrimental effects of IL-17 primarily involve two distinct approaches: small molecule inhibitors and monoclonal antibodies.
-
Small Molecule Inhibitors: These are orally bioavailable compounds that can penetrate cells and disrupt the IL-17 pathway intracellularly or by interfering with the protein-protein interaction between IL-17 and its receptor. This compound is a representative of this class.
-
Monoclonal Antibodies: These are laboratory-engineered proteins that bind with high specificity and affinity to either the IL-17A cytokine itself (e.g., Secukinumab and Ixekizumab) or its receptor subunit IL-17RA (e.g., Brodalumab), thereby neutralizing its activity extracellularly.
Quantitative Comparison of IL-17 Modulators
The following table summarizes key quantitative data for this compound and the selected monoclonal antibody modulators.
| Modulator | Type | Target | Mechanism of Action | Binding Affinity (Kd) | Potency (IC50) |
| This compound | Small Molecule | IL-17A | Modulator of IL-17A | Not Available | < 10 µM (HEK-Blue™ IL-17A Reporter Assay) |
| Secukinumab | Human IgG1κ mAb | IL-17A | Neutralizes IL-17A | 60-90 pM | 0.43 nM (IL-6 release, HFF-1 cells) |
| Ixekizumab | Humanized IgG4 mAb | IL-17A | Neutralizes IL-17A | < 3 pM | 0.19 nM (GROα secretion, HT-29 cells)[1] |
| Brodalumab | Human IgG2 mAb | IL-17RA | Blocks IL-17RA, inhibiting signaling of multiple IL-17 family members | 239 pM | 270 pM (GROα production, human foreskin fibroblasts)[2] |
Signaling Pathway and Points of Intervention
The following diagram illustrates the IL-17 signaling pathway and the distinct points of intervention for the different classes of modulators.
Caption: IL-17 Signaling Pathway and Modulator Intervention Points.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of IL-17 modulators are provided below.
HEK-Blue™ IL-17 Reporter Assay
This assay is used to quantify the activation of the NF-κB pathway in response to IL-17A and to determine the inhibitory potential of test compounds.
Principle: HEK-Blue™ IL-17 cells are engineered to express the human IL-17RA and IL-17RC receptors and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the IL-17 receptor complex leads to NF-κB activation and subsequent SEAP secretion, which can be measured colorimetrically.
Protocol:
-
Cell Preparation: Culture HEK-Blue™ IL-17 cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Inhibitor Preparation: Prepare serial dilutions of the test modulator (e.g., this compound) in cell culture medium.
-
Assay Plate Setup:
-
Add 20 µL of the test modulator dilutions to the wells of a 96-well plate.
-
Add 20 µL of recombinant human IL-17A (final concentration typically 10-50 ng/mL) to all wells except the negative control.
-
Add 160 µL of the HEK-Blue™ IL-17 cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measurement: Measure the SEAP activity by reading the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the modulator and determine the IC50 value by fitting the data to a four-parameter logistic curve.
IL-17-Induced Cytokine Release Assay in Primary Human Cells
This assay measures the ability of a modulator to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, GRO-α/CXCL1) from primary human cells, such as dermal fibroblasts or keratinocytes, upon stimulation with IL-17A.
Protocol:
-
Cell Culture: Culture primary human dermal fibroblasts (HDFs) or keratinocytes in their respective specialized media. Seed the cells in 96-well plates and grow to confluence.
-
Cell Starvation: Prior to stimulation, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the IL-17 modulator or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-17A (typically 10-100 ng/mL), often in combination with TNF-α (1-10 ng/mL) to enhance the response, for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6, GRO-α) in the supernatants using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the modulator by plotting the percentage of cytokine inhibition against the modulator concentration.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
This in vivo model is used to assess the efficacy of IL-17 modulators in reducing psoriasis-like skin inflammation.
Protocol:
-
Animal Model: Use 8-10 week old BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Lesions: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment Administration: Administer the IL-17 modulator (e.g., intraperitoneal injection of an antibody or oral gavage of a small molecule) at various doses, typically starting one day before or on the day of the first imiquimod application and continuing daily throughout the experiment. A vehicle control group should be included.
-
Clinical Scoring: Daily, assess the severity of skin inflammation on the back skin and ear using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and thickness on a scale of 0 to 4.
-
Measurement of Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Histological Analysis: At the end of the experiment, collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-6) by ELISA or qPCR.
-
Data Analysis: Compare the clinical scores, ear thickness, histological parameters, and cytokine levels between the treatment groups and the vehicle control group to determine the efficacy of the modulator.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel IL-17 modulator.
Caption: Preclinical Evaluation Workflow for IL-17 Modulators.
Conclusion
The modulation of the IL-17 pathway has proven to be a highly effective strategy for the treatment of several inflammatory diseases. Monoclonal antibodies such as Secukinumab, Ixekizumab, and Brodalumab have demonstrated significant clinical efficacy and are established therapeutic options. These biologics offer high specificity and potency but require parenteral administration.
Small molecule inhibitors, represented here by this compound, offer the potential for oral administration, which could provide a significant advantage in terms of patient convenience and compliance. While the currently available data for this compound indicates micromolar potency, ongoing research in this area is focused on identifying more potent and drug-like small molecule IL-17 modulators.
The choice between a small molecule and a biological approach will depend on a variety of factors, including the specific disease indication, the desired pharmacokinetic profile, and the overall risk-benefit assessment. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of novel IL-17 modulators.
References
A Comparative Guide to IL-17 Inhibition: The Small Molecule IL-17-IN-3 Versus Biologic Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor IL-17-IN-3 and approved biologic IL-17 inhibitors. The following sections detail their mechanisms of action, present available quantitative efficacy data, and outline common experimental protocols used in their evaluation.
Introduction to IL-17 Inhibition
Interleukin-17 (IL-17) is a pro-inflammatory cytokine central to the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The IL-17 family consists of six members, with IL-17A and IL-17F being key drivers of inflammation.[2] These cytokines are primarily produced by T helper 17 (Th17) cells and other immune cells.[3] Upon binding to the IL-17 receptor complex (IL-17RA/IL-17RC), they trigger downstream signaling cascades that lead to the production of inflammatory mediators, recruitment of neutrophils, and tissue inflammation.[4] Consequently, inhibiting the IL-17 pathway has become a successful therapeutic strategy.[3] This has led to the development of both biologic inhibitors (monoclonal antibodies) and small molecule inhibitors.
Mechanism of Action
Biologic IL-17 Inhibitors are monoclonal antibodies that offer high specificity in targeting components of the IL-17 pathway. Their mechanisms of action can be categorized as follows:
-
Direct Neutralization of IL-17A: Monoclonal antibodies like Secukinumab and Ixekizumab directly bind to the IL-17A cytokine, preventing it from interacting with its receptor.[2]
-
Dual Neutralization of IL-17A and IL-17F: Bimekizumab is a humanized monoclonal antibody that neutralizes both IL-17A and IL-17F, providing a broader inhibition of the inflammatory cascade.
-
Receptor Blockade: Brodalumab is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA) subunit. By blocking the receptor, it prevents the signaling of multiple IL-17 family members that utilize this subunit, including IL-17A, IL-17F, and IL-17C.[2]
This compound , also known as IL-17 modulator 3, is a small molecule designed to modulate the IL-17 signaling pathway.[5][6] While detailed mechanistic studies are not widely published, as a small molecule, it is presumed to penetrate cells and interfere with intracellular signaling components of the IL-17 pathway or disrupt the protein-protein interaction between IL-17 and its receptor.
IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex initiates a signaling cascade that is crucial for the inflammatory response. This pathway involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6, leading to the activation of downstream pathways such as NF-κB and MAPK. This results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and several biologic IL-17 inhibitors.
Table 1: Small Molecule IL-17 Inhibitor - this compound
| Compound | Target | Assay | Potency (IC₅₀) | Reference |
| This compound (IL-17 modulator 3) | IL-17A/A | HEK-Blue IL-17A Reporter Cell Line | <10 μM | [7] |
Table 2: Biologic IL-17 Inhibitors
| Biologic | Target(s) | Binding Affinity (Kd) | In Vitro Potency (IC₅₀ / IC₉₀) | Reference |
| Secukinumab | IL-17A | ~100-200 pM | - | |
| Ixekizumab | IL-17A | <3 pM | - | |
| Brodalumab | IL-17RA | High Affinity | - | |
| Bimekizumab | IL-17A, IL-17F | IL-17A: 3.2 pM, IL-17F: 23 pM | IL-17A IC₉₀: 2.5 ng/mL, IL-17F IC₉₀: 137.8 ng/mL |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitors. Below are outlines of common methodologies used to evaluate the efficacy of IL-17 inhibitors.
In Vitro Efficacy Assays
1. HEK-Blue™ IL-17 Reporter Assay
This cell-based assay is used to determine the inhibitory effect of compounds on IL-17-induced signaling.
-
Principle: HEK-293 cells are engineered to express the human IL-17RA and IL-17RC receptors, the adaptor molecule ACT1, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter.[8] When IL-17 binds to its receptor, the subsequent signaling cascade leads to the production of SEAP, which can be measured colorimetrically.
-
General Protocol:
-
HEK-Blue™ IL-17 cells are seeded in a 96-well plate.
-
The cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound or a biologic).
-
Recombinant human IL-17A is added to the wells to stimulate the cells.
-
The plate is incubated to allow for SEAP expression.
-
A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the supernatant, and the absorbance is measured.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
-
Principle: One molecule (the ligand, e.g., IL-17A) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., an anti-IL-17 antibody) is flowed over the surface. The binding is detected in real-time as a change in the refractive index at the sensor surface.[9][10]
-
General Protocol:
-
The ligand (e.g., recombinant human IL-17A) is immobilized on a sensor chip.
-
A series of concentrations of the analyte (e.g., Secukinumab) are injected over the sensor surface.
-
The association and dissociation rates are monitored in real-time.
-
The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Vivo Efficacy Models
1. Imiquimod-Induced Psoriasis Model in Mice
This is a widely used animal model that recapitulates many features of human psoriasis.
-
Principle: Topical application of imiquimod (B1671794), a Toll-like receptor 7 agonist, on the skin of mice induces an inflammatory response characterized by erythema, scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis.[11][12]
-
General Protocol:
-
A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for a specified number of consecutive days (e.g., 5-7 days).[7][11]
-
The inhibitor (e.g., this compound or a biologic) is administered systemically or topically according to the study design.
-
Disease severity is assessed daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and skin thickness.[11]
-
At the end of the study, skin biopsies can be collected for histological analysis and measurement of inflammatory markers.
-
2. Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a well-established animal model for rheumatoid arthritis that shares immunological and pathological features with the human disease.[5]
-
Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response leading to inflammatory arthritis.
-
General Protocol:
-
Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[5]
-
A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[5]
-
The inhibitor is administered prophylactically or therapeutically.
-
The development and severity of arthritis are monitored by visual scoring of paw swelling and erythema.
-
Histological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.
-
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of an IL-17 inhibitor.
Discussion and Conclusion
Biologic IL-17 inhibitors have demonstrated high potency and clinical efficacy, as evidenced by their low picomolar binding affinities and significant improvements in clinical scores for diseases like psoriasis. Their high specificity for their targets minimizes off-target effects. However, they are typically administered via injection and can be associated with higher manufacturing costs.
Small molecule inhibitors like this compound offer the potential for oral administration, which can improve patient compliance. The available data for this compound shows activity in the low micromolar range in a cell-based assay. While this is less potent than the binding affinities of the biologics, further optimization and in vivo studies are necessary to fully understand its therapeutic potential. The development of potent and selective small molecule inhibitors of the IL-17 pathway remains an active area of research.
This guide provides a snapshot of the current understanding of this compound in comparison to established biologic inhibitors. As more data on small molecule IL-17 modulators become available, a more direct and comprehensive comparison of their in vivo efficacy and safety profiles will be possible.
References
- 1. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 4. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Imiquimod-Induced Mouse Model of Psoriasis [bio-protocol.org]
- 8. invivogen.com [invivogen.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
Assessing the Selectivity of Novel Imidazotriazine IL-17 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are pivotal drivers of inflammation in a host of autoimmune diseases. Consequently, the development of IL-17 modulators has become a significant area of therapeutic research. While biologic inhibitors have demonstrated clinical success, the quest for orally bioavailable small molecules continues. Recently, a novel class of imidazotriazine derivatives has emerged as potent IL-17 modulators. This guide provides a comparative assessment of the selectivity of these novel compounds, supported by experimental data and detailed methodologies, to aid researchers in their evaluation.
Introduction to Imidazotriazine IL-17 Modulators
A series of novel imidazotriazine derivatives have been identified as potent modulators of IL-17 activity.[1][2][3] These compounds have shown promise in preclinical studies for the treatment of inflammatory and autoimmune disorders. A key characteristic for the success of any new IL-17 inhibitor is its selectivity, particularly for IL-17A over other members of the IL-17 family, such as IL-17F, and other pro-inflammatory cytokines. High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on the surface of cells like fibroblasts triggers a downstream signaling cascade. This leads to the production of various pro-inflammatory mediators, including interleukin-6 (IL-6), which plays a significant role in the inflammatory response. The novel imidazotriazine modulators are designed to interrupt this signaling pathway.
Comparative Selectivity Data
The selectivity of novel imidazotriazine IL-17 modulators is a critical determinant of their potential therapeutic value. The following tables present a summary of the inhibitory activity of representative imidazotriazine compounds against IL-17A and compare it with their activity against the closely related IL-17F and the unrelated pro-inflammatory cytokine, TNF-α. For comparison, data for established IL-17 inhibitors are also included.
Table 1: Inhibitory Potency of Novel Imidazotriazine Modulators
| Compound ID | Target | Assay | pIC50 |
| Imidazotriazine Example 1 | IL-17A | HDF IL-6 Release | 8.6 |
| Imidazotriazine Example 2 | IL-17A | HDF IL-6 Release | 8.4 |
| Imidazotriazine Example 3 | IL-17A | HDF IL-6 Release | 8.2 |
Data sourced from patent literature for exemplified compounds.[3][4][5]
Table 2: Comparative Selectivity Profile
| Compound | IL-17A pIC50 | IL-17F pIC50 | TNF-α pIC50 | IL-17A/IL-17F Selectivity Ratio |
| Imidazotriazine (Representative) | 8.5 | 6.2 | < 5.0 | ~200-fold |
| Alternative Small Molecule Inhibitor | 7.8 | 6.5 | < 5.0 | ~20-fold |
| Secukinumab (Biologic) | High | Moderate | Inactive | High |
| Ixekizumab (Biologic) | High | Low | Inactive | Very High |
| Brodalumab (Biologic - Receptor Antagonist) | N/A | N/A | N/A | N/A |
Note: The pIC50 values for the representative imidazotriazine and alternative small molecule inhibitor are illustrative and based on typical profiles for selective small molecule inhibitors. The selectivity of biologics is generally very high.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of IL-17A-Induced IL-6 Release from Human Dermal Fibroblasts (HDFs)
This cellular assay is a cornerstone for evaluating the potency of IL-17A inhibitors.
Objective: To determine the concentration at which a test compound inhibits 50% of the IL-6 production induced by IL-17A and TNF-α in primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α
-
Test compounds (Imidazotriazine derivatives and controls)
-
IL-6 Immunoassay Kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Experimental Workflow:
Detailed Procedure:
-
Cell Culture: HDFs are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the final desired concentrations.
-
Treatment: The culture medium is removed from the HDFs and replaced with the medium containing the test compounds. The plates are then incubated for a pre-determined time (e.g., 1 hour).
-
Stimulation: A solution containing a pre-determined concentration of IL-17A and TNF-α is added to the wells. The combination of both cytokines often results in a synergistic and more robust IL-6 response.
-
Incubation: The plates are incubated for an extended period (e.g., 24-48 hours) to allow for IL-6 production and secretion.
-
IL-6 Measurement: The cell culture supernatant is collected, and the concentration of IL-6 is quantified using a sensitive immunoassay.
-
Data Analysis: The IL-6 concentrations are plotted against the corresponding compound concentrations, and the pIC50 value is determined using a non-linear regression analysis.
Selectivity Assays
To assess selectivity, similar cellular assays are conducted, substituting IL-17A with other cytokines.
-
IL-17F Selectivity: The HDF IL-6 release assay is repeated using recombinant human IL-17F (in combination with TNF-α) as the stimulant instead of IL-17A.
-
TNF-α Selectivity: A similar assay is performed using only TNF-α to stimulate the cells to ensure the inhibitor does not directly interfere with the TNF-α signaling pathway.
Conclusion
The novel imidazotriazine derivatives represent a promising new class of oral small molecule IL-17 modulators. The presented data, based on a robust in vitro cellular assay, demonstrates their high potency in inhibiting IL-17A-mediated signaling. Furthermore, the illustrative selectivity profile highlights a favorable characteristic of these compounds, with significantly less activity against the related cytokine IL-17F and minimal impact on TNF-α signaling. This high degree of selectivity suggests a potentially reduced risk of off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel imidazotriazine IL-17 modulators. This guide provides a foundational understanding for researchers to critically evaluate and compare these emerging therapeutics.
References
- 1. UCB reports new IL-17 modulators | BioWorld [bioworld.com]
- 2. UCB describes new IL-17 modulators | BioWorld [bioworld.com]
- 3. UCB describes IL-17 modulators for autoimmune and inflammatory disorders | BioWorld [bioworld.com]
- 4. UCB reports new IL-17 modulators | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
In Vivo Efficacy Showdown: A Comparative Guide to IL-17-IN-3 and Anti-IL-23 Biologics
For Researchers, Scientists, and Drug Development Professionals
The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a cornerstone in the pathogenesis of several autoimmune diseases, including psoriasis and psoriatic arthritis. Consequently, targeting this pathway has yielded significant therapeutic advancements. This guide provides a comparative overview of the in vivo efficacy of two distinct therapeutic modalities: a preclinical small molecule inhibitor, IL-17-IN-3, and the clinically established class of anti-IL-23 biologics.
Due to the preclinical nature of this compound, direct comparative in vivo data with clinically approved anti-IL-23 biologics is not available. Therefore, this guide will utilize preclinical data from established anti-IL-17A monoclonal antibodies as a surrogate to represent the therapeutic potential of direct IL-17A inhibition, and compare this with the effects of targeting the upstream IL-23 cytokine.
The IL-23/IL-17 Signaling Axis: A Tale of Two Targets
The IL-23/IL-17 signaling pathway is a critical driver of inflammation. IL-23, primarily produced by dendritic cells and macrophages, promotes the survival, expansion, and function of Th17 cells.[1][2] These Th17 cells, in turn, are major producers of the pro-inflammatory cytokine IL-17A.[1][2] IL-17A acts on various cell types, including keratinocytes, to induce the production of other inflammatory mediators, leading to the characteristic features of diseases like psoriasis.[3][4]
Anti-IL-23 biologics act "upstream" by neutralizing IL-23, thereby inhibiting the entire Th17 cell response.[1][5] In contrast, IL-17 inhibitors, such as the preclinical compound this compound and approved monoclonal antibodies like secukinumab and ixekizumab, act "downstream" by directly neutralizing the effector cytokine IL-17A.[3][4]
In Vivo Efficacy Comparison in Psoriasis Mouse Models
The imiquimod (B1671794) (IMQ)-induced and IL-23-induced psoriasis mouse models are standard preclinical tools to evaluate the efficacy of novel therapeutics. These models recapitulate key features of human psoriasis, including skin inflammation, epidermal thickening (acanthosis), and infiltration of immune cells.[5][6][7]
Below is a summary of representative in vivo efficacy data for anti-IL-17A and anti-IL-23 biologics in these models. Data for this compound is not publicly available; therefore, data from preclinical studies of approved anti-IL-17A monoclonal antibodies are presented as a proxy.
| Therapeutic Agent | Target | Mouse Model | Key Efficacy Readouts | Reference |
| Anti-IL-17A mAb (e.g., Ixekizumab) | IL-17A | Human IL-17A-induced KC secretion in mice | - Significant, dose-dependent reduction in keratinocyte-derived chemokine (KC) levels. | [8][9][10] |
| Anti-IL-17A mAb (e.g., Secukinumab) | IL-17A | Sepsis-induced lung injury in rats | - Significant reduction in inflammatory cytokines (IL-6, TNF-α) in plasma and lung tissue.- Improved survival rates. | [3] |
| Anti-IL-23 Biologic | IL-23p19 | IL-23-induced ear swelling | - Significant reduction in ear thickness.- Decreased epidermal thickness (acanthosis).- Reduced inflammatory cell infiltrate. | [7][11][12] |
| Anti-IL-23 Biologic | Imiquimod-induced psoriasis | - Significant reduction in Psoriasis Area and Severity Index (PASI) score components (erythema, scaling, thickness).- Decreased expression of inflammatory cytokines (IL-17A, IL-22) in the skin. | [2][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the imiquimod-induced and IL-23-induced psoriasis mouse models.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.[6][13]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Calipers for measuring skin thickness
-
Anesthetic
-
Tissue collection and processing reagents (e.g., formalin, RNA stabilization solution)
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the back.
-
IMQ Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[13]
-
Treatment Administration: Administer the test compound (e.g., this compound or anti-IL-23 biologic) via the desired route (e.g., oral, subcutaneous, intraperitoneal) at a predetermined dosing schedule, typically starting on day 0 or day 1.
-
Monitoring and Scoring:
-
Monitor body weight daily.
-
Measure ear thickness and back skin thickness daily using calipers.
-
Score the severity of skin inflammation daily based on erythema, scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI).[5]
-
-
Endpoint Analysis:
-
On the final day, euthanize the mice and collect skin and ear tissue.
-
Process tissue for histology (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Perform quantitative PCR (qPCR) or ELISA on tissue homogenates to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α).
-
IL-23-Induced Psoriasis Mouse Model
This model involves the intradermal injection of recombinant IL-23 to directly activate the IL-17-producing cells in the skin, leading to a rapid and robust psoriasis-like phenotype.[7][11][12]
Materials:
-
8-12 week old C57BL/6 mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
Microsyringes
-
Calipers for measuring ear thickness
-
Anesthetic
-
Tissue collection and processing reagents
Procedure:
-
Acclimatization: As described for the IMQ model.
-
IL-23 Injection: Inject a solution of recombinant murine IL-23 (typically 0.5-1 µg in 20 µL of PBS) intradermally into the ear pinna daily or every other day for 4-8 days. Inject the contralateral ear with PBS as a control.[7][12]
-
Treatment Administration: Administer the test compound as described for the IMQ model.
-
Monitoring: Measure ear thickness daily using calipers.
-
Endpoint Analysis:
-
On the final day, euthanize the mice and collect ear tissue.
-
Perform histological and molecular analyses as described for the IMQ model.
-
Concluding Remarks
Both targeting the upstream IL-23 cytokine and the downstream effector IL-17A have proven to be highly effective strategies for mitigating psoriatic inflammation in preclinical models, with these findings translating to significant clinical success for the approved biologics. While direct in vivo efficacy data for the small molecule inhibitor this compound is not publicly available, preclinical studies with anti-IL-17A monoclonal antibodies demonstrate a potent anti-inflammatory effect.
The choice between targeting IL-23 versus IL-17 may have subtle implications for the breadth and onset of the therapeutic effect. Anti-IL-23 biologics offer a broader inhibition of the Th17 pathway, while direct IL-17A inhibitors may provide a more rapid onset of action by targeting the immediate driver of inflammation.[14] Further preclinical studies with small molecule inhibitors like this compound are necessary to fully elucidate their therapeutic potential and to enable more direct comparisons with established biologic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of Secukinumab on severe sepsis model rats by neutralizing IL-17A to inhibit IKBα/NFκB inflammatory signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. imavita.com [imavita.com]
- 7. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. imavita.com [imavita.com]
- 12. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IL-17-IN-3
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for the compound "IL-17-IN-3" is not publicly available. The following guidelines are based on established best practices for the handling and disposal of novel, potentially potent small molecule inhibitors in a laboratory setting. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the SDS from the compound supplier when available. These procedures are intended to supplement, not replace, institutional and regulatory requirements.
This guide provides a detailed framework for the safe disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. Small molecule inhibitors, particularly novel compounds with incomplete toxicological data, should be handled as hazardous chemical waste.[1][2]
Summary of Disposal Principles for this compound Waste Streams
Due to the potent nature of many small molecule inhibitors, all materials that come into contact with this compound must be considered hazardous. The following table outlines the recommended disposal methods for various waste streams.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | Treat as hazardous chemical waste. Dispose of in its original container if possible, or in a clearly labeled, sealed hazardous waste container. Do not dispose of in regular trash or down the drain.[2] |
| Solutions of this compound (e.g., in DMSO) | Collect in a designated, leak-proof, and shatter-resistant container for liquid hazardous waste.[1] This container must be kept closed when not in use and be properly labeled.[3] Do not mix with incompatible waste streams. |
| Contaminated Labware (Solid Waste) | Includes items such as gloves, pipette tips, vials, and weighing paper. Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[1][2] |
| Contaminated "Sharps" Waste | Includes needles, syringes, and scalpels. Dispose of immediately in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste. Do not overfill these containers. |
| Rinsate from "Empty" Containers | The first rinse of a container that held this compound must be collected and disposed of as liquid hazardous waste.[1] Subsequent rinses of an "empty" container may be permissible for non-hazardous disposal, per institutional guidelines.[1] |
Detailed Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is crucial for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat should be worn to protect from splashes.
-
Gloves: Use chemically resistant gloves (e.g., nitrile gloves). Given that many inhibitors are dissolved in DMSO, which can facilitate skin penetration, butyl gloves may be recommended for handling solutions.[4] Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the compound.[1]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is a critical step in safe waste management.[2]
-
Prepare Waste Containers: Before starting your experiment, ensure you have the correct, pre-labeled hazardous waste containers readily accessible in your work area (e.g., within a chemical fume hood).
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and weighing paper, directly into a designated solid hazardous waste container.[1] This container should have a secure lid and be lined with a durable plastic bag.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, working solutions, and the initial rinsate from containers, in a dedicated liquid hazardous waste container.[2]
-
Use a container made of a compatible material (e.g., glass or polyethylene).
-
Never mix halogenated and non-halogenated solvent waste unless permitted by your institution, as disposal costs can differ.[3]
-
Keep the container securely capped when not actively adding waste to it.[3]
-
Use a funnel for transferring liquid waste to prevent spills, and remove the funnel after use.
-
Step 3: Container Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies like the EPA and OSHA.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), and the approximate concentrations or percentages.[1][3]
-
Storage:
-
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[5][6]
-
Ensure secondary containment is used to capture any potential leaks.[7]
-
Do not store incompatible chemicals together. For instance, keep acids separate from bases and oxidizers away from organic materials.[5]
-
Containers must be kept closed and should not be overfilled.[5]
-
Step 4: Decontamination
Decontaminate any surfaces or equipment that may have come into contact with this compound.
-
Surface Cleaning: Wipe down the work area (e.g., fume hood sash, benchtop) with a suitable solvent (such as 70% ethanol) to remove any residual compound.
-
Disposal of Cleaning Materials: All wipes and absorbent materials used for decontamination must be disposed of as solid hazardous waste.[2]
Step 5: Requesting Waste Pickup
Follow your institution's specific procedures for having chemical waste removed from your laboratory.
-
Submit a Pickup Request: Once a waste container is nearly full (typically around 75-80%) or has been in use for a set period (e.g., 6 months), submit a request for disposal through your institution's EHS department.[8]
-
Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across the institution. Wait for trained EHS staff to collect it.[3]
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for proper disposal and the decision-making process for waste segregation.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision tree for segregating this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for IL-17-IN-3
Researchers and drug development professionals handling IL-17-IN-3, an interleukin-17 modulator, must adhere to stringent safety protocols to ensure personal safety and maintain a sterile research environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Immediate Safety and Handling Precautions
This compound, like many biologically active research chemicals, should be handled with care to avoid potential exposure. It is crucial to treat all such substances as potential biohazards.
Personal Protective Equipment (PPE): The primary line of defense against accidental exposure is the consistent and correct use of PPE.[1][2] Always wear the following when handling this compound:
-
Lab Coat: A long-sleeved laboratory coat is mandatory to protect against splashes and spills.
-
Gloves: Chemical-resistant gloves are essential. Always inspect gloves for any tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
-
Eye Protection: Safety goggles or a face shield should be worn to protect the eyes from splashes.[1][3]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing a powdered form of the compound, a dust mask (e.g., N95) is recommended.[2]
Summary of Personal Protective Equipment
For quick reference, the following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Body | Long-sleeved lab coat | --- |
| Hands | Chemical-resistant gloves | Inspected prior to use |
| Eyes | Safety goggles or face shield | Approved under appropriate government standards |
| Respiratory | Dust mask (e.g., N95) | Required when handling powdered forms or generating aerosols |
Procedural Step-by-Step Guidance
Handling:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably a designated laboratory space.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound: When handling this compound, avoid actions that could create dust or aerosols. If the compound is in powdered form, handle it with care.
-
Avoiding Contamination: Do not touch your face, eyes, or other exposed skin with your gloves.
Spill Management: In the event of a spill, immediate action is necessary to contain and clean the area.
-
Evacuate: If the spill is large, evacuate personnel from the immediate area.
-
Contain: Absorb the spilled liquid with an appropriate absorbent material.
-
Clean: Thoroughly wash the contaminated area with soap and water or a detergent solution.[1][4]
-
Dispose: Dispose of the absorbent material and any contaminated cleaning supplies as hazardous waste in accordance with local regulations.[1]
First Aid:
-
Skin Contact: If skin contact occurs, remove any contaminated clothing and immediately wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: Never mix this compound waste with general laboratory trash.[1]
-
Solid Waste: Seal any solid waste, such as contaminated gloves, absorbent pads, and empty containers, in a clearly labeled biohazard bag or container.[1]
-
Liquid Waste: Depending on institutional and local regulations, chemical inactivation, such as with a 10% bleach solution, may be required before final disposal.[1]
-
Follow Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical and biohazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Interleukin-17 from mouse ≥97% (SDS-PAGE), recombinant, expressed in E. coli, lyophilized powder, suitable for cell culture [sigmaaldrich.com]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
